H-Asp(otbu)-NH2 hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQDVMGXZJHTN-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704856 | |
| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92786-68-0 | |
| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Role of H-Asp(OtBu)-NH2·HCl in Peptide Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of H-Asp(OtBu)-NH2·HCl
L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride, commonly abbreviated as H-Asp(OtBu)-NH2·HCl, is a specialized amino acid derivative of critical importance in modern peptide synthesis and drug development. It serves as a key building block for the introduction of a C-terminal aspartic acid amide residue into a peptide sequence. The strategic placement of a tert-butyl (OtBu) ester on the side-chain carboxyl group provides temporary protection, a feature essential for navigating the complexities of peptide synthesis.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, handling, and strategic applications of H-Asp(OtBu)-NH2·HCl. We will delve into the causality behind its use, focusing on the critical role of the OtBu protecting group in preventing undesirable side reactions and ensuring the integrity of the final peptide product. It is important to distinguish this compound (CAS No. 92786-68-0) from the more frequently documented L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl), which has both its side-chain and C-terminal carboxyl groups protected as tert-butyl esters[1][2]. H-Asp(OtBu)-NH2·HCl is specifically designed for peptides terminating with an asparagine-like structure, combining a protected acidic side-chain with a primary amide at the C-terminus.
Core Physicochemical Properties
The physical and chemical characteristics of H-Asp(OtBu)-NH2·HCl dictate its handling, solubility, and reactivity. While specific experimental data for this exact amide derivative is less prevalent than for its di-ester counterpart, its properties can be reliably inferred from its constituent functional groups.
| Property | Value | Source / Rationale |
| Chemical Name | L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride | IUPAC Nomenclature |
| Synonyms | H-Asp(OtBu)-NH2 HCl | Common Abbreviation[3] |
| CAS Number | 92786-68-0 | [3] |
| Molecular Formula | C₈H₁₇ClN₂O₃ | Derived from structure |
| Molecular Weight | 224.69 g/mol | Derived from formula |
| Appearance | White to off-white crystalline solid or powder | Typical for amino acid salts[1][4] |
| Solubility | Soluble in polar organic solvents like Methanol, DMF, and DMSO. | Inferred from similar compounds[1][5][6] |
| Melting Point | Not consistently reported; decomposition may occur. | General property of amino acid hydrochlorides |
| Optical Rotation | Specific rotation value depends on solvent and concentration. | General property of chiral molecules[1][2] |
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the chemical integrity and purity of H-Asp(OtBu)-NH2·HCl.
Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[7][8] For optimal preservation, storage at 2-8°C or under freezer conditions (e.g., -20°C) is recommended, particularly for long-term use.[1][6] The hydrochloride salt form enhances stability compared to the free amine, but the ester linkage is susceptible to hydrolysis if exposed to moisture, especially under non-neutral pH conditions.
Handling Precautions: As with most chemical reagents, standard laboratory safety protocols should be observed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[9] The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids, which could compromise the protecting group or the amide functionality.[7]
Strategic Application in Peptide Synthesis
The primary utility of H-Asp(OtBu)-NH2·HCl is in the synthesis of peptides that require a C-terminal aspartic acid amide. The presence of the tert-butyl protecting group on the side chain is not merely incidental; it is a deliberate and crucial strategic choice.
The Imperative of Side-Chain Protection: In peptide synthesis, all reactive functional groups not involved in the formation of the peptide bond must be masked or "protected" to prevent unwanted side reactions.[10] For aspartic acid, the side-chain carboxylic acid is a potent nucleophile, particularly after activation of the incoming amino acid's C-terminus. Without protection, this can lead to chain branching or other modifications.
Preventing Aspartimide Formation: A more insidious side reaction involving aspartic acid residues is the formation of a cyclic aspartimide intermediate.[11][12] This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group, a reaction that is particularly favored under the basic conditions used for Fmoc-group removal (e.g., piperidine treatment) in Solid-Phase Peptide Synthesis (SPPS).[12] The bulky tert-butyl group on the side chain of H-Asp(OtBu)-NH2·HCl provides steric hindrance that effectively prevents this intramolecular cyclization, thereby preserving the correct peptide backbone structure.[11]
Caption: Role of the OtBu group in preventing aspartimide formation.
Protecting Group Cleavage: The Final Step
The tert-butyl group is classified as an acid-labile protecting group, meaning it is stable to the basic and nucleophilic conditions encountered during peptide synthesis but can be cleanly removed with strong acid treatment.[13]
Mechanism of Cleavage: The final step in synthesizing a peptide containing an Asp(OtBu) residue is the global deprotection, which simultaneously removes side-chain protecting groups and cleaves the peptide from the solid-phase resin.[14] This is typically accomplished using a "cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).[10][13]
The cleavage mechanism proceeds via protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation. This carbocation is then quenched by scavenger molecules included in the cleavage cocktail to prevent it from reacting with sensitive residues in the peptide, such as tryptophan or methionine.[14]
Caption: Acid-catalyzed cleavage of the tert-butyl protecting group.
Analytical Characterization
Confirming the identity and purity of both the H-Asp(OtBu)-NH2·HCl starting material and the final peptide product is essential. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of amino acid derivatives and peptides.[15] A reversed-phase HPLC method can effectively separate the target compound from any impurities, with purity typically reported as a percentage of the total peak area.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed structural information.[16] For H-Asp(OtBu)-NH2·HCl, characteristic signals would include a prominent singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and distinct signals for the α- and β-protons of the aspartic acid backbone.[4] The amide protons would also be visible, typically as broad signals.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[1]
The combination of these techniques provides a comprehensive characterization, ensuring the quality required for successful drug discovery and development workflows.[15][17]
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific peptide sequence and synthesis scale.
Protocol 1: Solution-Phase Coupling
This protocol describes coupling H-Asp(OtBu)-NH2·HCl to an N-terminally protected amino acid (e.g., Fmoc-Ala-OH).
-
Dissolution: Dissolve Fmoc-Ala-OH (1.0 eq), a coupling agent like HBTU (1.0 eq), and an activation base like DIEA (2.0 eq) in an appropriate solvent (e.g., DMF). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Neutralization: In a separate vessel, dissolve H-Asp(OtBu)-NH2·HCl (1.1 eq) in DMF and add DIEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine.
-
Coupling: Add the neutralized H-Asp(OtBu)-NH2 solution to the activated Fmoc-Ala-OH solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and dilute aqueous acid and base washes.
-
Purification: Purify the resulting dipeptide (Fmoc-Ala-Asp(OtBu)-NH2) by flash chromatography or recrystallization.
Protocol 2: Final Cleavage and Deprotection (from SPPS)
This protocol outlines the final cleavage of a peptide containing an Asp(OtBu) residue from a solid-phase resin (e.g., Rink Amide resin).
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). TIS acts as a carbocation scavenger.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with fresh cold ether two more times.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified to homogeneity using preparative reversed-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
H-Asp(OtBu)-NH2·HCl is a highly valuable, specialized reagent for peptide chemists. Its unique structure, featuring a C-terminal amide and a sterically bulky, acid-labile side-chain protecting group, makes it an indispensable tool for the synthesis of complex peptides. A thorough understanding of its chemical properties, particularly the rationale behind the tert-butyl protection strategy to mitigate aspartimide formation, is crucial for its effective use. By following validated protocols for handling, coupling, and deprotection, researchers can confidently incorporate this building block to achieve high-purity, structurally correct peptide targets for a wide range of scientific and therapeutic applications.
References
-
Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. Retrieved from [Link]
- Google Patents. (2011). Methods of preparing peptide derivatives.
-
Mishra, V., & Verma, S. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6836–6843. Retrieved from [Link]
-
Zhang, F., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4427–4437. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Jad, Y. E., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. Retrieved from [Link]
-
Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Retrieved from [Link]
-
Patil, S. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874–1882. Retrieved from [Link]
-
Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2715–2728. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2002). Peptide-heterocycle hybrid molecules: solid-phase synthesis of a 400-member library of N-terminal 2-iminohydantoin peptides. Retrieved from [Link]
-
Chutide. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ruifuchem.com [ruifuchem.com]
- 2. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. H-Asp(OtBu)-NH2 HCl - 楚肽生物科技 [apeptides.com]
- 4. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. koreascience.kr [koreascience.kr]
- 17. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to H-Asp(OtBu)-NH2 HCl: A Cornerstone in Modern Peptide Synthesis
For Immediate Release
A Deep Dive into the Physicochemical Properties, Synthesis, and Strategic Application of L-Aspartic Acid β-tert-butyl Ester α-Amide Hydrochloride for Advanced Peptide and Drug Development.
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It provides a comprehensive analysis of L-Aspartic acid β-tert-butyl ester α-amide hydrochloride, commonly abbreviated as H-Asp(OtBu)-NH2 HCl. This document elucidates its fundamental molecular and chemical properties, outlines its synthesis, and details its critical role as a building block in solid-phase peptide synthesis (SPPS), with a focus on maximizing efficacy and minimizing common side reactions.
Core Molecular and Physicochemical Profile
This compound is a specifically protected derivative of the amino acid L-aspartic acid. The strategic placement of a tert-butyl (tBu) ester on the side-chain (β) carboxyl group and an amide at the C-terminus (α-carboxyl group) makes it a valuable reagent in the stepwise assembly of peptide chains. The hydrochloride salt form enhances its stability and handling properties.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is fundamental for accurate reagent measurement and stoichiometric calculations in synthesis protocols.
| Property | Value | Source |
| Chemical Name | L-Aspartic acid β-tert-butyl ester α-amide hydrochloride | Santa Cruz Biotechnology[1] |
| Synonyms | H-L-Asp(OtBu)-NH2 HCl | N/A |
| CAS Number | 92786-68-0 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₈H₁₆N₂O₃•HCl | Santa Cruz Biotechnology[1] |
| Molecular Weight | 224.72 g/mol | Santa Cruz Biotechnology[1] |
Chemical Structure
Caption: Chemical structure of this compound.
The Tert-Butyl (OtBu) Protecting Group: A Strategic Choice
The tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis.[2] Its selection is predicated on its stability under the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine) and its lability under acidic conditions for final peptide cleavage from the resin and side-chain deprotection.[2]
Mechanism of Deprotection
The cleavage of the tert-butyl ester is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then scavenged to prevent side reactions.
Caption: Acid-catalyzed deprotection of the OtBu group.
Prevention of Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of a five-membered cyclic imide, known as aspartimide.[4][5] This side reaction is particularly prevalent when the aspartic acid residue is followed by a small amino acid such as glycine, serine, or asparagine. The use of a bulky side-chain protecting group like tert-butyl sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby significantly reducing the incidence of aspartimide formation.[6]
This compound in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[7] this compound is introduced into the growing peptide chain through a series of well-defined steps.
SPPS Workflow Overview
The following diagram illustrates the key stages of incorporating an amino acid, such as this compound, during Fmoc-based SPPS.
Caption: A typical cycle of solid-phase peptide synthesis.
Detailed Experimental Protocol: Coupling of this compound
The following is a generalized protocol for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a deprotected N-terminus
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
Procedure:
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (DIEA, 2 equivalents to the amino acid hydrochloride) to the amino acid solution.
-
Allow the activation to proceed for a few minutes at room temperature. The hydrochloride salt of the amino acid requires a base for neutralization to enable the coupling reaction.[8]
-
-
Coupling to the Resin:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours). The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Perform subsequent washes with DCM to prepare the resin for the next deprotection step.
-
Concluding Remarks for the Practicing Scientist
This compound stands as a testament to the sophisticated chemical strategies developed for modern peptide synthesis. Its design directly addresses the challenges associated with the incorporation of aspartic acid, particularly the prevention of aspartimide formation. A thorough understanding of its properties, the rationale behind the use of the tert-butyl protecting group, and the nuances of its application in SPPS are paramount for the successful synthesis of complex peptides for research and therapeutic development. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this critical building block.
References
-
Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]
-
PubChem. (n.d.). tert-butyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Advancing sustainable peptide synthesis. Green Chemistry, 22(23), 8094-8104. [Link]
-
Lelièvre, D., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Molecules, 25(19), 4478. [Link]
-
Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 35-43. [Link]
-
Isah, A. A., et al. (2021). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Methods in Molecular Biology, 2297, 185-207. [Link]
-
Timmers, L., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(1), 1-13. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
L-Aspartic acid di-tert-butyl ester hydrochloride structure
An In-depth Technical Guide to L-Aspartic Acid Di-tert-butyl Ester Hydrochloride: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl), a critical building block for researchers, chemists, and professionals in drug development and peptide synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, application, and the chemical intricacies that define its utility.
Foundational Understanding: The Molecular Mandate
L-Aspartic acid di-tert-butyl ester hydrochloride is a derivative of the proteinogenic amino acid L-aspartic acid. Its structure is strategically modified with two tert-butyl ester protecting groups, one on the α-carboxyl and one on the β-carboxyl group. This dual protection confers specific solubility and reactivity properties, making it an invaluable intermediate in multi-step organic syntheses.[1][2] The presence of these bulky groups enhances the molecule's stability and lipophilicity, which is crucial for its application in organic synthesis and medicinal chemistry.[3] The compound is supplied as a hydrochloride salt of the primary amine, enhancing its shelf-life and ensuring it is readily available for subsequent reactions, such as N-terminal protection or direct coupling.
Physicochemical Properties at a Glance
A thorough understanding of a reagent's physical properties is the foundation of its effective use. The key characteristics of L-Aspartic acid di-tert-butyl ester hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1791-13-5 | [1][4] |
| Molecular Formula | C₁₂H₂₃NO₄·HCl | [1] |
| Molecular Weight | 281.78 g/mol | [1] |
| Appearance | White to off-white crystalline solid or powder | [1][3] |
| Melting Point | ~150 °C (with decomposition) | [1] |
| Optical Rotation | [α]²⁰/D = +6.0 to +8.0° (c=1 in Methanol) | [1] |
| Solubility | Soluble in polar organic solvents like Methanol and DCM | [1][3] |
| Storage Conditions | Refrigerated (0-10°C), protect from heat | [1] |
The Structure Visualized
To appreciate the molecule's function, one must first visualize its three-dimensional arrangement and the strategic placement of its functional groups.
Caption: Chemical structure of L-Aspartic acid di-tert-butyl ester hydrochloride.
Synthesis and Characterization: From Precursor to Product
The synthesis of H-Asp(OtBu)-OtBu·HCl is typically achieved via acid-catalyzed esterification of L-aspartic acid. The causality behind this choice is twofold: the acidic catalyst protonates the carboxyl groups, activating them for nucleophilic attack, while a source of tert-butyl cations, such as isobutene or tert-butanol, serves as the esterifying agent.
A Validated Synthesis Protocol
This protocol synthesizes principles from established methodologies for tert-butyl ester formation.[5]
Objective: To prepare L-Aspartic acid di-tert-butyl ester hydrochloride from L-aspartic acid.
Materials:
-
L-Aspartic Acid (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)
-
Isobutene gas or liquid
-
Anhydrous HCl (in ether or dioxane)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Pressure-rated reaction vessel
Procedure:
-
Suspension: Suspend L-aspartic acid in a pressure vessel containing anhydrous DCM.
-
Catalysis: Cool the suspension in an ice bath (0°C) and slowly add the catalytic amount of concentrated sulfuric acid with vigorous stirring.
-
Esterification: Seal the vessel and introduce a significant excess of isobutene (e.g., 3-4 equivalents). Allow the reaction to stir at room temperature. Rationale: The excess isobutene drives the equilibrium towards the di-ester product. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully vent the vessel and cool it back to 0°C. Slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.
-
Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude di-tert-butyl ester as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether and add a stoichiometric amount of anhydrous HCl solution (e.g., 2M in diethyl ether).
-
Precipitation & Collection: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic methods. While a dedicated spectrum for the final hydrochloride salt is not widely published, data from its N-acylated derivatives provide definitive fingerprints for the core H-Asp(OtBu)-OtBu structure.[6]
-
¹H NMR (in CDCl₃): The spectrum is expected to show two distinct singlets for the non-equivalent tert-butyl groups around δ 1.4-1.5 ppm (18H total). The α-proton (CH) would appear as a multiplet around δ 4.8-4.9 ppm , and the β-protons (CH₂) would present as a multiplet (diastereotopic) between δ 2.8-3.1 ppm .[6]
-
¹³C NMR (in CDCl₃): Key signals include the quaternary carbons of the tert-butyl groups around δ 28 ppm and the oxygen-linked carbons of the t-Bu groups around δ 82-83 ppm . The carbonyl carbons of the esters will appear downfield at δ ~170 ppm . The α-carbon is expected around δ 50 ppm and the β-carbon around δ 37 ppm .[6]
-
FTIR (ATR): The spectrum will be dominated by a strong C=O stretching band for the esters around 1730-1740 cm⁻¹ . The N-H stretching of the ammonium salt (R-NH₃⁺) will appear as a broad band in the 2800-3200 cm⁻¹ region, overlapping with C-H stretches.
Core Application: A Linchpin in Peptide Synthesis
The primary utility of H-Asp(OtBu)-OtBu·HCl is as a protected building block in Solid-Phase Peptide Synthesis (SPPS).[2] The tert-butyl esters serve as "permanent" protecting groups for the duration of chain assembly, while the primary amine is temporarily protected, typically with an Fmoc group.
The Challenge: Aspartimide Formation
A notorious side reaction in Fmoc-based SPPS is the formation of aspartimide.[7] This occurs when the peptide contains an aspartic acid residue, particularly in sequences like Asp-Gly. Under the basic conditions of Fmoc deprotection (using piperidine), the backbone amide nitrogen can act as an intramolecular nucleophile, attacking the side-chain β-carbonyl. This forms a stable five-membered succinimide ring (aspartimide) and eliminates the side-chain protecting group.[8][9] This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-peptide and the undesired, isomeric β-peptide, which is often difficult to separate.[10]
Caption: The reaction pathway of base-catalyzed aspartimide formation during SPPS.
The bulky tert-butyl ester on the side chain provides steric hindrance that disfavors the necessary geometry for this intramolecular attack, thereby reducing the rate of aspartimide formation compared to less bulky esters like methyl or benzyl esters.[11]
The Solution: Final Deprotection Chemistry
The stability of the tert-butyl ester is its greatest asset during synthesis, but it must be reliably removed at the final stage. This is achieved under strongly acidic conditions, typically with Trifluoroacetic Acid (TFA).
The mechanism proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (which is protonated to form the very stable tert-butyl cation). The resulting carboxylic acid is the desired product.
Caption: Mechanism of acid-catalyzed deprotection of tert-butyl esters using TFA.
A critical consideration is the liberated tert-butyl cation, a potent electrophile that can alkylate sensitive residues like Tryptophan or Methionine.[12] To prevent this, "scavengers" such as triisopropylsilane (TIS) and water are included in the cleavage cocktail.[13]
Field-Proven Protocol: Fmoc-SPPS Workflow
This self-validating protocol outlines the use of H-Asp(OtBu)-OtBu·HCl in a standard Fmoc-SPPS workflow. It begins with the necessary N-terminal protection of the building block.
Objective: To incorporate an Asp(OtBu) residue into a growing peptide chain on a solid support.
Part A: Preparation of Fmoc-Asp(OtBu)-OtBu-OH
-
Rationale: The free amine of H-Asp(OtBu)-OtBu·HCl must be protected with a temporary group (Fmoc) to allow for controlled, sequential peptide bond formation.
-
Neutralization: Dissolve H-Asp(OtBu)-OtBu·HCl (1.0 eq) in DCM. Add a base such as Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride and free the amine.[6]
-
Fmoc Protection: To the solution, add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting amine.
-
Workup: Wash the reaction mixture with dilute acid (e.g., 1% HCl) to remove excess base, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude N-protected product, which can be purified by silica gel chromatography.
Part B: Standard SPPS Cycle
-
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Fmoc-Gly-Wang resin).
-
Resin Swelling: Swell the resin in a suitable solvent (DCM, then DMF) for 20-30 minutes in a reaction vessel.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain, and repeat once. This removes the Fmoc group from the resin-bound amino acid, exposing a free amine for coupling.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OtBu-OH (prepared in Part A, 3-4 eq) and a coupling agent like HBTU (0.95 eq relative to the amino acid) in DMF. Add an activation base like DIPEA (2 eq relative to the coupling agent). Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or shaking for 1-2 hours. Self-Validation: A small sample of resin can be removed and subjected to a Kaiser test to confirm the complete consumption of free amines, indicating a successful coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Part C: Final Cleavage and Deprotection
-
Final Wash: After the final coupling, wash the peptide-resin with DMF, then DCM, and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl esters.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using reverse-phase HPLC.[15]
Conclusion
L-Aspartic acid di-tert-butyl ester hydrochloride is more than a mere reagent; it is an engineered solution to specific challenges in organic synthesis. Its dual tert-butyl ester groups provide robust protection against undesired side reactions during chain elongation while allowing for efficient, clean deprotection under final acidic conditions. A comprehensive understanding of its properties, the rationale for its use, and the mechanisms of its reactions—particularly the mitigation of aspartimide formation—is essential for any scientist aiming to leverage this versatile building block for the synthesis of complex peptides and other advanced molecular architectures.
References
-
aapptec. A Practical Guide to Solid Phase Peptide Synthesis. [Link]
-
Siman, P., et al. S1 L-Aspartate Links for Stable Sodium Metal-Organic Frameworks. The Royal Society of Chemistry. [Link]
-
Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]
- Google Patents.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
ResearchGate. FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP. [Link]
- Google Patents. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester.
-
Subiros-Funosas, R., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ACS Omega. [Link]
-
Fisher Scientific. L-Aspartic acid di-tert-butyl ester hydrochloride, 98%. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. [Link]
-
PubChem. L-Aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride. [Link]
-
Hartrampf, F. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]
Sources
- 1. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. peptide.com [peptide.com]
- 3. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]
- 4. L-Aspartic acid di-tert-butyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]
- 5. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Technical Guide to H-Asp(Otbu)-NH2·HCl: Synthesis, Application, and Side-Reaction Mitigation in Peptide Development
Section 1: Compound Identification and Strategic Overview
This guide provides an in-depth technical analysis of L-Aspartic acid β-tert-butyl ester α-amide hydrochloride, systematically referred to as H-Asp(OtBu)-NH2·HCl. This reagent is a specialized amino acid derivative crucial for researchers, chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Its unique structure, featuring a C-terminal primary amide and an acid-labile side-chain protecting group, enables the synthesis of peptide amides containing aspartic acid, which are prevalent in bioactive peptides and protein fragments.
Clarification of Chemical Identity
It is critical to establish the precise identity of the subject of this guide. The topic specified the name H-Asp(otbu)-NH2 hcl alongside the CAS Number 1791-13-5 . An expert review of chemical databases confirms that CAS 1791-13-5 is assigned to L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl) , where both the side chain and the C-terminus are protected as tert-butyl esters.[1][2][3][4][5]
This guide will focus on the named compound, H-Asp(OtBu)-NH2·HCl , as its application and challenges are distinct. This compound is typically not used as an isolated, pre-formed building block but is generated in situ on a solid support during SPPS. The principles and protocols herein are therefore centered on its generation from its N-terminally protected precursor, Fmoc-Asp(OtBu)-OH, and its subsequent use.
Physicochemical Properties
Below is a summary of the key properties for H-Asp(OtBu)-NH2·HCl. These are based on calculated values and data from analogous compounds, such as H-Glu(OtBu)-NH2·HCl.[6]
| Property | Value | Source / Comment |
| CAS Number | Not assigned (Less common derivative) | - |
| Synonyms | L-Aspartic acid β-tert-butyl ester α-amide HCl | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₇ClN₂O₃ | Calculated |
| Molecular Weight | 224.69 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Based on similar amino acid hydrochlorides |
| Solubility | Soluble in DMF, DMSO, water, methanol | Based on analogous compounds[3][6] |
| Storage | Store at 2-8°C under inert atmosphere | Protect from moisture and heat[3] |
Section 2: The Strategic Role in Fmoc/tBu Peptide Synthesis
The utility of H-Asp(OtBu)-NH2·HCl stems from the orthogonal protection scheme inherent to the Fmoc/tBu strategy, which is the dominant methodology in modern SPPS.
-
The Nα-Fmoc Group (Temporary): The Fluorenylmethyloxycarbonyl group is removed at each cycle of synthesis with a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).
-
The β-OtBu Group (Permanent): The tert-butyl ester on the aspartic acid side chain is stable to the basic conditions of Fmoc deprotection.[7][8] Its purpose is to prevent the side-chain carboxyl group from participating in undesired reactions during peptide chain elongation. It is only removed during the final cleavage step under strongly acidic conditions (e.g., Trifluoroacetic Acid - TFA).[9]
-
The C-Terminal Amide (-NH2): Many biologically active peptides, such as oxytocin and vasopressin, possess a C-terminal amide. This modification neutralizes the charge of the C-terminal carboxylate, which can be critical for receptor binding, bioavailability, and resistance to degradation by carboxypeptidases.[10] H-Asp(OtBu)-NH2 serves as the C-terminal residue in such sequences.
The generation of this moiety on a solid support is the foundational step for building peptide amides that commence with an aspartic acid residue.
Section 3: Synthesis and Preparation via SPPS
As H-Asp(OtBu)-NH2·HCl is not a routinely stocked reagent, its functional form, H-Asp(OtBu)-NH-Resin, is prepared on the solid phase support. The process begins with a suitable amide-generating resin, such as Rink Amide resin, and the Nα-protected precursor, Fmoc-Asp(OtBu)-OH.
Workflow for Generating Resin-Bound H-Asp(OtBu)-NH2
The following diagram illustrates the two-stage process to generate the reactive, resin-bound amine ready for peptide chain elongation.
Caption: Workflow for preparing the first residue on an amide resin.
Detailed Protocol: Loading of Fmoc-Asp(OtBu)-OH onto Rink Amide Resin
This protocol details the preparation of the first residue, which, after Fmoc removal, yields the target H-Asp(OtBu)-NH-Resin.
Materials:
-
Rink Amide MBHA Resin (e.g., 100-200 mesh, 0.5 mmol/g substitution)
-
Fmoc-Asp(OtBu)-OH (3 equivalents to resin substitution)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (3 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel. Wash and swell the resin with DMF for 30 minutes, followed by washes with DCM and then DMF.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes. Drain. Treat again with 20% piperidine/DMF for 10 minutes to ensure complete removal of the linker's Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and Oxyma in DMF. Add DIC to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If positive (blue beads), continue coupling for another hour.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times). The resulting Fmoc-Asp(OtBu)-NH-Resin is ready for the next step.
-
Final Fmoc Deprotection: To generate the target moiety for chain elongation, treat the resin with 20% piperidine/DMF as described in step 2, followed by the washing protocol in step 3. The final product is H-Asp(OtBu)-NH-Resin.
Section 4: The Critical Challenge: Aspartimide Formation
The single most significant challenge when working with Asp(OtBu) is the formation of an aspartimide (Asu) intermediate.[11][12] This side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection and can lead to a cascade of unwanted byproducts, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the desired product.[11][13]
Mechanism of Aspartimide Formation
The backbone amide nitrogen C-terminal to the Asp residue acts as a nucleophile, attacking the side-chain ester carbonyl. This forms a five-membered succinimide ring, expelling the tert-butyl group. This reaction is particularly prevalent when the following residue is small and unhindered, such as Glycine.[13]
Caption: Mechanism of base-catalyzed aspartimide formation.
Field-Proven Mitigation Strategies
While no method is foolproof, a combination of optimized protocols can significantly suppress aspartimide formation.
Protocol: Minimized Aspartimide Formation during Fmoc Deprotection
-
Reagent Preparation: Use high-purity, amine-free DMF. Prepare a fresh solution of 20% piperidine in DMF. For highly sensitive sequences, consider adding additives like 0.1 M Oxyma to the deprotection solution to buffer basicity.
-
Temperature Control: Perform the deprotection steps at a reduced temperature (e.g., 18-20°C) if your synthesis equipment allows. Avoid any heating, as higher temperatures accelerate the side reaction.[14]
-
Reduced Exposure Time: Minimize the resin's exposure to the basic solution.
-
Treat with 20% piperidine/DMF for 1 minute. Drain.
-
Treat with a second portion for 5-7 minutes. This is often sufficient for complete deprotection while minimizing contact time.
-
-
Thorough Washing: Immediately after deprotection, wash the resin extensively with DMF to completely remove residual piperidine before initiating the next coupling step.
-
Alternative Protecting Groups: For exceptionally difficult sequences (e.g., -Asp-Gly- or -Asp-Ser-), the most robust solution is to replace Fmoc-Asp(OtBu)-OH with a derivative less prone to cyclization, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH .[11] These groups offer increased steric hindrance or electronic effects that disfavor the cyclization mechanism.
Section 5: Application in Peptide Elongation and Final Cleavage
Protocol: Coupling the Second Amino Acid
Once the H-Asp(OtBu)-NH-Resin is prepared and washed, the peptide chain is elongated using standard coupling procedures.
Materials:
-
Resin-bound H-Asp(OtBu)-NH2
-
Fmoc-AA-OH (next amino acid in sequence, 3 eq.)
-
Coupling Reagents (e.g., HBTU/DIPEA or DIC/Oxyma, 3 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
Activation: In a separate vial, dissolve the next Fmoc-amino acid and an activating agent (e.g., HBTU or Oxyma) in DMF. Add the base (DIPEA for HBTU) or DIC and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm reaction completion. Wash the resin thoroughly with DMF and DCM. The cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.
Protocol: Final Cleavage and Deprotection
The final step liberates the peptide amide from the resin and removes the OtBu side-chain protecting group.
Materials:
-
Peptide-resin, N-terminally deprotected.
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) is a common choice. A simpler cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Cold diethyl ether.
Procedure:
-
Preparation: Ensure the peptide-resin is thoroughly washed and dried under vacuum.
-
Cleavage Reaction: Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The OtBu group is cleaved by the strong acid, releasing isobutylene, which is scavenged by TIS.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum. It can then be purified by reverse-phase HPLC.
Section 6: Safety and Handling
As a fine chemical intermediate, H-Asp(OtBu)-NH2·HCl and its precursors should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[2]
-
Storage: Keep the container tightly sealed and store in a cool, dry place (2-8°C), preferably under an inert atmosphere like argon or nitrogen to prevent degradation from moisture.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- (No Source)
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. Radboud Repository. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Ruifu Chemical. H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. [Link]
-
AAPPTec. H-Asp(OtBu)-OtBu HCl [1791-13-5]. [Link]
-
AAPPTec. Fmoc-Asp(OtBu)-OH [71989-14-5]. [Link]
-
Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
- Google Patents.
-
The Raj Group. Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. [Link]
-
D-Scholarship@Pitt. Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]
-
PubMed. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. [Link]
-
ResearchGate. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
PubChem. Fmoc-L-Asp(OtBu)-OH. [Link]
-
Liskamp, R. M., et al. Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. [Link]
-
PubMed. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. [Link]
-
Radboud Repository. Solid-phase synthesis of C-terminally modified peptides. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. [Link]
Sources
- 1. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. peptide.com [peptide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. 108607-02-9|H-Glu(OtBu)-NH2.HCl|BLD Pharm [bldpharm.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. researchgate.net [researchgate.net]
Foreword: Navigating the Solubility Challenge of Protected Amino Acids
An In-Depth Technical Guide to the Solubility of H-Asp(OtBu)-NH2·HCl for Researchers and Drug Development Professionals
In the realm of peptide synthesis and drug development, the solubility of building blocks is a foundational parameter that dictates the efficiency of synthetic workflows and the feasibility of formulation strategies. L-Aspartic acid β-tert-butyl ester α-amide hydrochloride (H-Asp(OtBu)-NH2·HCl), a key protected amino acid derivative, is no exception. Its utility in peptide chemistry is significant, yet a comprehensive understanding of its behavior in various solvents is often assumed rather than explicitly detailed. This guide aims to fill that gap. We will dissect the physicochemical properties of H-Asp(OtBu)-NH2·HCl, provide a predictive analysis of its solubility based on chemical first principles and analog data, and, most critically, furnish a robust, self-validating experimental protocol for you to determine its solubility in any solvent system relevant to your work.
Physicochemical Characterization of H-Asp(OtBu)-NH2·HCl
To understand solubility, we must first understand the molecule itself. H-Asp(OtBu)-NH2·HCl (CAS 92786-68-0) is a molecule of contrasts.[1] Its structure contains a hydrophilic backbone with a primary amine (protonated as a hydrochloride salt) and a primary amide, both capable of hydrogen bonding. Juxtaposed with this is the bulky and hydrophobic tert-butyl (OtBu) ester protecting group on the side chain.
-
Hydrophilic Moieties: The α-amine hydrochloride (-NH3+Cl-) and the α-amide (-CONH2) groups are polar and will seek to interact with polar solvents.
-
Hydrophobic Moiety: The tert-butyl ester (-C(CH3)3) is a nonpolar, sterically hindering group that significantly increases the molecule's lipophilicity, thereby favoring interaction with nonpolar organic solvents.
-
Overall Character: The molecule's overall solubility will be a balance between these opposing characteristics. The presence of the hydrochloride salt generally enhances solubility in polar protic solvents compared to its free base form.
H2N
C
CH
CH2
C
O
C(CH3)3
·HCl
>]; } }
Caption: Structure of H-Asp(OtBu)-NH2·HCl.
Predictive Solubility Profile
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent, making it an excellent choice for many protected amino acids.
-
Causality: The strong dipole of the S=O bond in DMSO can effectively solvate the protonated amine and the polar amide group. The methyl groups of DMSO provide a degree of nonpolar character that can interact favorably with the tert-butyl group.
-
Analog Analysis: The structurally related di-ester, H-Asp(OtBu)-OtBu·HCl, is highly soluble in DMSO, reaching up to 100 mg/mL.[2] Replacing one of the bulky, hydrophobic -OtBu groups with a more polar -NH2 group is expected to maintain, if not slightly improve, interactions with polar DMSO. Conversely, the related L-Glutamic acid α-tert-butyl ester is only "slightly soluble" in DMSO.[3]
-
Prediction: H-Asp(OtBu)-NH2·HCl is predicted to have good to high solubility in DMSO, likely in the range of 25-50 mg/mL. The use of fresh, anhydrous DMSO is critical, as absorbed water can negatively impact the solubility of hygroscopic compounds.[2] Gentle heating or sonication may be required to achieve maximum solubility.
Solubility in Other Common Solvents
A researcher's choice of solvent is dictated by the subsequent application, be it peptide coupling, purification, or biological assays.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Aqueous Solutions | Water, Buffers (PBS) | Low to Very Low | The dominant hydrophobic character of the tert-butyl group will likely lead to poor solvation by water. Unprotected L-aspartic acid itself is only slightly soluble in water (approx. 5 mg/mL).[4] The large nonpolar group on the derivative will decrease this further. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | Alcohols are polar protic solvents that can hydrogen bond with the amide and hydrochloride salt, while their alkyl chains can interact with the tert-butyl group. Solubility is expected to be better than in water but likely less than in DMSO. |
| Chlorinated Solvents | Dichloromethane (DCM) | Low to Moderate | DCM is a relatively nonpolar solvent. While some protected amino acids have good solubility in DCM, the presence of the polar amide and especially the hydrochloride salt will significantly limit the solubility of H-Asp(OtBu)-NH2·HCl.[5] |
| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Very Low / Insoluble | These solvents are largely nonpolar and lack the ability to effectively solvate the ionic hydrochloride salt, leading to insolubility. |
| Polar Aprotic | Dimethylformamide (DMF) | Good to High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule. It is an excellent alternative to DMSO for many applications. |
A Self-Validating Protocol for Solubility Determination
In the absence of established data, the most trustworthy approach is empirical determination. This protocol provides a reliable, step-by-step method to quantify the solubility of H-Asp(OtBu)-NH2·HCl.
Caption: Experimental workflow for determining solubility.
Part A: Kinetic Solubility (Rapid Assessment)
This method quickly establishes an approximate solubility limit.
-
Preparation: Accurately weigh approximately 10 mg of H-Asp(OtBu)-NH2·HCl into a clear glass vial.
-
Solvent Addition: Add the chosen solvent (e.g., DMSO) in precise, incremental volumes (e.g., 100 µL) using a calibrated micropipette.
-
Dissolution: After each addition, cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in an ultrasonic bath for 5 minutes.
-
Observation: Visually inspect the solution against a dark background. The point at which all solid material has just dissolved marks the kinetic solubility limit.
-
Calculation: Calculate the solubility: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
Part B: Equilibrium Solubility (Quantitative Measurement)
This method provides a more accurate, thermodynamically stable solubility value.
-
Create a Slurry: Add an excess of H-Asp(OtBu)-NH2·HCl to a known volume of the solvent (e.g., 20 mg in 1 mL) to create a saturated slurry.
-
Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25 °C) for an extended period (4-24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the slurry at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) and transfer it to a pre-weighed, dry microcentrifuge tube.
-
Solvent Evaporation: Remove the solvent completely. This can be done using a vacuum concentrator (SpeedVac) or by gentle heating under a stream of nitrogen gas.
-
Quantification: Reweigh the tube containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.
-
Calculation: Mass of Solute = (Weight of tube + dried solute) - (Weight of empty tube) Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant Sampled (mL)
Factors Influencing and Enhancing Solubility
Predicting and determining solubility is only part of the challenge. Often, researchers must actively manipulate conditions to improve it.
Caption: Interrelated factors affecting compound solubility.
-
Temperature: For most compounds, solubility increases with temperature. Gentle heating can be a powerful tool, but must be used with caution to avoid potential degradation of the compound.
-
pH Adjustment: The solubility of amino acid derivatives is highly pH-dependent. While H-Asp(OtBu)-NH2·HCl is supplied as a salt, its solubility in aqueous systems could potentially be modulated by adjusting the pH away from its isoelectric point.
-
Co-solvents: For challenging cases, particularly for formulation in aqueous media, co-solvents can be employed. Small amounts of DMSO or ethanol can be added to an aqueous buffer to increase the solubility of hydrophobic compounds.[6]
-
Sonication: This technique uses high-frequency sound waves to agitate the solution, breaking up solid aggregates and accelerating the dissolution process, which is a kinetic, not thermodynamic, enhancement.[6]
Conclusion and Best Practices
While a definitive, published solubility value for H-Asp(OtBu)-NH2·HCl remains elusive, a clear, scientifically grounded picture emerges. It is a molecule with a dual nature, whose solubility is best realized in polar aprotic solvents like DMSO and DMF . Its solubility in aqueous media is predicted to be poor. For any critical application, researchers should not rely on prediction alone. The experimental protocols provided in this guide offer a direct path to generating reliable, application-specific solubility data. By understanding the 'why' behind the molecule's behavior and applying rigorous empirical methods, scientists can confidently and effectively incorporate this valuable building block into their research and development pipelines.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Asp(OtBu)-OtBu HCl [1791-13-5]. Retrieved from [Link]
-
Neumann, K., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]
-
LookChem. (n.d.). L-Aspartic acid 4-tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Natamycin. PubChem Compound Summary for CID 5284447. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Aspartic Acid. PubChem Compound Summary for CID 5960. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Glutamic acid α-tert·butyl ester | 45120-30-7 [chemicalbook.com]
- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
Introduction: The Role of H-Asp(OtBu)-NH2 HCl in Synthesis
An In-depth Technical Guide to the Proper Storage and Handling of H-Asp(OtBu)-NH2 HCl
This compound, or L-Aspartic acid α-amide γ-tert-butyl ester hydrochloride, is a critical building block in modern peptide synthesis. Its utility is anchored in the strategic use of the tert-butyl (OtBu) ester as a protecting group for the side-chain carboxylic acid of aspartic acid. This protection is paramount, preventing the side chain from engaging in unwanted reactions during the peptide elongation process. The OtBu group is characterized by its stability under the basic conditions used for Fmoc deprotection, yet it is readily cleaved under acidic conditions, a property that is fundamental to its role in orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[1][2][3]
This guide offers a detailed exploration of the molecule's properties, stability, and handling requirements to empower scientists to maximize its potential while mitigating common pitfalls that can compromise experimental outcomes.
Physicochemical Properties and Structural Rationale
Understanding the inherent properties of this compound is the foundation of its proper handling. The molecule is a white to off-white crystalline solid or powder.[4][5][6] Its hydrochloride salt form enhances its stability and crystallinity as a solid, though it also contributes to its hygroscopic nature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃·HCl | Internal Knowledge |
| Molecular Weight | 224.68 g/mol | Internal Knowledge |
| Appearance | White to off-white solid/powder | [4][5][6] |
| Melting Point | Approximately 188-192 °C (decomposes) | Varies by supplier |
| Solubility | Soluble in water, methanol, and DMSO.[4][6][7] | [4][6][7] |
| Purity | Typically >98% (HPLC) | [6][8] |
The key to its function lies in the tert-butyl ester protecting group. This bulky group provides steric hindrance that prevents aspartimide formation, a notorious side reaction in peptide synthesis that can lead to impurities and yield loss.[9][10] However, the stability of this group is finite and exquisitely sensitive to its chemical environment, a central theme of this guide.
Long-Term Storage: Preserving Reagent Integrity
The primary goal of storage is to prevent the degradation of the compound, principally through hydrolysis of the acid-labile OtBu group and absorption of atmospheric moisture.
Core Storage Protocol:
-
Temperature: For long-term storage (months to years), the reagent must be stored at -20°C.[7] For short-term storage (weeks), refrigeration at 2-8°C is acceptable.[6][8] These low temperatures significantly reduce the rate of any potential degradation reactions.
-
Atmosphere: The compound must be stored in a dry, inert atmosphere.[11][12] It is highly recommended to store the container inside a desiccator with a functional desiccant. For the highest level of protection, backfilling the container with an inert gas like argon before sealing is best practice.
-
Container: Always store the reagent in its original, tightly sealed container.[11][12][13] Ensure the cap is securely fastened after each use to prevent moisture ingress.
The causality is clear: moisture can provide a source of protons (H+) that, even in trace amounts over time, can catalyze the cleavage of the OtBu group. Low temperatures and a dry atmosphere create an environment where this degradation pathway is kinetically unfavorable.
Laboratory Handling and Solution Preparation
Proper handling during experimental use is as critical as long-term storage. The main risks during handling are atmospheric moisture exposure and contamination.
Step-by-Step Weighing Protocol:
-
Equilibration: Before opening, remove the container from cold storage (-20°C or 2-8°C) and allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric water from condensing on the cold powder upon opening the vial.
-
Inert Environment: If possible, handle the powder in a glove box with a dry, inert atmosphere. If a glove box is unavailable, work swiftly in a well-ventilated fume hood with low humidity.[11][13]
-
Dispensing: Use clean, dry spatulas and weighing vessels. Promptly weigh the desired amount of reagent.
-
Resealing: Immediately and securely reseal the main container. If the container was purged with inert gas, briefly re-purge before sealing.
-
Return to Storage: Return the reagent to its appropriate cold storage conditions promptly.
Solution Preparation and Stability: this compound is often dissolved in solvents like Dimethylformamide (DMF) for SPPS or Dimethyl sulfoxide (DMSO) for biological assays.[4]
-
Stock Solutions: For stock solutions, use anhydrous solvents to minimize hydrolysis. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4] However, repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into single-use vials is highly recommended.
-
Working Solutions: It is always best practice to prepare working solutions for in vivo or sensitive in vitro experiments freshly on the day of use.[4] If precipitation occurs upon dissolution, sonication may be used to aid solubilization.[4]
Chemical Stability and Reactivity Profile
The utility of this compound is defined by the predictable reactivity of its protecting group.
Mechanism of Deprotection: The OtBu ester is stable to bases but highly susceptible to acids. Deprotection occurs via an acid-catalyzed cleavage mechanism. A proton source protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. This facilitates the departure of the highly stable tert-butyl carbocation, which is then neutralized, typically by forming isobutylene gas.[14] This is the desired reaction at the end of a synthesis, usually accomplished with strong acids like trifluoroacetic acid (TFA).[1][14]
Caption: Acid-catalyzed cleavage of the OtBu protecting group.
Incompatibilities: To prevent premature deprotection or unwanted side reactions, avoid contact with:
-
Strong Acids: Will cause immediate cleavage of the OtBu group.[11]
-
Strong Oxidizing Agents: Can lead to decomposition.[11]
Hazardous Decomposition: When heated to decomposition, the compound may emit toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[11]
Safety Protocols and Emergency Procedures
While not acutely toxic, proper safety measures are mandatory to prevent irritation and exposure.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Engineering Controls: Handle the solid powder in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[11][13]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[12][13]
Spill & Disposal Management:
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11][12]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[11][12]
Contextual Application: A Role in the SPPS Workflow
To fully appreciate the handling requirements, it is useful to visualize where this compound is used. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it is incorporated as a building block in the growing peptide chain.
Caption: Role of the amino acid building block in the SPPS cycle.
The hydrochloride salt must be neutralized to the free amine in situ just before the coupling step, typically using a non-nucleophilic base like diisopropylethylamine (DIPEA). The OtBu group on the side chain remains intact during this and subsequent basic deprotection steps, only to be removed during the final acidic cleavage from the resin.
Conclusion
The effective use of this compound hinges on a disciplined approach to its storage and handling. The core principles are the rigorous exclusion of moisture and the avoidance of acidic conditions to protect the crucial tert-butyl ester group. By adhering to the protocols outlined in this guide—from temperature-controlled storage and atmospheric equilibration before use to the selection of anhydrous solvents—researchers can ensure the reagent's stability, leading to more reliable and reproducible outcomes in peptide synthesis and other advanced applications.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl.
- MedChemExpress. (n.d.). H-Asp(OtBu)-OtBu.HCl.
- Benchchem. (n.d.). H-Asp(OtBu)-OtBu.HCl | 1791-13-5.
- Apollo Scientific. (2023). Safety Data Sheet: H-Glu(OtBu)-NH2 · HCl.
- ChemicalBook. (2025). H-ASP(OTBU)-OTBU HCL - Safety Data Sheet.
- ChemicalBook. (n.d.). H-ASP(OTBU)-OTBU HCL | 1791-13-5.
- Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- TCI Chemicals. (n.d.). Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5.
- Google Patents. (2011). US20110046348A1 - Methods of preparing peptide derivatives.
- Kundu, K., & Dinda, J. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 7036–7045.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Chem-Impex. (n.d.). Boc-L-aspartic acid α-tert-butyl ester.
- D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes.
- ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Royal Society of Chemistry. (2025). Advancing sustainable peptide synthesis. Green Chemistry.
- ResearchGate. (2020). methods of synthesis peptides.
- ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC.
Sources
- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]
- 8. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: The Critical Role of Aspartic Acid Derivatives in Peptide Therapeutics
An In-depth Technical Guide to the Stability and Degradation of H-Asp(OtBu)-NH2 HCl
L-Aspartic acid γ-tert-butyl ester amide hydrochloride, commonly abbreviated as this compound, is a pivotal building block in the synthesis of peptide-based therapeutics and complex organic molecules. Its unique structure, featuring a free N-terminal amine (as a hydrochloride salt), a C-terminal primary amide, and a tert-butyl ester protecting group on the side-chain carboxyl, makes it a versatile component in solid-phase peptide synthesis (SPPS). However, the very functional groups that impart its utility also render it susceptible to specific degradation pathways. Understanding the stability of this compound and the mechanisms of its degradation is paramount for researchers, scientists, and drug development professionals to ensure the integrity, purity, and efficacy of the final synthetic products.
This guide provides a comprehensive analysis of the core stability challenges associated with this compound. We will delve into its physicochemical properties, explore the primary degradation pathways under various stress conditions, and offer field-proven protocols for stability assessment and handling. The insights herein are designed to empower scientists to mitigate degradation risks, optimize reaction and storage conditions, and develop robust analytical methods for quality control.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its proper handling and application. This compound is typically supplied as a white to off-white crystalline solid or powder.[1][2]
| Property | Value | Reference |
| Chemical Name | L-Aspartic acid γ-tert-butyl ester amide hydrochloride | [3] |
| Synonyms | H-Asp(OtBu)-NH2·HCl, (S)-2-Amino-3-(tert-butoxycarbonyl)propanamide hydrochloride | N/A |
| CAS Number | Not explicitly found for the amide, 1791-13-5 is for H-Asp(OtBu)-OtBu·HCl | [1][2][4] |
| Molecular Formula | C8H17ClN2O3 | Derived |
| Molecular Weight | 224.69 g/mol | Derived |
| Appearance | White to off-white solid/powder | [1] |
| Purity (Typical) | >98% (HPLC) | [1] |
| Solubility | Soluble in solvents like Methanol and DMSO | [1][5] |
| Storage | 2-8°C or -20°C, sealed, away from moisture and light | [1][3][5] |
Note: The CAS number 1791-13-5 frequently appears in search results but corresponds to L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride [H-Asp(OtBu)-OtBu·HCl], a related but distinct compound.[1][2][4] The principles of tert-butyl ester stability and degradation discussed herein are directly applicable.
Core Degradation Pathways and Mechanisms
The stability of this compound is primarily dictated by the lability of its tert-butyl ester side-chain protection and, to a lesser extent, the potential for intramolecular reactions. These degradation routes are influenced by factors such as pH, temperature, and solvent composition.
Acid-Catalyzed Hydrolysis of the Tert-Butyl Ester
The tert-butyl (OtBu) ester group is a cornerstone of acid-labile protection strategies in organic synthesis. While this feature is advantageous for controlled deprotection, it also represents a primary stability liability. Under acidic conditions, the ester is readily cleaved to yield L-aspartic acid amide and isobutylene.[6][7]
Mechanism: The hydrolysis typically proceeds via an AAL1 (unimolecular) mechanism due to the formation of the stable tertiary tert-butyl carbocation.[7][8]
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H+ from the HCl salt in the presence of water). This increases the electrophilicity of the carbonyl carbon.[7]
-
Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, releasing the highly stable tert-butyl carbocation.[7][8]
-
Deprotonation/Elimination: The tert-butyl carbocation is subsequently deprotonated, often by a weak base like water or the conjugate base of the acid, to form isobutylene gas.[6]
This pathway is a significant concern during storage if the material is exposed to moisture, or in acidic solutions. The rate of hydrolysis is directly proportional to the concentration of hydronium ions and the temperature.
Base-Catalyzed Aspartimide Formation
In the context of peptide synthesis, particularly during the base-catalyzed Fmoc-deprotection step (e.g., using piperidine), the most notorious degradation pathway for aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide.[9][10][11] This intramolecular cyclization is a major source of impurities that are often difficult to separate from the target peptide.[10]
Mechanism:
-
Deprotonation: A base removes the proton from the backbone amide nitrogen of the amino acid residue C-terminal to the Asp(OtBu).
-
Intramolecular Attack: The resulting amide anion acts as a nucleophile, attacking the carbonyl carbon of the Asp(OtBu) side-chain ester.
-
Cyclization: This attack forms a five-membered ring intermediate, expelling the tert-butoxide leaving group to form the aspartimide.
Once formed, the aspartimide is highly susceptible to nucleophilic attack by bases (e.g., piperidine) or water, which can open the ring to form a mixture of the desired α-aspartyl peptide and the isomeric, undesired β-aspartyl peptide.[10][11] Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to racemization and the formation of D-Asp containing peptides.[10]
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Asn sequences being particularly problematic.[11][12] It is also heavily influenced by solvent polarity and temperature.[9][13]
Caption: Primary degradation pathways of this compound.
Stability-Indicating Analytical Methods & Forced Degradation
To properly assess the stability of this compound and identify potential impurities, robust analytical methods are required. Forced degradation studies are an indispensable tool in this process, providing critical insights into how the molecule behaves under stress.[14][15][16][17] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation, which helps in developing stability-indicating methods capable of separating and quantifying the degradants.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for purity assessment.[1][18] A well-developed HPLC method can separate the parent this compound from its hydrolysis product, aspartimide-related impurities, and other potential by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the definitive identification of degradation products by providing mass-to-charge ratio information, which helps in elucidating their structures.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural characterization of isolated degradation products, confirming connectivity and stereochemistry.[19]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Incubate at room temperature (this reaction is typically fast).
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate a solution (in a neutral, aqueous buffer or organic solvent) and a solid sample at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Quenching: After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to the same final concentration with the HPLC mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC with UV and MS detection.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the mass of new peaks using MS data to propose structures for the degradants.
-
Ensure the HPLC method provides adequate separation (resolution) between the parent peak and all degradant peaks.
-
Caption: Workflow for a forced degradation study.
Recommended Storage and Handling Protocols
Based on the inherent chemical liabilities, strict adherence to proper storage and handling procedures is crucial to maintain the purity and stability of this compound.
-
Temperature Control: The compound should be stored in a cool and dry place, with recommended temperatures between 2-8°C.[1] For long-term storage, -20°C is preferable to minimize the rate of any potential degradation.[5]
-
Moisture Protection: this compound is hygroscopic.[20] Exposure to moisture can facilitate hydrolysis of the tert-butyl ester, especially given its hydrochloride salt form which can create a locally acidic environment. Store in tightly sealed containers, preferably under an inert atmosphere like argon or nitrogen.[3][20]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids or bases outside of controlled reaction conditions.[3]
-
Handling Practices: When handling, use personal protective equipment (gloves, safety glasses).[3][21] For solutions, especially for in-vivo use, fresh preparation is recommended.[5] If stock solutions are prepared (e.g., in DMSO), they should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Conclusion and Future Perspectives
This compound is a fundamental reagent whose stability is a critical parameter for the successful synthesis of high-purity peptides and other pharmaceuticals. The primary degradation pathways—acid-catalyzed hydrolysis of the tert-butyl ester and base-induced aspartimide formation—are well-understood chemical processes. By comprehending these mechanisms, researchers can implement rational strategies to mitigate these risks. This includes the careful control of pH, temperature, and moisture during storage and synthesis, as well as the development of robust, stability-indicating analytical methods validated through forced degradation studies. As peptide therapeutics continue to grow in complexity and importance, a rigorous, science-driven approach to the stability of foundational building blocks like this compound will remain a cornerstone of successful drug development.
References
-
Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Singh, Y., Gundampati, R. K., Jagannadham, M. V., & Srivastava, S. K. (2013). Extracellular L-Asparaginase from a Protease-Deficient Bacillus aryabhattai ITBHU02: Purification, Biochemical Characterization, and Evaluation of Antineoplastic Activity In Vitro. Applied Biochemistry and Biotechnology. (Referenced for general concepts of pH/temperature influence on stability). Available at: [Link]
-
Visser, A., Jiskra, M., Lingeman, H., Underberg, W. J., & Irth, H. (2001). Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from [Link]
-
Wang, W., Singh, S., Zeng, D. L., King, K., & Nema, S. (2007). Forced degradation of proteins. Pharmaceutical Research. (General reference for forced degradation concepts). Available at: [Link]
-
Vasconcelos, V., Pine, A., & Pires, E. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Helmy, A. S., et al. (2025). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
Fleszar, M. G., & Sokołowska, J. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Retrieved from [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Scherer, M. M., et al. (2003). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
FAO. (2002). Hydrochloric Acid. Retrieved from [Link]
-
Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Lauer-Fields, J. L., et al. (2001). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Letters in Peptide Science. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Acids Reagent Guide. Retrieved from [Link]
-
Industrial Chemicals Ltd. (n.d.). Hydrochloric acid (10% - 24%) Safety Data Sheet. Retrieved from [Link]
-
World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Sources
- 1. ruifuchem.com [ruifuchem.com]
- 2. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Side-Chain Protection of Aspartic Acid in Peptide Synthesis
A Senior Application Scientist's Perspective on Mitigating Aspartimide Formation and Ensuring Peptide Integrity
Introduction: The Critical Role of Aspartic Acid Side-Chain Protection
Aspartic acid, with its β-carboxylic acid side chain, is a functionally important amino acid residue in many biologically active peptides and proteins. However, its unique structure presents a significant challenge in solid-phase peptide synthesis (SPPS), particularly under the widely used Fmoc/tBu strategy.[1][2] The primary obstacle is the base-catalyzed intramolecular cyclization to form a five-membered ring succinimide derivative, known as aspartimide.[2][3] This side reaction, which can be initiated during the piperidine-mediated Fmoc deprotection steps, leads to a cascade of undesirable outcomes, including racemization and the formation of difficult-to-separate α- and β-peptide isomers.[3][4] Consequently, the judicious selection and application of a suitable protecting group for the aspartic acid side chain are paramount to the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development.
This guide provides a comprehensive overview of the strategies for aspartic acid side-chain protection, with a focus on the chemical rationale behind protecting group selection, a comparative analysis of commonly used protecting groups, and practical protocols for their implementation and removal.
The Challenge: Understanding and Visualizing Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular reaction where the deprotonated backbone amide nitrogen of the C-terminal amino acid residue attacks the carbonyl carbon of the aspartic acid side-chain ester.[2][3] This process is particularly pronounced when the C-terminal residue is glycine, due to its minimal steric hindrance.[2][3] The resulting aspartimide is susceptible to nucleophilic attack by piperidine (from the Fmoc deprotection reagent) or hydroxide ions (upon cleavage and workup), leading to a mixture of the desired α-peptide, the isomeric β-peptide, and piperidide adducts.[3]
Figure 1: Mechanism of base-catalyzed aspartimide formation.
Strategies for Aspartic Acid Side-Chain Protection: A Comparative Analysis
The choice of protecting group for the aspartic acid side chain is a critical decision that directly impacts the yield and purity of the final peptide. The ideal protecting group should be stable to the conditions of peptide chain elongation (coupling and Fmoc deprotection) and readily cleavable under conditions that do not compromise the integrity of the peptide.
tert-Butyl (tBu) Ester: The Workhorse with Caveats
The tert-butyl (tBu) ester is the most commonly used protecting group for the aspartic acid side chain in Fmoc-based SPPS.[3][5] It is generally stable to the basic conditions of Fmoc deprotection and is cleaved simultaneously with the final peptide cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[6]
-
Advantages:
-
Disadvantages:
Benzyl (Bzl) Ester: A Classic Choice for Boc Chemistry
In Boc-based SPPS, the benzyl (Bzl) ester is a frequently employed protecting group for the aspartic acid side chain.[5] It is stable to the acidic conditions used for Boc deprotection and is typically removed by strong acids like HF or TFMSA during the final cleavage step.[5]
-
Advantages:
-
Well-established in Boc chemistry.[5]
-
Provides good protection against side reactions during chain elongation.
-
-
Disadvantages:
-
Requires harsh acidic conditions for cleavage, which can be detrimental to sensitive peptides.[5]
-
Not orthogonal to the standard Fmoc/tBu strategy.
-
Allyl (All) Ester: An Orthogonal Protection Strategy
The allyl (All) ester offers an orthogonal protection strategy, as it is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[5][7] It can be selectively removed using a palladium catalyst, allowing for on-resin modifications of the aspartic acid side chain, such as cyclization or labeling.[5]
-
Advantages:
-
Disadvantages:
-
Requires a specific palladium-catalyzed deprotection step, which can sometimes be sluggish or lead to side reactions if not optimized.
-
The palladium catalyst must be thoroughly removed to avoid contamination of the final peptide.
-
Sterically Hindered Esters: A Direct Approach to Suppressing Aspartimide Formation
To address the limitations of the tBu ester in preventing aspartimide formation, more sterically hindered ester protecting groups have been developed. These groups physically obstruct the approach of the backbone amide nitrogen to the side-chain carbonyl, thereby reducing the rate of cyclization.
| Protecting Group | Structure | Key Features | Reference(s) |
| 5-n-butyl-5-nonyl (OBno) | A long-chain, flexible alkyl ester | Significantly reduces aspartimide formation compared to OtBu. | [3][4] |
| 2-phenylisopropyl (O-2-PhiPr) | An acid-labile group, more so than tBu | Allows for selective deprotection with dilute TFA (e.g., 1% in DCM). | [5][8] |
| 2,4-dimethyl-3-pentyl | A bulky alkyl ester | Offers increased steric hindrance to minimize aspartimide formation. | [5] |
Non-Ester-Based Protecting Groups: A Paradigm Shift
Recent advancements have focused on moving away from ester-based protecting groups altogether to completely eliminate the possibility of aspartimide formation. These novel protecting groups often involve amide or other functionalities that are less susceptible to intramolecular cyclization.
| Protecting Group | Structure | Key Features | Reference(s) |
| 4-methoxy-7-nitroindoline (MNI) | A photocleavable amide-based group | Completely eliminates aspartimide formation; removed by photolysis at 365 nm. | [3] |
| Cyanosulfurylides | A zwitterionic group forming a stable C-C bond with the carboxylate | Exceptionally stable to standard SPPS conditions; deprotected with electrophilic halogenating agents. | [9] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS with Fmoc-Asp(OtBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: On-Resin Deprotection of Asp(OAll) for Side-Chain Modification
-
Peptide Synthesis: Synthesize the peptide on the solid support using Fmoc-Asp(OAll)-OH at the desired position, following the standard Fmoc-SPPS protocol.
-
Resin Preparation for Allyl Deprotection: After the final Fmoc deprotection, wash the resin thoroughly with DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh3)4 (0.25 eq.) and PhSiH3 (24 eq.) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes. Repeat this step twice.
-
Washing: Wash the resin extensively with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and DMF to remove all traces of the palladium catalyst.
-
Side-Chain Modification: The now-free aspartic acid side chain can be coupled to another molecule using standard peptide coupling reagents.
-
Final Cleavage and Purification: Proceed with the final cleavage and purification as described in Protocol 1.
Workflow for Selecting an Aspartic Acid Protecting Group
Figure 2: Decision workflow for selecting an appropriate aspartic acid protecting group.
Conclusion and Future Outlook
The effective side-chain protection of aspartic acid remains a critical aspect of modern peptide synthesis. While the tert-butyl ester is a reliable choice for many applications, the risk of aspartimide formation, particularly in challenging sequences, necessitates the consideration of alternative strategies. Sterically hindered esters and orthogonal protecting groups like the allyl ester provide valuable tools for mitigating this side reaction and enabling advanced peptide modifications. The development of non-ester-based protecting groups represents a promising frontier, offering the potential to completely eliminate aspartimide formation and further enhance the efficiency and reliability of peptide synthesis. As the demand for complex and modified peptides in drug discovery and biomedical research continues to grow, the ongoing innovation in protecting group chemistry for aspartic acid will be indispensable.
References
- Kong, M., van den Braak, T., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 1-9. [Link]
- ACS Publications. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega.
-
Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(9), 680-687. [Link]
- PubMed Central. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
- AAPPTec. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5].
- Kunz, H., Waldmann, H., & Unverzagt, C. (1985). Allyl ester as temporary protecting group for the β-carboxy function of aspartic acid. International Journal of Peptide and Protein Research, 26(5), 493-497.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- AAPPTec. (n.d.). Fmoc-Asp(O-2-PhiPr)-OH [200336-86-3].
Sources
- 1. biosynth.com [biosynth.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Sci-Hub. Allyl ester as temporary protecting group for the β‐carboxy function of aspartic acid / International Journal of Peptide and Protein Research, 1985 [sci-hub.red]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Introduction: A Key Building Block in Peptide Chemistry
An In-Depth Technical Guide to H-Asp(OtBu)-NH2 HCl: Physical and Chemical Characterization for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Aspartic acid β-tert-butyl ester α-amide hydrochloride, commonly abbreviated as this compound. As a Senior Application Scientist, this document synthesizes key technical data with practical insights to support its application in peptide synthesis and broader drug development workflows.
This compound is a protected derivative of the amino acid L-aspartic acid. In this molecule, the side-chain carboxylic acid is protected as a tert-butyl ester (-OtBu), while the C-terminus is an amide (-NH2). The α-amino group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics. This specific arrangement of protecting groups makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other synthetic methodologies where controlled sequential coupling of amino acids is required. The tert-butyl protecting group is strategically employed due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions, thus offering an orthogonal protection strategy.
Physicochemical Properties: Form and Appearance
A fundamental aspect of utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and application in experimental protocols.
Physical Appearance and Form
This compound is a white crystalline powder . This physical form is advantageous for laboratory use as it allows for accurate weighing and straightforward dissolution in appropriate solvents. The crystalline nature is indicative of a high degree of purity, a critical requirement for applications such as peptide synthesis where impurities can lead to undesired side products.
Chemical Structure and Molecular Formula
The structural integrity of this compound is the basis for its utility.
-
Chemical Name: L-Aspartic acid β-tert-butyl ester α-amide hydrochloride[1][2]
-
Synonyms: tert-butyl (3S)-3,4-diamino-4-oxobutanoate hydrochloride, H-Asp(OtBu)-NH2·HCl[2][3]
-
Molecular Weight: 224.69 g/mol [2]
The hydrochloride salt form not only improves stability but also aids in the solubilization of this amino acid derivative in polar solvents.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below. It is important to note that while some physicochemical properties like melting point and specific solubility values are not consistently reported in publicly available safety data sheets, the provided information is based on available supplier data and chemical databases.
| Property | Value | Source |
| Appearance | White crystalline powder | Benchchem |
| CAS Number | 92786-68-0 | Santa Cruz Biotechnology, Pharmaffiliates |
| Molecular Formula | C₈H₁₇ClN₂O₃ | Santa Cruz Biotechnology, Pharmaffiliates |
| Molecular Weight | 224.69 g/mol | Pharmaffiliates |
| Melting Point | Data not available | XiXisys |
| Solubility | Data not available | XiXisys |
Experimental Protocols and Handling
The successful application of this compound in research and development hinges on proper handling, storage, and quality control.
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. It is advisable to protect it from moisture and light to prevent degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
Quality Control and Characterization Workflow
Ensuring the purity and identity of this compound before its use in a synthesis workflow is a critical, self-validating step. A typical characterization workflow is outlined below.
Step-by-Step Protocol for Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acid derivatives.
-
Preparation of the Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a known volume (e.g., 1 mL) of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Application in Peptide Synthesis: A Mechanistic Perspective
This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The tert-butyl group on the side chain prevents side reactions at the aspartic acid residue during peptide chain elongation.
The use of the amide (NH2) at the C-terminus is significant when the desired peptide is a C-terminal amide, a common modification that increases the stability and biological activity of many peptide hormones and neuropeptides.
Conclusion
This compound is a well-defined, crystalline solid that serves as a crucial building block in the synthesis of complex peptides. Its specific protecting group strategy allows for the controlled incorporation of aspartic acid residues with a C-terminal amide. A thorough understanding of its physical and chemical properties, coupled with rigorous quality control, is essential for its successful application in research and drug development. This guide provides the foundational knowledge and practical protocols to enable researchers to utilize this important reagent with confidence.
References
-
Pharmaffiliates: L-Aspartic Acid beta-tert-Butyl Ester alpha-Amide Hydrochloride. [Link]
-
XiXisys: GHS 11 (Rev.11) SDS Word 下载CAS: 92786-68-0. [Link]
Sources
H-Asp(otbu)-NH2 hcl safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of H-Asp(Otbu)-NH2 HCl
Chemical Identification and Properties
Proper identification is the cornerstone of chemical safety. Misidentification of a reagent can lead to unforeseen and dangerous reactions.
-
Chemical Name: L-Aspartic acid β-tert-butyl ester α-amide hydrochloride[1]
-
Synonyms: this compound, tert-butyl (3S)-3,4-diamino-4-oxobutanoate hydrochloride
-
CAS Number: 92786-68-0[1]
-
Molecular Formula: C₈H₁₆N₂O₃·HCl[1]
-
Molecular Weight: 224.72 g/mol [1]
Table 1: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source / Rationale |
|---|---|---|
| Appearance | White to off-white solid/powder. | Based on typical appearance of amino acid derivatives.[2] |
| Solubility | Likely soluble in water and polar organic solvents like methanol or DMSO. | Common characteristic for hydrochloride salts of amino acids. |
| Stability | Stable under recommended storage conditions. | Inferred from general stability of similar compounds.[3] |
| Reactivity | Reacts with strong bases and strong oxidizing agents. | Standard reactivity for hydrochloride salts and organic compounds. |
Hazard Identification and GHS Classification (Inferred)
While no specific GHS classification exists for this compound, a risk assessment based on its structure indicates the following potential hazards. The primary concerns stem from its acidic nature as a hydrochloride salt and the potential for irritation as a fine powder.
-
Acute Toxicity (Oral): May be harmful if swallowed. Amino acid derivatives can have varying toxicity profiles.[4]
-
Skin Corrosion/Irritation: May cause skin irritation. Hydrochloride salts can be acidic and irritating upon prolonged contact.
-
Eye Damage/Irritation: May cause serious eye irritation. Fine dusts and acidic compounds pose a significant risk to eyes.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
Based on these inferences, a probable GHS classification would include "Warning" as a signal word.
First-Aid Measures: A Proactive Response Protocol
Immediate and appropriate first aid is crucial to mitigate exposure. The following protocols are based on standard laboratory practice for acidic organic powders.
-
General Advice: If exposure occurs, move the individual out of the dangerous area. Show this guide to the attending physician.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately. Seek prompt medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3][4] Call a physician or poison control center immediately.
Safe Handling and Storage
The core of chemical safety lies in preventative measures during routine handling and storage. The primary directive is to minimize exposure through engineering controls, personal protective equipment, and sound laboratory practices.
Handling Protocols
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before any breaks.[6]
-
Dust and Aerosol Control: Avoid the formation of dust and aerosols during weighing and transfer. Use non-sparking tools.[3]
Storage Conditions
-
Container: Keep the container tightly closed and properly labeled.[5]
-
Environment: Store in a cool, dry, and well-ventilated place.[5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Moisture: Protect from moisture, as the compound is likely hygroscopic.[5]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for minimizing direct contact. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to prevent dust formation, a NIOSH-approved P1 (or N95) particulate respirator is recommended.[7]
Caption: PPE Selection Workflow for this compound.
Accidental Release and Fire-Fighting Measures
Preparedness for unexpected events like spills or fires is a non-negotiable aspect of laboratory safety.
**6.1 Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5. Avoid breathing dust. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup:
-
Carefully sweep up the spilled solid material without creating dust.
-
Place the material into a suitable, closed, and labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[3]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of toxic fumes.
Caption: Emergency Response Workflow for a Solid Spill.
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological studies have been conducted on this compound. The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. The primary risks are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[7]
-
Ecological Data: No specific ecological data is available. As a standard precaution, the chemical should not be allowed to enter drains, water sources, or the environment.
Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
References
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Hydrochloric acid. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: L-Aspartic acid. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Amino acid. [Link]
Sources
A Senior Application Scientist's Guide to the Principles of Protected Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemoselectivity Challenge in Peptide Synthesis
The precise assembly of amino acids into a defined peptide sequence is a cornerstone of chemical biology and drug development. However, amino acids are bifunctional molecules, possessing both a nucleophilic amine (—NH₂) group and an electrophilic carboxylic acid (—COOH) group. Furthermore, many possess reactive side-chain functionalities. Without a strategy for selective masking, any attempt to form a peptide bond between two amino acids would result in an uncontrolled polymerization, yielding a complex mixture of undesired products.[1][2]
This guide delves into the core principles of using protected amino acids, a fundamental strategy that circumvents this challenge. By temporarily masking specific functional groups, we can direct the reaction pathway, ensuring that peptide bonds form only at the desired locations. This control is paramount for synthesizing peptides with defined sequences, structures, and functions.[1] We will explore the characteristics of an ideal protecting group, the dominant strategies for N-terminal and side-chain protection, and the elegant concept of orthogonality that underpins modern solid-phase peptide synthesis (SPPS).
The Ideal Protecting Group: A Strategic Triad
An effective protecting group (PG) is not merely a chemical mask; it is a strategic tool that must satisfy several critical criteria. The choice of protecting group dictates the overall synthetic strategy, influencing reaction conditions, purification methods, and ultimately, the yield and purity of the final peptide.[3]
The ideal protecting group exhibits the following properties:
-
Ease of Introduction : It must react efficiently and cleanly with the specific functional group of the amino acid, yielding the protected derivative in high purity.
-
Stability (Robustness) : It must remain intact throughout all subsequent synthetic steps, including coupling and deprotection of other groups. It must be inert to the reagents and conditions used to elongate the peptide chain.[3]
-
Ease of Removal (Lability) : It must be removed cleanly and quantitatively under specific conditions that do not affect other protecting groups or, critically, the newly formed peptide bonds within the chain.[3] This selective removal is the essence of a well-designed protection scheme.
Core Strategies for α-Amine (N-Terminal) Protection
The temporary protection of the α-amino group is the linchpin of stepwise peptide synthesis. Two urethane-type protecting groups, Boc and Fmoc , have dominated the field for decades, each defining a distinct chemical philosophy for peptide assembly.[4]
The Two Pillars: Boc vs. Fmoc Chemistry
The choice between the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) strategies represents the most fundamental decision in designing a peptide synthesis.
-
Boc Strategy : This "classic" approach, foundational to Merrifield's original solid-phase methods, uses the acid-labile Boc group for temporary N-terminal protection.[] Deprotection is achieved using moderately strong acids like trifluoroacetic acid (TFA).[6][7] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[6][8]
-
Fmoc Strategy : This is now the most common methodology, particularly in research and automated synthesis.[9] It employs the base-labile Fmoc group for N-terminal protection.[9] The key advantage is its orthogonality; the Fmoc group is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like DMF, while the side-chain protecting groups are acid-labile (e.g., tert-butyl based).[][6][9] This allows for milder final cleavage conditions (using TFA) and avoids the use of hazardous HF.[9][10]
Mechanistic Insights into Deprotection
Understanding the causality behind deprotection is crucial for troubleshooting and optimization.
Boc Deprotection (Acidolysis): The mechanism is an acid-catalyzed elimination.
-
Protonation : The carbonyl oxygen of the Boc group is protonated by TFA.[11][12]
-
Carbocation Formation : This destabilizes the C-O bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid.[11][12]
-
Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide and the free α-amine, which is then protonated by the excess TFA to form an ammonium salt.[11][12]
Fmoc Deprotection (Base-Catalyzed β-Elimination): This proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
-
Proton Abstraction : A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[7][13]
-
β-Elimination : This generates a carbanion, which triggers a rapid elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][14]
-
Scavenging : The DBF byproduct is immediately trapped by a second molecule of piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine of the peptide chain.[7][13]
Data Presentation: Boc vs. Fmoc Strategies at a Glance
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[6] | Mild Base (e.g., 20% Piperidine in DMF)[14] |
| Side-Chain Protection | Benzyl (Bzl) based; requires strong acid for removal | tert-Butyl (tBu) based; acid-labile[6][9] |
| Final Cleavage Reagent | Strong Acid (e.g., Anhydrous HF, TFMSA)[6][8] | Moderate Acid (e.g., TFA with scavengers)[9] |
| Orthogonality | "Quasi-orthogonal" (graded acid lability)[3][6] | Fully Orthogonal (Base vs. Acid lability)[3][6] |
| Advantages | Mature process, lower cost of derivatives, good for certain difficult sequences.[3][] | Milder conditions, easier automation, compatibility with sensitive modifications (e.g., phosphorylation).[][10] |
| Disadvantages | Harsh final cleavage (HF), repeated acid treatment can degrade resin/peptide.[8][10] | Potential for diketopiperazine formation at dipeptide stage, Fmoc group can promote aggregation.[7][15] |
The Principle of Orthogonality: Multi-Layered Chemical Control
The power of modern peptide synthesis, especially the Fmoc/tBu strategy, lies in the concept of orthogonality .[9] An orthogonal protection scheme is one in which different classes of protecting groups can be removed by completely different chemical mechanisms, allowing for selective deprotection of one type without affecting others.[3][4][6]
In a typical Fmoc-SPPS workflow, three orthogonal layers of protection are employed:
-
Temporary Nα-Protection : The base-labile Fmoc group, removed at every cycle.
-
Permanent Side-Chain Protection : Acid-labile groups (e.g., tBu, Trt, Boc), which remain throughout the synthesis.[6]
-
C-Terminal Anchor : An acid-labile linker attaching the peptide to the solid support resin, which also functions as the C-terminal protecting group.[9]
This strategy allows for the precise, sequential construction of the peptide chain, followed by a single final step where all side-chain groups and the resin linker are removed simultaneously with a strong acid cocktail.
Figure 1. The principle of an orthogonal protection scheme in Fmoc-SPPS.
A Practical Guide to Side-Chain Protection
Protecting reactive amino acid side chains is essential to prevent branching or other unwanted side reactions during peptide synthesis.[1][3] The choice of protecting group is dictated by the functionality of the side chain and its required stability/lability profile. In Fmoc/tBu chemistry, most side-chain groups are derivatives of tert-butyl or trityl, designed for removal by TFA.[6]
Data Presentation: Common Side-Chain Protecting Groups in Fmoc-SPPS
| Amino Acid (AA) | Functional Group | Common Protecting Group(s) | Cleavage Condition | Rationale / Causality |
| Lys, Orn | ε/δ-Amine | Boc (tert-Butoxycarbonyl) | TFA | Prevents acylation of the side-chain amine. Boc is stable to piperidine but cleaved by TFA.[8] |
| Asp, Glu | Carboxylic Acid | OtBu (tert-Butyl ester) | TFA | Prevents amide bond formation at the side chain. OtBu is stable to base and coupling reagents. |
| Ser, Thr, Tyr | Hydroxyl | tBu (tert-Butyl ether) | TFA | Prevents O-acylation during coupling. The tBu ether is stable to base. |
| Cys | Thiol | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) | TFA (for Trt), Iodine/Hg²⁺ (for Acm), Reducing agents (for StBu) | Trt is standard and acid-labile. Acm is stable to TFA, allowing post-cleavage disulfide bridge formation. |
| His | Imidazole | Trt (Trityl) | TFA | Prevents side-chain N-acylation and, crucially, reduces racemization of the His residue during activation.[4] |
| Arg | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Pbf is highly acid-labile, requiring less time in TFA than older groups (e.g., Pmc), minimizing side reactions.[8] |
| Asn, Gln | Amide | Trt (Trityl) | TFA | Protects the amide nitrogen from dehydration to a nitrile under certain activation conditions. |
| Trp | Indole | Boc (tert-Butoxycarbonyl) | TFA | Protects the indole nitrogen from modification by carbocations generated during deprotection steps (e.g., from tBu groups).[8] |
Experimental Protocols: The Fmoc-SPPS Cycle in Practice
The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of two main steps: Nα-deprotection and coupling.[3]
Figure 2. The iterative workflow of a standard Fmoc-SPPS cycle.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the manual steps for one cycle of amino acid addition.
-
Resin Preparation : Swell the Fmoc-protected, peptide-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection :
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation & Coupling :
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) with an activation base (e.g., DIPEA, 6 eq.) in DMF.[16]
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Agitate for 30-60 minutes at room temperature.
-
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Monitoring (Self-Validation) : Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete coupling reaction.[14]
Protocol 2: The Kaiser Test for Primary Amines
This test is a critical in-process control to validate the completion of each coupling step.
-
Reagents :
-
Phenol in ethanol (80% w/v)
-
Potassium cyanide (KCN) in pyridine (diluted aqueous solution)
-
Ninhydrin in ethanol (6% w/v)
-
-
Procedure :
-
Remove a small sample of resin beads (1-2 mg) and place them in a small glass test tube.[8]
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three reagents.[17]
-
Interpretation :
-
Positive Result (Incomplete Coupling) : Resin beads and solution turn an intense blue. This indicates the presence of unreacted primary amines.[14]
-
Negative Result (Complete Coupling) : Beads remain their original color, and the solution is yellow. This confirms the absence of free primary amines.[14]
-
-
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail : The composition of the TFA "cocktail" is critical and depends on the peptide sequence. Scavengers are added to quench the highly reactive carbocations (e.g., tert-butyl, trityl cations) generated during deprotection, which would otherwise modify sensitive residues like Trp, Met, Cys, and Tyr.
-
Standard "Reagent K" (for complex peptides) : TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
Common General-Purpose Cocktail : TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). This is effective for most sequences, especially if Trp is protected with Boc and Arg with Pbf.
-
-
Procedure :
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[18]
-
Stir or agitate the mixture at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA to recover residual peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[16]
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
-
Conclusion: Strategic Control in Peptide Chemistry
The principles of using protected amino acids are not merely a collection of reactions but a comprehensive strategic framework. This framework enables the precise, covalent assembly of life's building blocks into molecules of immense therapeutic and scientific value. A deep understanding of protecting group stability, the mechanisms of their removal, and the logic of orthogonality empowers the researcher to move beyond simple protocols. It provides the causal reasoning necessary to design robust synthetic routes, troubleshoot inevitable challenges like aggregation or racemization,[15][19] and ultimately, to successfully create complex peptide targets with high fidelity and purity. The judicious selection and application of these principles remain the bedrock of modern peptide science.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(20), 3634. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (Ed.). (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Retrieved from [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Adnan, M., & Ab Gapor, M. T. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(20), 3634. Retrieved from [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14251-14259. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Peptides with a C-Terminal Aspartamide using Fmoc-SPPS
Abstract
The synthesis of peptides featuring a C-terminal aspartic acid amide (Asp-NH₂) is a common requirement in pharmaceutical and biochemical research. This application note provides a comprehensive guide and a detailed, field-proven protocol for the incorporation of a C-terminal aspartamide using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will address the correct selection of starting materials, the detailed coupling procedure, and critically, the mitigation of aspartimide formation—a notorious side reaction associated with aspartic acid residues. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology.
Introduction: The Challenge of C-Terminal Aspartamide
Peptides with C-terminal amides are prevalent in nature and often exhibit enhanced biological activity and stability compared to their corresponding free-acid counterparts.[1] Synthesizing a peptide with a C-terminal Asp-NH₂ requires a specific strategy within the Fmoc-SPPS framework.
A common point of confusion is the selection of the initial building block. While a molecule like H-Asp(OtBu)-NH₂ represents the target residue, it is not the starting material for solid-phase synthesis. The correct and standard approach involves:
-
Selecting a resin that generates a C-terminal amide upon cleavage. The Rink Amide resin is the industry standard for this purpose.[2]
-
Coupling Fmoc-Asp(OtBu)-OH as the first amino acid to the amide-generating resin.
-
Proceeding with standard Fmoc-SPPS cycles for chain elongation.
The primary challenge in this process is not the initial coupling but the prevention of a base-catalyzed side reaction known as aspartimide formation . This reaction can occur during the repeated piperidine-mediated Fmoc deprotection steps throughout the synthesis, leading to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products.[3][4] Understanding and controlling this pathway is paramount for a successful synthesis.
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction. During the Fmoc deprotection step, the basic conditions (e.g., 20% piperidine in DMF) can deprotonate the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue.[3] This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) residue to form a five-membered succinimide ring (the aspartimide).[4]
This aspartimide intermediate is highly susceptible to nucleophilic attack by piperidine or water, which can open the ring to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide.[5] Furthermore, the α-carbon is prone to epimerization under these conditions, reducing the chiral purity of the final product.[4][5] The reaction is especially prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[6][7]
Figure 1. Mechanism of base-catalyzed aspartimide formation.
Recommended Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5-0.8 mmol/g) | Solid support for synthesis; yields C-terminal amide. |
| Amino Acid | Fmoc-Asp(OtBu)-OH | First building block for C-terminal Asp. |
| Coupling Reagent | HCTU, HATU, or HBTU | Carboxyl group activation. |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Activation base and neutralization. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade, amine-free. |
| Deprotection Reagent | 20% Piperidine in DMF (v/v) | Fmoc group removal. |
| Washing Solvents | DMF, DCM, Isopropanol (IPA) | Removal of excess reagents and byproducts. |
| Monitoring | Ninhydrin (Kaiser Test) Reagents | Qualitative test for free primary amines. |
| Cleavage Cocktail | Reagent K: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Cleavage from resin and side-chain deprotection. |
On the Choice of Coupling Reagent
The efficiency of the coupling reaction is critical for minimizing side reactions and ensuring a high yield of the target peptide. While many reagents are available, phosphonium and aminium salts are the most widely used in modern SPPS for their high efficiency and rapid reaction times.[8]
| Coupling Reagent | Activating Group | Advantages | Considerations |
| HBTU / TBTU | OBt Ester | Reliable, cost-effective, widely used. Byproducts are soluble.[8] | Standard choice for most couplings. |
| HCTU | O-6-ClBt Ester | More reactive than HBTU due to the electron-withdrawing chloro group. | Excellent for faster couplings or slightly difficult sequences. |
| HATU | OAt Ester | Highly reactive due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group. | Recommended for sterically hindered couplings. Reduces racemization. |
| DIC / HOBt | OBt Ester | A classic, cost-effective method. Generates soluble diisopropylurea. | Generally slower than aminium salts. Base-free conditions can minimize racemization.[8] |
For the initial loading of Fmoc-Asp(OtBu)-OH onto the Rink Amide resin, HCTU or HATU are recommended to ensure a high-loading efficiency and rapid, complete reaction.
Experimental Protocols
This section provides a step-by-step workflow for the synthesis of a peptide with a C-terminal aspartamide.
Workflow Overview
Figure 2. Workflow for C-terminal Asp-NH₂ peptide synthesis.
Protocol 1: First Amino Acid Coupling (Loading)
This protocol is based on a 0.25 mmol synthesis scale.
-
Resin Swelling: Place Rink Amide resin (e.g., 500 mg, 0.5 mmol/g) into a reaction vessel. Add DMF (5 mL) and gently agitate for 30-60 minutes to swell the resin beads. Drain the DMF.
-
Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for 10 minutes. This reveals the primary amine on the Rink linker.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (5 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL).
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (4 eq., 1.0 mmol, 411 mg) and HCTU (3.9 eq., 0.975 mmol, 403 mg) in DMF (3 mL).
-
Add DIPEA (8 eq., 2.0 mmol, 350 µL).
-
Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (5 x 5 mL).
-
Confirmation of Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow/colorless) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
Protocol 2: Subsequent Chain Elongation
For each subsequent amino acid in the sequence, perform a standard Fmoc-SPPS cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mL, 3 min + 10 min).
-
Washing: Wash with DMF (5x), DCM (3x), DMF (3x).
-
Coupling: Couple the next Fmoc-amino acid using the activation method described in Protocol 1, Step 4. A standard coupling time is 30-60 minutes.
-
Washing: Wash with DMF (5x).
-
Monitoring: Perform a Kaiser test to confirm reaction completion before proceeding to the next cycle.
Protocol 3: Cleavage and Final Deprotection
-
Final Wash and Dry: After the final Fmoc deprotection (if the N-terminus is to be free) or coupling, wash the peptidyl-resin with DMF (3x), DCM (5x), and methanol (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Place the dry resin in a reaction vessel. Add freshly prepared cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin).
-
Reaction: Gently agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the TFA solution away from the resin beads into a cold (0°C) solution of diethyl ether (40-50 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the pellet with cold ether 2-3 more times to remove scavengers.
-
Drying: Dry the white peptide solid under vacuum. The product is the crude peptide with a C-terminal Asp-NH₂. It can now be purified by HPLC.
Critical Discussion: Mitigating Aspartimide Formation
While the OtBu protecting group offers a degree of steric hindrance, it is often insufficient to completely prevent aspartimide formation in sensitive sequences.[3] Several strategies can be employed to minimize this side reaction:
-
Modified Deprotection Conditions: Using a weaker base or additives can reduce the rate of aspartimide formation.
-
Lower Piperidine Concentration: Using 5-10% piperidine in DMF can be effective, though deprotection times may need to be extended.
-
Addition of Acids/Additives: Adding 0.1 M HOBt or Oxyma Pure to the 20% piperidine deprotection solution can buffer the basicity and significantly suppress aspartimide formation.[7][9]
-
-
Alternative Side-Chain Protection: For extremely problematic sequences, more sterically hindered protecting groups can be used.
-
Fmoc-Asp(OMpe)-OH & Fmoc-Asp(Odmab)-OH: These groups offer greater steric bulk.
-
Fmoc-Asp(OBno)-OH: This novel protecting group has been shown to provide excellent suppression of aspartimide formation.[5]
-
-
Backbone Protection: The most effective, albeit costly, method is to prevent the initial deprotonation of the backbone amide. This is achieved by using a pre-formed dipeptide where the backbone nitrogen is protected, such as with a 2-hydroxy-4-methoxybenzyl (Hmb) group.[10]
For most standard syntheses, adding 0.1 M HOBt to the piperidine deprotection solution is a highly effective, cost-efficient, and easily implemented first line of defense against aspartimide formation.
Conclusion
The successful synthesis of peptides with a C-terminal aspartamide via Fmoc-SPPS is readily achievable with careful planning and execution. The standard and most reliable method involves coupling Fmoc-Asp(OtBu)-OH to an amide-generating resin like Rink Amide . The central challenge lies in mitigating the formation of aspartimide during subsequent synthesis cycles. By understanding the underlying mechanism and employing proven strategies—such as modifying deprotection conditions with additives like HOBt or selecting advanced protecting groups for difficult sequences—researchers can ensure high yields and purity of their target peptides.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Palasek, S. A., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [Link]
-
Bofill, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-26). Springer. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Royal Society of Chemistry. (2023). Advancing sustainable peptide synthesis. Green Chemistry. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016047, H-Asp-phe-NH2. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]
-
ACS Publications. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. [Link]
-
ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
ResearchGate. (1991). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Retrieved from [Link]
-
ETH Zurich Research Collection. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
-
D-Scholarship@Pitt. (2014). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]
-
National Center for Biotechnology Information. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
National Center for Biotechnology Information. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
-
Indian Academy of Sciences. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. [Link]
-
Beilstein Journals. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
Scientific Overview: The Strategic Role and Challenge of Asp(OtBu)
An In-Depth Guide to the Deprotection of Asp(OtBu) in Peptide Synthesis: Mechanisms, Side Reactions, and Optimized Protocols
In the intricate world of solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu strategy, the protection of reactive amino acid side chains is paramount to achieving the desired peptide sequence with high fidelity. For aspartic acid, the β-carboxylic acid is commonly protected as a tert-butyl (OtBu) ester. This protecting group offers robust stability against the basic conditions required for the repeated removal of the N-terminal Fmoc group (typically with piperidine) while being labile to the strong acidic conditions used in the final global deprotection step.[1][2]
However, the deprotection of the Asp(OtBu) residue is a critical step fraught with potential complications, chief among them being the formation of an aspartimide intermediate.[3][4] This intramolecular cyclization is a notorious side reaction that can lead to a cascade of undesirable products, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][5] Consequently, understanding the mechanisms of both the desired deprotection and the competing side reactions is essential for developing robust protocols that maximize yield and purity.
This guide provides a detailed examination of the deprotection of Asp(OtBu), explains the causality behind experimental choices, and delivers field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Chemistry of Deprotection and Side Reactions
The Desired Pathway: Acid-Mediated OtBu Cleavage
The removal of the tert-butyl ester is an acidolysis reaction, most commonly achieved using trifluoroacetic acid (TFA). The mechanism proceeds through the protonation of the ester carbonyl, which renders the carbonyl carbon more electrophilic. This is followed by the departure of the stable tert-butyl cation, a potent electrophile, leaving behind the free carboxylic acid. The liberated tert-butyl cation can then be quenched by nucleophilic "scavenger" molecules in the cleavage cocktail or deprotonate to form isobutylene gas.[6]
Caption: Acid-catalyzed deprotection of the Asp(OtBu) side chain.
The Undesired Pathway: Aspartimide Formation
Aspartimide formation is a significant challenge, occurring under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[5][7] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This nitrogen then acts as an intramolecular nucleophile, attacking the side-chain carbonyl carbon to form a five-membered succinimide ring.[1] This aspartimide intermediate is susceptible to nucleophilic attack at two carbonyl positions. Attack by water or other nucleophiles (like piperidine) can reopen the ring to yield not only the desired α-aspartyl peptide but also the isomeric and undesirable β-aspartyl peptide, often with concomitant racemization.[1]
Certain peptide sequences, such as Asp-Gly, Asp-Ala, and Asp-Ser, are particularly prone to this rearrangement due to the reduced steric hindrance around the backbone amide.[5]
Caption: Pathway of aspartimide formation and subsequent rearrangement.
Strategic Considerations for Suppressing Side Reactions
The key to successful Asp(OtBu) deprotection lies in kinetically favoring the desired acidolysis while suppressing the formation of the aspartimide intermediate and preventing side reactions caused by the liberated tert-butyl cation.
The Role of Scavengers in Cleavage Cocktails
During TFA-mediated cleavage, the generated tert-butyl cation is a powerful electrophile that can alkylate nucleophilic residues within the peptide, such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[8][9][10] To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations.[8][11]
| Scavenger | Target Residues / Byproducts | Typical Concentration | Rationale & Causality |
| Triisopropylsilane (TIS) | tert-butyl cation, Trityl (Trt) cation | 1 - 5% | Acts as a hydride donor to reduce the carbocations to stable, inert hydrocarbons. It is highly effective at preventing t-butylation. |
| Water (H₂O) | tert-butyl cation | 2.5 - 5% | Reacts with the t-butyl cation to form tert-butanol, effectively quenching its reactivity. Essential for most cleavage cocktails.[8] |
| 1,2-Ethanedithiol (EDT) | Cysteine (Cys), Methionine (Met) | 1 - 5% | A strong nucleophile that traps carbocations. It also acts as a reducing agent, preventing the oxidation of Cys and Met residues.[10] |
| Thioanisole | Tryptophan (Trp), Arginine (Pmc/Pbf) | 1 - 5% | A soft nucleophile that effectively protects the indole ring of Trp from alkylation and aids in the removal of Arg protecting groups.[10][11] |
| Phenol | Tyrosine (Tyr), Tryptophan (Trp) | 2 - 5% | An aromatic scavenger that can be alkylated by the carbocations, thus protecting electron-rich residues in the peptide.[12] |
Minimizing Aspartimide Formation
While aspartimide formation is often associated with the basic Fmoc-deprotection step, it can also occur during the final acidic cleavage.[5][7] Several strategies can be employed to minimize this side reaction:
-
Temperature Control: Performing the cleavage at lower temperatures (e.g., 0-4°C) can slow the rate of aspartimide formation more significantly than the rate of deprotection.[10]
-
Reaction Time: Minimizing the duration of the cleavage reaction to the time necessary for complete deprotection (typically 1-3 hours) reduces the opportunity for the side reaction to occur.[10][11]
-
Alternative Protecting Groups: For particularly problematic sequences, using more sterically hindered protecting groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) on the aspartic acid side chain can physically block the intramolecular cyclization.[4][13]
-
Modified Fmoc Deprotection: During synthesis, adding 0.1 M HOBt to the piperidine solution for Fmoc removal can significantly reduce aspartimide formation.[5][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of Asp(OtBu)-containing peptides.
Protocol 1: Standard Global Deprotection and Cleavage
This protocol is suitable for most peptides, especially those without highly sensitive residues like Cys or Met.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (round-bottom flask or specialized cleavage vessel)
-
Ice bath
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail by combining TFA, water, and TIS in a 95:2.5:2.5 (v/v/v) ratio. Prepare enough cocktail to fully swell the resin (approx. 10 mL per gram of resin). Cool the cocktail in an ice bath for 10 minutes.
-
Cleavage Reaction: Add the cold cleavage cocktail to the peptide-resin. Swirl gently to ensure complete wetting and swelling of the resin.
-
Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[11] Monitor the progress by taking a small aliquot, precipitating the peptide in ether, and analyzing by HPLC/MS.
-
Peptide Precipitation: Filter the reaction mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate (containing the deprotected peptide) into a centrifuge tube filled with cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold ether to remove residual TFA and scavengers. After each wash, re-pellet the peptide by centrifugation.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol 2: Deprotection of Peptides with Sensitive Residues (Trp, Cys, Met)
This protocol utilizes a more complex scavenger cocktail to protect sensitive amino acids from modification.
Materials:
-
Same as Protocol 1, with the addition of 1,2-ethanedithiol (EDT) and/or thioanisole.
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" or a similar cocktail. A common formulation is TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[8] Cool the cocktail in an ice bath.
-
Cleavage Reaction: Add the cold cocktail to the resin.
-
Incubation: Stir the mixture for 2 to 4 hours at room temperature.[8] The presence of multiple protecting groups and sensitive residues may require a longer reaction time.
-
Workup: Proceed with steps 5-9 from Protocol 1. The strong odor of thiols requires that this procedure be performed in a well-ventilated fume hood.
Workflow and Analytical Validation
The success of the deprotection must be rigorously validated.
Caption: General experimental workflow for peptide cleavage and purification.
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing the purity of the crude peptide. The presence of multiple peaks can indicate side products like β-aspartyl peptides or molecules with remaining protecting groups.
-
Mass Spectrometry (MS): Essential for confirming the identity of the desired product. The molecular weight should match the theoretical mass of the fully deprotected peptide. MS can also identify side products; for instance, aspartimide formation results in a mass loss of 18 Da (loss of H₂O) compared to the parent peptide.
By combining a thorough understanding of the underlying chemical mechanisms with carefully optimized and validated protocols, researchers can successfully navigate the challenges of Asp(OtBu) deprotection to synthesize high-purity peptides for research and therapeutic development.
References
-
New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Kong, M., de la Torre, B. G., & Albericio, F. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18), e202500490. [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Gelis, L., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
-
Mondal, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(9), 2634-2645. [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]
-
Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6934-6942. [Link]
-
Thompson, R. E., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(6), 461-469. [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). CEM Corporation. Retrieved January 23, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 23, 2026, from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate. Retrieved January 23, 2026, from [Link]
-
di Gregorio, M. C., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e70064. [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]
-
Preventing aspartimide formation during peptide synthesis. (2012, October 4). AAPPTEC. Retrieved January 23, 2026, from [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018, March 22). R&D World. Retrieved January 23, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved January 23, 2026, from [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Bodanszky, M., & Kwei, J. Z. (1978). Side Reactions in Peptide Synthesis. VII. Sequence Dependence in the Formation of Aminosuccinyl Derivatives From Beta-Benzyl-Aspartyl Peptides. International journal of peptide and protein research, 12(2), 69–74. [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 23, 2026, from [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
A Senior Application Scientist's Guide to L-Aspartic Acid Di-tert-butyl Ester Hydrochloride in Modern Research
Foundational Understanding: The Chemical Significance of L-Aspartic Acid Di-tert-butyl Ester Hydrochloride
L-Aspartic acid di-tert-butyl ester hydrochloride is a derivative of the naturally occurring amino acid, L-aspartic acid. Its utility in research stems from the strategic placement of two tert-butyl ester protecting groups on its carboxylic acid functionalities, with the amino group protected as a hydrochloride salt.[1] This structural modification enhances its stability and solubility in organic solvents, making it an invaluable intermediate in various synthetic pathways.[2] The bulky tert-butyl groups serve as temporary masks for the reactive carboxylic acids, preventing them from engaging in unwanted side reactions during complex chemical transformations.[3] This protection is particularly crucial in the stepwise assembly of peptides and other intricate organic molecules.[2][4]
The hydrochloride salt of the amino group not only improves the compound's stability and handling but also allows for its controlled deprotection and subsequent participation in coupling reactions. The acid-lability of the tert-butyl esters provides an orthogonal protection strategy, meaning they can be selectively removed under acidic conditions without affecting other protecting groups sensitive to different reagents.[5][6] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the efficient and precise construction of complex molecular architectures.
The Workhorse of Peptide Synthesis: A Tool for Building Biologically Active Peptides
The primary application of L-Aspartic acid di-tert-butyl ester hydrochloride lies in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[4] In this approach, the amino acid is incorporated into a growing peptide chain, with its side-chain carboxyl group safely protected by the tert-butyl ester.
The Persistent Challenge: Aspartimide Formation
A notorious side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide.[3] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, especially under the basic conditions used for Fmoc deprotection.[3] Aspartimide formation leads to a mixture of unwanted byproducts, including the desired α-peptide, the isomeric β-peptide, and racemized products, complicating purification and reducing the overall yield.[3]
While the steric hindrance provided by the tert-butyl ester on the aspartic acid side chain helps to mitigate aspartimide formation, it does not eliminate it entirely, particularly in sequences prone to this side reaction.[3][7] Research has shown that even bulkier protecting groups can be more effective in suppressing this unwanted cyclization.[7]
Visualizing the Process: Fmoc/tBu Solid-Phase Peptide Synthesis
The following diagram illustrates the key steps in incorporating an Fmoc-protected L-Aspartic acid (OtBu) residue into a peptide chain on a solid support.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Application Protocol: Incorporation of L-Aspartic Acid into a Peptide Sequence via Manual SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an aspartic acid residue using Fmoc-Asp(OtBu)-OH, which is derived from L-Aspartic acid di-tert-butyl ester hydrochloride.
Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water, dithiothreitol)
-
Solid-phase synthesis vessel
-
Shaker
Protocol Steps:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Asp(OtBu)-OH and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
After successful coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Amino Acid Excess | 3-5 equivalents | To drive the coupling reaction to completion. |
| Coupling Reagent Excess | 2.9-4.9 equivalents | To ensure efficient activation of the amino acid. |
| Base (DIEA) Excess | 6-10 equivalents | To neutralize the hydrochloride salt and facilitate coupling. |
| Cleavage Time | 2-3 hours | Sufficient time for removal of side-chain protecting groups and cleavage from the resin. |
A Versatile Chiral Building Block in Medicinal Chemistry
Beyond peptide synthesis, L-Aspartic acid di-tert-butyl ester hydrochloride serves as a valuable chiral building block in the synthesis of a wide array of organic molecules.[9][10] Its inherent chirality is transferred to the target molecule, which is crucial for the development of stereospecific drugs. The protected aspartic acid scaffold can be elaborated into more complex structures, including peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds.[2][11]
The ability to selectively deprotect the amino and carboxylic acid groups allows for regioselective modifications, opening up a vast chemical space for drug discovery and development.[12] For instance, the free amino group can be acylated or alkylated, while the carboxylic acid groups can be converted into amides, esters, or other functional groups after deprotection.[5]
Conceptual Workflow: From Protected Amino Acid to a Novel Compound
The following diagram illustrates a conceptual pathway for utilizing L-Aspartic acid di-tert-butyl ester hydrochloride as a starting material for a novel chemical entity.
Caption: Synthetic utility as a chiral building block.
Concluding Remarks: An Indispensable Tool for the Modern Scientist
L-Aspartic acid di-tert-butyl ester hydrochloride is more than just a protected amino acid; it is a versatile and enabling tool for the modern researcher. Its strategic design allows for the efficient synthesis of complex peptides and chiral molecules, which are at the forefront of drug discovery and biomedical research. A thorough understanding of its chemical properties and applications, as outlined in this guide, is essential for its successful implementation in the laboratory. The provided protocols and conceptual frameworks serve as a starting point for innovation, empowering scientists to push the boundaries of chemical synthesis and create novel molecules with therapeutic potential.
References
-
Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Available from: [Link]
-
Ghosh, A. K., & Kumaragurubaran, N. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters, 19(21), 5828-5831. Available from: [Link]
-
Neumann, C. S., et al. (n.d.). Cyanopyridiniumylides as Traceless and Effective Masking Groups for Aspartic Acid in the Chemical Synthesis of Low-Density Lipoprotein Receptor Class A Modules. ChemRxiv. Available from: [Link]
-
Subirós-Funosas, R., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(50), 11445-11455. Available from: [Link]
- Lee, W.-C., et al. (2004). Preparation of protected amino acids. Google Patents.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from: [Link]
-
Proulx, C., & Lubell, W. D. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5594-5597. Available from: [Link]
-
Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed. Available from: [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]
-
Watson, P. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-419. Available from: [Link]
-
Fields, G. B., et al. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 3-24). Academic Press. Available from: [Link]
-
Watson, P. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available from: [Link]
-
Beyermann, M., et al. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
- CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative. (2016). Google Patents.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-aspartic acid. Retrieved from: [Link]
Sources
- 1. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing H-Asp(OtBu)-NH2 HCl for Introducing Conformational Constraints in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Structurally Defined Peptides in Therapeutics
Linear peptides, despite their therapeutic potential, often suffer from drawbacks such as high conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation.[1] Introducing conformational constraints is a key strategy to overcome these limitations, resulting in peptides with enhanced stability, target selectivity, and oral bioavailability.[2][3] Cyclization is a powerful approach to impose such constraints, and the use of specialized amino acid derivatives is central to this endeavor.[2][4] This guide focuses on the application of L-Aspartic acid α-amide γ-t-butyl ester hydrochloride (H-Asp(OtBu)-NH2 HCl), a versatile building block for the synthesis of conformationally constrained cyclic peptides.
This compound provides a convenient handle for intramolecular cyclization through the formation of a lactam bridge. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), yet it is readily removable under acidic conditions to allow for subsequent chemical modifications.[5] This orthogonality is fundamental to its utility in creating cyclic peptides with well-defined three-dimensional structures.
The Strategic Role of this compound in Peptide Design
The incorporation of this compound into a peptide sequence sets the stage for a side-chain-to-terminus or side-chain-to-side-chain cyclization. This strategy is particularly effective in stabilizing secondary structures like β-turns and α-helices, which are often crucial for biological activity.[6] The resulting cyclic peptides exhibit reduced conformational entropy, which can lead to a more favorable binding affinity for their biological targets.[2]
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C8H17ClN2O3 |
| Molecular Weight | 224.69 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF and DMSO |
| Storage | Store at -20°C |
Solid-Phase Synthesis of a Linear Peptide Incorporating this compound
The following protocol outlines the manual solid-phase synthesis of a linear peptide using the Fmoc/tBu strategy, incorporating this compound at a desired position. This protocol assumes a synthesis scale of 0.1 mmol on a rink amide resin.
Materials and Reagents
-
Rink Amide resin (0.1 mmol scale)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
SPPS Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to neutralize the hydrochloride salt and for activation.
-
Add the coupling reagent (e.g., HBTU, 3 eq.) and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours. The coupling of this amino acid derivative may require a longer reaction time or double coupling.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).
On-Resin Cyclization: Forging the Conformational Constraint
On-resin cyclization is often preferred over solution-phase cyclization as it minimizes intermolecular side reactions due to the pseudo-dilution effect of the solid support.[4] The following protocol describes the on-resin cyclization of a peptide containing this compound and a free N-terminal amine.
Cyclization Workflow
Caption: Workflow for on-resin peptide cyclization.
Detailed Protocol
-
Selective Side-Chain Deprotection:
-
Treat the resin-bound linear peptide (with the N-terminus deprotected) with a solution of 1-2% TFA in DCM for 5-10 minutes. Repeat this step 5-6 times. This mild acidic condition is sufficient to remove the OtBu group without cleaving the peptide from the rink amide resin.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 10 minutes.
-
On-Resin Cyclization:
-
In a separate tube, prepare a solution of a coupling reagent such as HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add this solution to the resin.
-
Allow the reaction to proceed for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
-
Final Cleavage and Purification:
-
Once the cyclization is complete, wash the resin with DMF (3x) and DCM (3x).
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
A Critical Consideration: Aspartimide Formation
A common side reaction when using Asp(OtBu) is the formation of a five-membered succinimide ring, known as an aspartimide.[8][9] This can occur under the basic conditions of Fmoc deprotection, especially when the following amino acid is Gly, Ser, or Ala.[9] Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization.[9]
Strategies to Minimize Aspartimide Formation:
-
Use of Additives: Adding HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation.[9]
-
Modified Deprotection Conditions: Using a milder base like piperazine instead of piperidine or reducing the piperidine concentration and reaction time can be effective.[10]
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding the aspartic acid can sterically hinder the formation of the aspartimide.[9][11]
-
Optimized Side-Chain Protecting Groups: For particularly challenging sequences, using alternative tert-butyl based protecting groups like 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno) on the aspartic acid side chain has been shown to be highly effective in minimizing aspartimide formation.[12]
Characterization of the Conformationally Constrained Peptide
Thorough characterization is essential to confirm the successful synthesis of the desired cyclic peptide and to analyze its conformational properties.
Mass Spectrometry
-
Purpose: To confirm the molecular weight of the cyclic peptide and to verify the completion of the cyclization reaction.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The mass of the cyclic peptide will be 18 Da (the mass of water) less than its linear precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the three-dimensional structure of the cyclic peptide in solution.[13][14]
-
Key Experiments:
-
1D 1H NMR: Provides initial information about the overall structure and purity.
-
2D TOCSY: Used to assign the spin systems of the individual amino acid residues.
-
2D NOESY/ROESY: Provides information about through-space proximities between protons, which are used to calculate distance restraints for structure determination.[13]
-
Chemical Shift Analysis: The chemical shifts of the α-protons can provide insights into the secondary structure elements present in the peptide.[13]
-
Circular Dichroism (CD) Spectroscopy
-
Purpose: To analyze the secondary structure content (α-helix, β-sheet, β-turn, random coil) of the cyclic peptide in different solvent environments.[6][15][16]
-
Interpretation of Spectra:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 190 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can exhibit a variety of spectral shapes depending on the type of turn.
-
Random Coil: A strong negative band around 200 nm.
-
By comparing the CD spectrum of the cyclic peptide to its linear counterpart, the conformational ordering induced by cyclization can be quantified.
Conclusion
This compound is a valuable tool for peptide chemists aiming to introduce conformational constraints through cyclization. The protocols and considerations outlined in this guide provide a framework for the successful synthesis and characterization of cyclic peptides with enhanced therapeutic potential. Careful execution of the synthetic steps, awareness of potential side reactions like aspartimide formation, and rigorous analytical characterization are paramount to achieving the desired structurally well-defined peptide. The ability to rationally design and synthesize conformationally constrained peptides opens up new avenues for the development of novel peptide-based drugs with improved pharmacological properties.
References
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
- Cogal, E., & van der Veken, P. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.
- Google Patents. (n.d.). US7994280B2 - On-resin peptide cyclization.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Rokitskaya, T. I., et al. (2016). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 111(11), 2349–2359.
- Mori, T., & Futaki, S. (2011). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 55(5), 705-713.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Hudson, J. B., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(28), 7384–7394.
- Zahariev, S., et al. (2005). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Journal of Peptide Science, 11(1), 17–28.
-
ResearchGate. (2017, May 17). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?. Retrieved from [Link]
-
Southern University and A&M College Digital Commons. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]
- Fairlie, D. P., & Dantas de Oliveira, E. (2021).
-
ResearchGate. (n.d.). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1984). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. The Journal of Organic Chemistry, 49(5), 819-820.
-
ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]
- Senn, H., Loosli, H. R., Sanner, M., & Braun, W. (1990). Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization. Biopolymers, 29(10-11), 1387–1400.
- National Center for Biotechnology Information. (2014). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. Molecules, 19(5), 5809-5836.
-
ResearchGate. (n.d.). Circular dichroism spectra of constrained peptides. Spectra were recorded after four accumulations at 20 °C using a 0.5 mm path-length quartz cell between 260 nm and 195 nm at 50 nm/min with a band width of 0.5 nm. Retrieved from [Link]
-
ResearchGate. (2002). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]
- Jones, J. (2002). The Chemical Synthesis of Peptides. Oxford University Press.
-
YouTube. (2021, February 27). BioLab Webinar: Circular Dichroism. Retrieved from [Link]
- MDPI. (2024).
- Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society, 146(23), 15682-15690.
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
AAPPTec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Retrieved from [Link]
-
University of Glasgow Theses. (2022). Conformational design of cyclic peptides. Retrieved from [Link]
-
D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. Retrieved from [Link]
- National Center for Biotechnology Information. (2012). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology, 7(6), 1071-1077.
- PubMed. (2014). Spontaneous cyclization of polypeptides with a penultimate Asp, Asn or isoAsp at the N-terminus and implications for cleavage by aminopeptidase. FEBS Letters, 588(17), 3123-3128.
- Greenfield, N. J. (2006). Circular dichroism of peptides.
-
D-Scholarship@Pitt. (n.d.). SYNTHETIC APPROACHES TOWARDS THE DEVELOPMENT OF PROTEIN MIMETICS AND THE STUDY OF POST-TRANSLATIONAL CYCLIC IMIDE FORMATION. Retrieved from [Link]
-
Publikationsserver der Universität Regensburg. (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. Retrieved from [Link]
- Journal of the American Chemical Society. (2015). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 137(37), 11988-11999.
- PubMed. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1664-1672.
- MDPI. (2019). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 20(22), 5709.
- Royal Society of Chemistry. (2021). Advancing sustainable peptide synthesis. Green Chemistry, 23(19), 7683-7690.
Sources
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Amide Bond Formation Utilizing H-Asp(OtBu)-NH2·HCl
Abstract
This comprehensive guide provides a detailed operational protocol for the use of L-Aspartic acid β-tert-butyl ester amide hydrochloride (H-Asp(OtBu)-NH2·HCl) in peptide synthesis. While the term "activation" in peptide chemistry typically refers to the conversion of a carboxylic acid to a more reactive species for amide bond formation, H-Asp(OtBu)-NH2·HCl possesses a C-terminal amide and is therefore not activated at its C-terminus. Instead, its free N-terminal amine serves as the nucleophile in a coupling reaction. This document elucidates the correct scientific context and provides detailed, step-by-step protocols for coupling an activated N-protected amino acid to H-Asp(OtBu)-NH2·HCl in a solution-phase synthesis context. We will explore the mechanisms and rationale behind common activation strategies for the incoming amino acid, focusing on uronium/aminium salts (HATU, HBTU) and carbodiimides (DIC) as exemplary systems.
Introduction: The Role of H-Asp(OtBu)-NH2·HCl in Peptide Synthesis
H-Asp(OtBu)-NH2·HCl is a specialized building block in peptide chemistry. Its structure is characterized by three key features:
-
Free N-terminus (H-): The α-amino group is unprotected and available for nucleophilic attack on an activated carboxylic acid, enabling peptide chain elongation from the N-terminal side. The hydrochloride salt (·HCl) ensures stability and improves solubility.
-
C-terminal Amide (-NH2): Unlike most amino acid derivatives used in Solid-Phase Peptide Synthesis (SPPS), which have a C-terminal carboxylic acid, this molecule terminates in an amide. This makes it particularly useful for synthesizing peptides with a C-terminal asparagine-like amide or for the final step in the synthesis of a peptide amide fragment.[1]
-
tert-Butyl (OtBu) Side-Chain Protection: The side-chain carboxylic acid of aspartic acid is protected as a tert-butyl ester. This is an acid-labile protecting group, stable to the basic conditions often used for Fmoc-deprotection in SPPS but readily removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2][3] This orthogonality is fundamental to modern peptide synthesis strategies.[4][5]
The primary application of this molecule is as a nucleophilic component in a coupling reaction. The core task is not to activate H-Asp(OtBu)-NH2·HCl itself, but to activate a separate N-protected amino acid and then couple it to the free amine of H-Asp(OtBu)-NH2·HCl. This process requires neutralization of the hydrochloride salt to liberate the free amine for reaction.
Principles of Carboxylic Acid Activation for Peptide Coupling
The formation of a peptide (amide) bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[6] Direct condensation is thermodynamically unfavorable. Activation is typically achieved by converting the carboxylate's hydroxyl group into a better leaving group. This guide details three prevalent methods for activating the incoming N-protected amino acid (e.g., Fmoc-Xxx-OH) before its reaction with H-Asp(OtBu)-NH2·HCl.
Uronium/Aminium Salt-Based Activation (HATU & HBTU)
Reagents like HATU and HBTU are highly efficient coupling reagents that generate active esters in situ.[7][8][9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a more stable OAt-active ester, which then reacts with the amine to form the peptide bond, releasing tetramethylurea.[10][11]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): The mechanism is analogous to HATU, but it forms an HOBt-active ester intermediate.[12] HBTU is a cost-effective and robust reagent, though HATU is often preferred for sterically hindered couplings due to the superior reactivity of the OAt-ester.[13]
Carbodiimide-Based Activation (DIC/HOBt)
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are "zero-length" crosslinkers that facilitate amide bond formation.[14]
The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[15][16] This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then safely reacts with the amine.[17][18]
Experimental Protocols: Coupling to H-Asp(OtBu)-NH2·HCl
The following protocols are designed for a standard laboratory scale (0.1 to 1.0 mmol) solution-phase coupling.
Materials and Reagents
| Reagent | Acronym | Formula | Supplier Recommendation |
| L-Aspartic acid β-tert-butyl ester amide HCl | H-Asp(OtBu)-NH2·HCl | C8H17ClN2O3 | Major Chemical Suppliers |
| N-α-Fmoc-protected Amino Acid | Fmoc-Xxx-OH | Varies | Major Chemical Suppliers |
| HATU | HATU | C10H15F6N6OP | Major Chemical Suppliers |
| HBTU | HBTU | C11H15F6N5OP | Major Chemical Suppliers |
| N,N'-Diisopropylcarbodiimide | DIC | C7H14N2 | Major Chemical Suppliers |
| 1-Hydroxybenzotriazole monohydrate | HOBt | C6H5N3O·H2O | Major Chemical Suppliers |
| N,N-Diisopropylethylamine | DIPEA | C8H19N | Major Chemical Suppliers |
| N,N-Dimethylformamide, Peptide Grade | DMF | C3H7NO | Major Chemical Suppliers |
Safety Precaution: Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Workflow for Coupling
The overall process involves the pre-activation of the incoming Fmoc-amino acid followed by its addition to the neutralized H-Asp(OtBu)-NH2·HCl.
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Activation with HATU
This protocol is recommended for standard and sterically hindered couplings.
-
Preparation of Amine Component:
-
In a clean, dry round-bottom flask, dissolve H-Asp(OtBu)-NH2·HCl (1.0 eq) in DMF (approx. 0.2 M).
-
Add DIPEA (1.0 eq) to the solution to neutralize the hydrochloride salt. Stir for 5-10 minutes at room temperature.
-
-
Activation of Carboxyl Component:
-
In a separate flask, dissolve the Fmoc-Xxx-OH (1.05 eq) and HATU (1.0 eq) in DMF.
-
Add DIPEA (1.0 eq) to this solution and stir for 1-2 minutes. A color change to yellow may be observed.
-
-
Coupling Reaction:
-
Transfer the activated Fmoc-Xxx-OH solution from step 2 to the amine solution from step 1.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude peptide by flash column chromatography.
-
Protocol 2: Activation with HBTU
This is a robust and cost-effective alternative to HATU.
-
Preparation of Amine Component:
-
Follow step 1 from Protocol 1.
-
-
Activation of Carboxyl Component:
-
In a separate flask, dissolve the Fmoc-Xxx-OH (1.05 eq), HBTU (1.0 eq), and HOBt (1.0 eq, optional but recommended) in DMF.
-
Add DIPEA (2.0 eq) to initiate activation. Stir for 2-5 minutes.
-
-
Coupling Reaction & Work-up:
-
Follow steps 3 and 4 from Protocol 1.
-
Protocol 3: Activation with DIC/HOBt
This classic method is reliable and avoids the formation of tetramethylurea byproducts.
-
Preparation of Amine Component:
-
Follow step 1 from Protocol 1.
-
-
Activation of Carboxyl Component:
-
In a separate flask, dissolve the Fmoc-Xxx-OH (1.05 eq) and HOBt (1.1 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise and stir the solution at 0 °C for 15-20 minutes. A white precipitate of diisopropylurea (DIU) may form.
-
-
Coupling Reaction & Work-up:
-
Add the activated solution (including the DIU precipitate) to the amine solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction as described previously.
-
For work-up, first filter the reaction mixture to remove the insoluble DIU. Then proceed with the aqueous work-up as described in step 4 of Protocol 1.
-
Mechanistic Insights and Rationale
Why Stoichiometry Matters
| Component | Equivalents (eq) | Rationale |
| H-Asp(OtBu)-NH2·HCl | 1.0 | The limiting reagent. |
| Fmoc-Xxx-OH | 1.05 - 1.1 | A slight excess ensures complete consumption of the more valuable amine component. |
| Coupling Reagent | 1.0 - 1.1 | Near-stoichiometric amounts are typically sufficient. Excess can lead to side reactions, such as capping of the free amine.[13] |
| DIPEA (Base) | 2.0 - 3.0 (total) | One equivalent is required to neutralize the HCl salt of the amine. A further one to two equivalents are needed to facilitate the deprotonation of the carboxylic acid and drive the activation reaction. DIPEA is chosen for its steric hindrance, which makes it non-nucleophilic. |
Aspartimide Formation: A Potential Side Reaction
Aspartic acid residues, particularly when followed by glycine, asparagine, or serine, are susceptible to a base-catalyzed side reaction forming a cyclic aspartimide intermediate.[4][19][20] This intermediate can then be opened by a nucleophile (like piperidine in SPPS or residual amine) to yield the desired α-peptide, the undesired β-peptide, or the D-epimer of either, which are often difficult to separate. While this is a more significant concern during the repeated base exposure of Fmoc deprotection in SPPS, using strong activating conditions or prolonged reaction times with excess base in solution-phase can also promote this side reaction. It is crucial to monitor reactions involving Asp residues closely and use the minimum necessary reaction time and base.
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. bachem.com [bachem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Carbodiimide - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
The Strategic Application of H-Asp(OtBu)-NH2·HCl in Solution-Phase Peptide Synthesis: A Technical Guide
Introduction: The Enduring Relevance of Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) has become a dominant methodology for routine peptide preparation, classical solution-phase synthesis retains significant value, particularly for large-scale production and the synthesis of complex or modified peptides.[1] Solution-phase techniques offer greater flexibility in purification of intermediates and can circumvent issues like aggregation that are sometimes encountered on a solid support.[2] The synthesis of peptides with a C-terminal amide is of particular biological importance, as this modification is crucial for the activity and stability of many peptide hormones and neurotransmitters.[3]
This application note provides a detailed guide for the effective use of L-Aspartic acid β-tert-butyl ester α-amide hydrochloride (H-Asp(OtBu)-NH2·HCl), a key building block for introducing a C-terminal aspartic acid amide residue with a protected side chain. We will delve into the causality behind experimental choices, provide robust protocols, and address potential challenges to ensure scientific integrity and successful synthesis.
The Role and Properties of H-Asp(OtBu)-NH2·HCl
H-Asp(OtBu)-NH2·HCl is an aspartic acid derivative where the side-chain carboxylic acid is protected as a tert-butyl (tBu) ester, and the C-terminus is an amide. The hydrochloride salt form enhances its stability and handling properties.
-
The β-tert-butyl (OtBu) Ester: This protecting group is stable under the basic or neutral conditions typically used for peptide coupling.[4] It is efficiently removed under acidic conditions, commonly with trifluoroacetic acid (TFA), which is orthogonal to the frequently used N-terminal protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis).[4] The bulky nature of the tBu group can also help to minimize certain side reactions.
-
The α-Amide: The C-terminal amide is a critical functional group in many biologically active peptides. Starting a synthesis with an amino acid amide derivative is a direct and efficient way to produce the desired C-terminal amide.
-
The Hydrochloride Salt: The HCl salt ensures that the α-amino group is protonated, preventing unwanted side reactions and improving the compound's shelf-life. A base is required during the coupling step to neutralize the salt and liberate the free amine for reaction.
Core Experimental Workflow: A Step-by-Step Guide
The following sections provide detailed protocols for the key steps in a solution-phase synthesis of a dipeptide, for instance, Fmoc-Ala-Asp(OtBu)-NH2, as a representative example.
Diagram of the Synthetic Workflow
Caption: Solution-phase synthesis workflow for a dipeptide using H-Asp(OtBu)-NH2·HCl.
Protocol 1: Carbodiimide-Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation while minimizing racemization.[5]
Materials:
-
H-Asp(OtBu)-NH2·HCl
-
N-α-Fmoc-Alanine (Fmoc-Ala-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Ala-OH (1.0 eq), H-Asp(OtBu)-NH2·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the rate of reaction and minimize potential side reactions.
-
Neutralization: Add DIPEA (2.2 eq) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt of H-Asp(OtBu)-NH2·HCl, the second neutralizes the HCl from EDC·HCl, and the small excess ensures the reaction medium remains basic.
-
Activation and Coupling: Add EDC·HCl (1.1 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.[3][6]
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl (3x), water (1x), saturated NaHCO3 (3x), and brine (1x).[7] The acidic wash removes unreacted amine and excess base, while the basic wash removes unreacted carboxylic acid and HOBt. c. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: N-terminal Deprotection (Fmoc Removal)
This step prepares the synthesized dipeptide for further elongation.
Materials:
-
Protected dipeptide (Fmoc-Ala-Asp(OtBu)-NH2)
-
20% Piperidine in DMF (v/v)
-
DMF
-
Diethyl ether
Procedure:
-
Dissolve the protected dipeptide in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution (a 5-10 fold volumetric excess).
-
Stir at room temperature for 30 minutes. The progress can be monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the solid product by filtration or centrifugation, wash with diethyl ether, and dry under vacuum. The resulting H-Ala-Asp(OtBu)-NH2 is ready for the next coupling step.
Mechanism of Coupling and Key Considerations
The carbodiimide coupling method proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of the N-protected amino acid.[8] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, before reacting with the free amine of H-Asp(OtBu)-NH2.[8]
Caption: Mechanism of EDC/HOBt mediated peptide coupling.
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Solution & Rationale |
| Low Coupling Yield | Incomplete activation or reaction. | Ensure all reagents and solvents are anhydrous. Increase reaction time or use a more potent coupling reagent like HATU or HBTU. |
| Poor solubility of reactants. | Try a different solvent system (e.g., DCM, THF, or mixtures). Gentle warming can sometimes improve solubility, but must be done cautiously to avoid side reactions. | |
| Aspartimide Formation | Base-catalyzed cyclization of the aspartyl residue during N-terminal deprotection (especially Fmoc). | During Fmoc removal with piperidine, adding a small amount of an acid like formic acid can suppress this side reaction by reducing the basicity of the medium.[1] |
| Racemization | Over-activation of the carboxylic acid. | Perform the reaction at 0 °C. Ensure HOBt is used with carbodiimide activators. For particularly sensitive amino acids, consider the mixed anhydride method at low temperatures.[9] |
| Difficulty in Purification | Water-soluble byproducts (e.g., EDC urea). | Perform thorough aqueous washes during the work-up. If the peptide is also water-soluble, reverse-phase HPLC will be necessary for purification. |
Final Deprotection of the OtBu Group
The final step after chain elongation is the removal of the side-chain protecting groups. The OtBu group on the aspartic acid side chain is acid-labile.
Protocol 3: Global Deprotection
-
Dissolve the fully assembled, N-terminally deprotected peptide in a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).
-
TIPS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing re-alkylation of sensitive residues like tryptophan or methionine.[10]
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify the final peptide by reverse-phase HPLC.
Conclusion
H-Asp(OtBu)-NH2·HCl is a valuable and versatile building block for the synthesis of C-terminal aspartic acid amide peptides in solution. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strategic use of additives like HOBt are paramount for achieving high yields and purity. While solution-phase synthesis requires more hands-on purification of intermediates compared to SPPS, its scalability and adaptability make it an indispensable tool in the arsenal of the peptide chemist. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to successfully incorporate this important amino acid derivative into their synthetic targets.
References
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. (2004)
- Supporting inform
- Amino Acid Deriv
- Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. (2021-04-28)
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. International Journal of Peptide and Protein Research.
- H-Asp(OtBu)-OtBu.
- Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
- Mixed anhydride method of preparing peptides.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, University of California, Irvine.
- Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- Peptide Catalysis in Aqueous Emulsions. The Royal Society of Chemistry.
- Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. Journal of the Chinese Chemical Society.
- Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin. Journal of Peptide Science.
- Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
- Coupling Reagents. AAPPTec.
- What should I do for my liquid phase peptide synthesis?
- Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
- Greening peptide chemistry by using NBP as solvent for SPPS.
- Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology.
- Utilization of 1-hydroxybenzotriazole in Mixed Anhydride Coupling Reactions. The Journal of Organic Chemistry.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society.
- Methods and protocols of modern solid phase peptide synthesis.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.
- Process for the preparation of mixed anhydrides.
- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development.
- Greener solvents for solid-phase synthesis. Pure and Applied Chemistry.
- Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. chem.uci.edu [chem.uci.edu]
Experimental protocol for lactam bridge formation with Asp(OtBu)
Application Note & Protocol
Introduction: The Power of Cyclization in Peptide Drug Design
Linear peptides, while versatile, often suffer from metabolic instability and conformational flexibility, limiting their therapeutic potential. Cyclization is a powerful strategy to overcome these limitations. By introducing a covalent bond, such as a lactam bridge, we can lock the peptide into a more rigid, bioactive conformation.[1] This conformational constraint often leads to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[2]
This guide provides a detailed protocol for forming a side-chain to side-chain lactam bridge between an aspartic acid (Asp) and a lysine (Lys) residue. The focus is on a robust on-resin methodology, which minimizes intermolecular side reactions like dimerization that can plague solution-phase cyclizations.[3] We will delve into the critical role of orthogonal protecting group strategies, the mechanism of amide bond formation, and provide a step-by-step protocol from linear peptide synthesis to final product analysis.
Core Principles: The Chemistry of Lactam Formation
Successful lactam bridge formation hinges on a precise and controlled sequence of chemical reactions. The entire process is governed by the principle of orthogonal protection , which allows for the selective deprotection of specific functional groups while others remain intact.[4][5][6]
The Orthogonal Protection Strategy
To form a lactam bridge between the side chains of Asp and Lys on-resin, their reactive groups must be selectively unmasked. Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) utilizes tert-Butyl (tBu) based groups for side-chain protection, which are cleaved simultaneously with the peptide from the resin using strong acid (e.g., trifluoroacetic acid, TFA).[7][8] This makes the common Fmoc-Asp(OtBu)-OH unsuitable for a selective on-resin deprotection strategy if other tBu-protected residues are present.
Therefore, a successful on-resin cyclization requires a "third dimension" of orthogonality.[9] This is achieved by using protecting groups for the Asp and Lys side chains that are stable to both the base used for Fmoc removal (e.g., piperidine) and the acid used for final cleavage (TFA), but can be removed by a specific, non-interfering chemical agent.
A field-proven orthogonal pair for this purpose is:
-
Fmoc-Asp(OAll)-OH : The allyl (All) ester is stable to standard SPPS conditions but is selectively removed by a palladium(0) catalyst.[10]
-
Fmoc-Lys(Alloc)-OH : The allyloxycarbonyl (Alloc) group is also removed under the same palladium(0)-catalyzed conditions.[5][9]
This strategy ensures that only the Asp carboxyl and Lys amino side chains are exposed for the subsequent cyclization step.
Mechanism of Cyclization
The on-resin cyclization is an intramolecular amide bond formation. The process involves two key steps:
-
Activation of the Carboxyl Group : The newly deprotected side-chain carboxyl group of Asp is converted into a highly reactive intermediate. This is achieved using standard peptide coupling reagents, such as PyAOP, HATU, or HBTU, which form an active ester.[9][11]
-
Nucleophilic Attack : The deprotected side-chain amino group of Lys acts as a nucleophile, attacking the activated carboxyl group of Asp. This intramolecular reaction is favored due to the proximity of the reactive groups on the peptide backbone, leading to the formation of the stable lactam (amide) bond and release of the activating agent's byproduct.
Caption: High-level workflow for on-resin lactam bridge synthesis.
Detailed Experimental Protocol
This protocol details the on-resin cyclization of a peptide containing Asp and Lys residues, using the All/Alloc orthogonal protection scheme.
Materials and Reagents
| Reagent/Material | Purpose |
| Fmoc-Rink Amide Resin | Solid support for peptide synthesis |
| Fmoc-amino acids (including All/Alloc) | Peptide building blocks |
| Piperidine in DMF (20%, v/v) | Fmoc deprotection |
| HBTU/HATU/PyAOP | Coupling/Cyclization activating agent |
| DIPEA (N,N-Diisopropylethylamine) | Base for coupling/cyclization |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst for All/Alloc deprotection |
| Phenylsilane (PhSiH₃) | Scavenger for Pd(0) deprotection |
| Dichloromethane (DCM), Anhydrous | Solvent |
| Dimethylformamide (DMF), Peptide Grade | Solvent |
| TFA Cleavage Cocktail (e.g., 95:2.5:2.5 TFA:H₂O:TIS) | Cleavage and global deprotection |
| Diethyl ether, cold | Peptide precipitation |
Step 1: Linear Peptide Synthesis
Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard automated or manual Fmoc/tBu SPPS protocols.[7]
-
Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions within the sequence.
-
Ensure all other acid-labile side chains (e.g., from Arg, Ser, Tyr) are protected with standard tBu-based groups.
-
After the final amino acid coupling, the N-terminal Fmoc group should be removed.
Step 2: On-Resin Orthogonal Deprotection
This step selectively removes the All and Alloc protecting groups.
-
Swell the peptide-resin in anhydrous Dichloromethane (DCM).
-
Prepare a deprotection solution: Dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.25 equivalents relative to resin loading) and Phenylsilane (PhSiH₃, ~25 equivalents) in anhydrous DCM.[12] CAUTION: Perform this in a fume hood under an inert atmosphere (e.g., nitrogen or argon) as the catalyst is air-sensitive.
-
Drain the DCM from the resin and add the deprotection solution.
-
Gently agitate the reaction vessel for 30 minutes at room temperature. The resin may develop a yellow or dark color.
-
Repeat the deprotection treatment (steps 3-4) two more times with fresh solution to ensure complete removal.
-
Thoroughly wash the resin sequentially with DCM, DMF, and finally DCM again to remove all traces of the catalyst and scavenger.
Caption: Chemical pathway for on-resin lactam bridge formation.
Step 3: On-Resin Intramolecular Cyclization
-
Wash the deprotected peptide-resin with peptide-grade DMF.
-
Prepare the cyclization solution in DMF. Use a high-efficiency, low-racemization coupling reagent. A typical solution contains:
-
Activating Agent (e.g., PyAOP): 3 equivalents
-
Base (DIPEA): 6 equivalents
-
-
Add the solution to the resin and agitate at room temperature. The reaction is typically complete within 2-4 hours but can be left overnight.[12]
-
Monitor the reaction : Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (yellow beads) indicates the successful consumption of the free Lys amine and completion of the cyclization.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Step 4: Final Cleavage and Deprotection
-
Place the dry, cyclized peptide-resin in a reaction vessel.
-
Add a cleavage cocktail, such as TFA/Triisopropylsilane(TIS)/H₂O (95:2.5:2.5), to simultaneously cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups.[9] The TIS scavenges t-butyl cations that could otherwise cause side reactions.[13]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Step 5: Purification and Analysis
-
Purification : Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14] Use a shallow gradient to effectively separate the cyclic peptide from any remaining linear precursor or other impurities.[15]
-
Analysis :
-
Analytical RP-HPLC : Confirm the purity of the collected fractions.
-
Mass Spectrometry (ESI-MS) : Confirm the identity of the product.[2] The measured molecular weight should match the theoretical mass of the cyclic peptide. A key confirmation is the mass difference corresponding to the loss of one molecule of water (18.015 Da) compared to the linear, deprotected precursor. Fragmentation analysis (MS/MS) can further confirm the sequence, although sequencing cyclic peptides can be complex.[16][17]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | Insufficient activation; Steric hindrance preventing cyclization; Incomplete orthogonal deprotection. | Increase reaction time or temperature (to ~40°C); Use a more powerful coupling agent like HATU; Re-treat with the Pd(0) catalyst; Confirm deprotection with a test cleavage and MS analysis.[18] |
| Dimer Formation Detected in MS | High resin loading; Slow intramolecular reaction kinetics allowing for intermolecular reaction. | Use a lower-loading resin (<0.4 mmol/g) for the synthesis; Ensure efficient activation and use of pseudoproline dipeptides or other turn-inducing residues if the sequence is not favorable for cyclization.[9] |
| Aspartimide Formation | The Asp residue is susceptible to this side reaction, especially under basic conditions (DIPEA).[19][20] | Use a less hindered base like 2,4,6-collidine instead of DIPEA during cyclization; Minimize reaction time; Additive like Oxyma can help suppress this side reaction.[21] |
| Low Purity After Cleavage | Side reactions during linear synthesis; Incomplete final deprotection; Side reactions during cleavage. | Optimize SPPS coupling and deprotection steps; Ensure sufficient cleavage time and use of appropriate scavengers (e.g., TIS for Trp, Cys). |
References
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]
-
Lelo, A., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. ResearchGate. [Link]
-
Hansen, M. H., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Salado, M., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules. [Link]
-
Lelo, A., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. PubMed. [Link]
-
Di Lello, P., et al. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. ResearchGate. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Bruno, G., et al. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. [Link]
-
Kubyshkin, V., et al. (2017). Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science. [Link]
-
Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. Books. [Link]
-
National Library of Medicine. (n.d.). Introduction to Peptide Synthesis. National Library of Medicine. [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]
-
Beom-Chan, K., et al. (2021). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace. [Link]
-
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Corporation. [Link]
-
Op de Beeck, M., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research. [Link]
-
Hadjidemetriou, K., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]
-
ACS Publications. (1999). Multistep tandem mass spectrometry for Sequencing Cyclic Peptides in an Ion-Trap Mass Spectrometer. Analytical Chemistry. [Link]
-
MDPI. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]
- Google Patents. (n.d.). Peptide cyclization.
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
ACS Publications. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
Sources
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. books.rsc.org [books.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cem.de [cem.de]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. shimadzu.com [shimadzu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for the Efficient Coupling of H-Asp(OtBu)-NH2·HCl with HOBt/DIC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the peptide coupling reaction between L-Aspartic acid β-tert-butyl ester α-amide hydrochloride (H-Asp(OtBu)-NH2·HCl) and a carboxyl component using the highly efficient 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC) reagent system. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer in-depth mechanistic insights, field-proven protocols, and robust troubleshooting strategies. The aim is to empower researchers to confidently and successfully synthesize peptides containing a C-terminal aspartic acid amide, a crucial moiety in many biologically active peptides and peptidomimetics. This guide is structured to provide both a practical workflow and a deeper understanding of the underlying chemical principles, ensuring high-yield, high-purity outcomes while mitigating common side reactions such as aspartimide formation.
Introduction: The Strategic Importance of C-Terminal Aspartic Acid Amides
Peptides featuring a C-terminal amide are prevalent in nature and exhibit a wide range of biological activities. The C-terminal amidation often enhances metabolic stability by protecting against carboxypeptidase degradation, and can also be critical for receptor binding and overall peptide conformation. The specific building block, H-Asp(OtBu)-NH2·HCl, offers a strategic advantage by incorporating a side-chain protected aspartic acid residue with a pre-formed C-terminal amide. The tert-butyl (OtBu) protecting group on the β-carboxyl group is stable under the basic conditions often used for N-terminal Fmoc deprotection in solid-phase peptide synthesis (SPPS), yet is readily removable under acidic conditions, ensuring orthogonal protection.[1]
The coupling of this amino acid amide to a growing peptide chain or another amino acid requires a robust activation method. The combination of a carbodiimide, such as DIC, with an additive like HOBt is a cornerstone of modern peptide synthesis.[2][3][4] This system effectively activates the carboxylic acid of the coupling partner, minimizes racemization, and enhances reaction rates.[2][4]
The Chemical Players: A Mechanistic Overview
A thorough understanding of the roles of each reagent is paramount for successful and reproducible peptide synthesis.
-
H-Asp(OtBu)-NH2·HCl : This is the amine component in the coupling reaction. The hydrochloride salt form enhances its stability and shelf-life. However, the presence of the HCl salt necessitates the use of a non-nucleophilic base to liberate the free amine for the reaction to proceed. The OtBu group provides steric hindrance that helps to minimize side reactions at the β-carboxyl group.
-
N,N'-Diisopropylcarbodiimide (DIC) : DIC is a powerful dehydrating agent that activates the carboxylic acid of the coupling partner.[2] It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] A key advantage of DIC over its counterpart, Dicyclohexylcarbodiimide (DCC), is that the resulting urea byproduct, N,N'-diisopropylurea (DIU), is soluble in common organic solvents, simplifying purification.[2]
-
1-Hydroxybenzotriazole (HOBt) : HOBt serves a dual purpose in this reaction. Firstly, it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it into a more stable and less racemization-prone HOBt-ester active species.[3][4] Secondly, this active ester is highly reactive towards the amine component, leading to efficient amide bond formation. The use of HOBt is strongly recommended to improve yields and reduce the formation of epimers.[2]
Below is a diagram illustrating the general workflow for the coupling reaction.
Figure 1: General workflow for the HOBt/DIC mediated coupling of H-Asp(OtBu)-NH2·HCl.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a solution-phase coupling reaction. The quantities can be scaled as needed.
Materials:
-
H-Asp(OtBu)-NH2·HCl
-
Carboxylic acid component (N-protected amino acid or peptide)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Amine Component:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve H-Asp(OtBu)-NH2·HCl (1.0 equivalent) in anhydrous DMF.
-
Add DIEA (1.0-1.1 equivalents) dropwise while stirring. The base neutralizes the hydrochloride salt to generate the free amine. Stir for 10-15 minutes at room temperature.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the carboxylic acid component (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIC (1.1 equivalents) to the cooled solution. A white precipitate of diisopropylurea (DIU) may start to form.
-
Allow the activation to proceed for 15-20 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated carboxylic acid mixture, add the solution of the free amine component (from step 1) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored.
-
-
Reaction Monitoring:
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting materials.[5] A suitable solvent system for TLC would be a mixture of DCM and methanol.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated DIU.
-
Dilute the filtrate with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 N HCl (to remove excess DIEA), saturated NaHCO3 solution (to remove excess HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol or EtOAc/Hexanes) to yield the pure coupled product.
-
Table 1: Summary of Reagent Stoichiometry
| Reagent | Equivalents | Purpose |
| H-Asp(OtBu)-NH2·HCl | 1.0 | Amine component |
| Carboxylic Acid | 1.0 | Carboxyl component |
| HOBt | 1.1 | Activation and racemization suppression |
| DIC | 1.1 | Activating agent |
| DIEA | 1.0 - 1.1 | Base to neutralize HCl salt |
Mechanistic Insights: The HOBt/DIC Activation Pathway
The efficiency of this coupling method lies in the rapid formation of a highly reactive, yet stable, intermediate. The following diagram illustrates the key steps in the activation and coupling process.
Figure 2: Mechanism of HOBt/DIC mediated peptide bond formation.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Incomplete Reaction | - Insufficient activation time or temperature.- Incomplete neutralization of H-Asp(OtBu)-NH2·HCl.- Steric hindrance from bulky protecting groups. | - Increase reaction time and/or allow the reaction to proceed at room temperature for longer.- Ensure at least 1.0 equivalent of base is used.- Consider using a more potent coupling reagent system like HATU/HOAt for particularly difficult couplings. |
| Aspartimide Formation | - The primary side reaction for aspartic acid-containing peptides, especially if the subsequent residue is Glycine or Serine.[1] It is initiated by base-catalyzed cyclization.[6] | - Use a milder base for neutralization, or add the base just before the coupling step.- Keep the reaction temperature low.- For Fmoc-SPPS, using additives in the deprotection step can mitigate this.[6] |
| Racemization | - Over-activation of the carboxylic acid.- Presence of a strong base. | - The use of HOBt significantly suppresses racemization.[4]- Avoid excess base and prolonged exposure to high temperatures. |
| Difficulty in Purification | - Incomplete removal of DIU.- Co-elution of side products. | - Ensure complete precipitation of DIU by cooling the reaction mixture before filtration.- Optimize chromatographic conditions (solvent system, gradient) for better separation. |
Conclusion
The HOBt/DIC mediated coupling of H-Asp(OtBu)-NH2·HCl is a reliable and efficient method for the synthesis of peptides with a C-terminal aspartic acid amide. By understanding the roles of each reagent, adhering to a well-defined protocol, and being aware of potential side reactions and their mitigation strategies, researchers can consistently achieve high yields of pure product. The information presented in this guide serves as a comprehensive resource to facilitate the successful application of this important synthetic transformation in drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
-
PubMed. (2023, July 20). A Novel Method for Monitoring N-Nitrosamines Impurities Using NH2-MIL-101(Fe) Mediated Dispersive Micro-Solid Phase Extraction Coupled with LC-MS/MS in Biopharmaceuticals. Retrieved from [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Retrieved from [Link]
-
Green Chemistry. (2025, October 23). Advancing sustainable peptide synthesis. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Rearrangement Side Reactions. Retrieved from [Link]
-
IRIS - Unibo. (2023, July 14). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5 L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride Purity >99.0% (HPLC). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of H-Asp(OtBu)-NH2 during Fmoc Deprotection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing side reactions associated with H-Asp(OtBu)-NH2 and other side-chain protected aspartic acid residues during Fmoc-based Solid Phase Peptide Synthesis (SPPS). This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues, ensuring the integrity and yield of your synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding side reactions during the Fmoc deprotection of Asp-containing peptides.
Q1: What is the primary side reaction when deprotecting Fmoc-Asp(OtBu)-containing peptides?
The most significant and notorious side reaction is aspartimide formation .[1][2] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, typically involving piperidine.[3] The backbone amide nitrogen immediately C-terminal to the aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring intermediate known as an aspartimide.[4]
Q2: Why is aspartimide formation so problematic for peptide synthesis?
Aspartimide formation is particularly detrimental for several reasons:
-
Complex Byproduct Profile: The initial aspartimide is unstable and can undergo further reactions. Nucleophilic attack by piperidine (from the deprotection solution) or water can open the ring, leading to a cascade of hard-to-remove impurities.[3][5] This includes the desired α-peptide, the isomeric β-peptide, and their corresponding piperidide adducts.[3][6]
-
Difficult Purification: Many of these byproducts, particularly the β-aspartyl peptide and epimerized α-aspartyl peptide, are isomers of the target peptide.[2] They have the same mass and often exhibit very similar retention times in reverse-phase HPLC, making purification extremely challenging or even impossible.[2][7]
-
Risk of Epimerization: The α-carbon of the aspartimide intermediate is highly susceptible to racemization under basic conditions.[3] This leads to the incorporation of D-Asp into the peptide sequence, a critical impurity that is difficult to detect and separate.[2]
-
Yield Reduction: Each side reaction consumes the target peptide, leading to a significant loss of final product yield.[3]
Q3: What are the tell-tale signs of aspartimide formation in my crude HPLC analysis?
Diagnosing aspartimide-related issues from an HPLC chromatogram requires careful observation. Since many byproducts are isomeric, mass spectrometry alone is often insufficient.
-
Mass +85 Da Peaks: Look for peaks with a mass increase of 85.1 Da corresponding to the addition of piperidine. These are α- and β-piperidide adducts.
-
Clusters of Peaks Around Target Mass: The most common sign is the appearance of one or two significant side-product peaks eluting very close to the main product peak. These are often the β-aspartyl isomer and/or the D-Asp epimer.[3]
-
Broad or Asymmetric Main Peak: In some cases, co-elution of these impurities can cause the main product peak to appear broad or asymmetrical.[7]
Q4: Which peptide sequences are most at risk for this side reaction?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the Asp.[3]
-
Most Susceptible: The Asp-Gly motif is the most problematic due to the lack of steric hindrance from the glycine residue, which facilitates the required geometry for the intramolecular attack.[4]
-
High Risk: Other sequences prone to this side reaction include Asp-Asn , Asp-Arg , Asp-Ser , and Asp-Ala .[5]
-
General Risk: While certain sequences are more susceptible, any Asp residue represents a potential site for this side reaction, and the risk accumulates with each additional Fmoc deprotection cycle the peptide is exposed to.[7]
Section 2: The Chemistry Explained: Mechanism & Influencing Factors
Understanding the underlying mechanism and the factors that promote it is crucial for effective prevention.
Q5: Can you explain the chemical mechanism of aspartimide formation?
Certainly. The process is initiated by the base (e.g., piperidine) used for Fmoc deprotection.
-
Deprotonation: The base abstracts a proton from the backbone amide nitrogen of the residue C-terminal to the Asp(OtBu).
-
Intramolecular Attack: The resulting nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the Asp side-chain ester.
-
Cyclization: This attack forms a five-membered ring intermediate, releasing the tert-butyl protecting group as tert-butanol. This cyclic product is the aspartimide.
-
Ring Opening & Epimerization: The aspartimide is unstable. It can be attacked by nucleophiles (piperidine, water) at either the α- or β-carbonyl, leading to the mixture of final products. The α-proton is also acidic, allowing for base-catalyzed epimerization.[3][6]
Caption: Base-catalyzed formation of the aspartimide intermediate and its subsequent degradation pathways.
Q6: What experimental factors increase the risk of aspartimide formation?
Several parameters can exacerbate this side reaction. The table below summarizes the key factors and their impact.
| Factor | Impact on Aspartimide Formation | Causality & Expert Insight |
| Deprotection Base | Stronger Base = Higher Risk | The reaction is base-catalyzed. Highly basic reagents like DBU (pKa ~13.5) will accelerate aspartimide formation far more than piperidine (pKa ~11.1). Weaker bases like morpholine (pKa ~8.4) can significantly reduce the incidence.[3][5] |
| Temperature | Higher Temperature = Higher Risk | Like most chemical reactions, the rate of aspartimide formation increases with temperature. Performing deprotection at elevated temperatures to speed up synthesis can be counterproductive for Asp-containing peptides.[4] |
| Deprotection Time | Longer Exposure = Higher Risk | The extent of the side reaction is cumulative. Long peptides requiring many deprotection cycles are at a higher risk. Minimizing deprotection time per cycle is beneficial.[1] |
| Solvent Polarity | Higher Polarity = Higher Risk | More polar solvents like DMF (the standard in SPPS) are known to promote aspartimide formation compared to less polar alternatives.[5] |
| Peptide Sequence | C-terminal Gly, Asn, Arg, Ser | These residues offer minimal steric hindrance, allowing the peptide backbone to adopt the conformation necessary for the intramolecular attack.[5] |
| Side-Chain Protection | Low Steric Bulk (e.g., OtBu) | The standard tert-butyl (OtBu) group provides relatively little steric shielding of the side-chain carbonyl, offering poor protection against nucleophilic attack.[5] |
Section 3: Troubleshooting & Prevention Guide
This section provides a logical workflow for addressing suspected aspartimide formation and outlines preventative strategies.
Q7: I suspect aspartimide formation. What is my first step?
Follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Caption: A logical workflow for diagnosing and addressing aspartimide formation.
Q8: How can I modify my standard Fmoc deprotection protocol to reduce this side reaction?
For minor cases, modifying the deprotection conditions is a cost-effective first approach. However, these methods reduce but may not eliminate the problem.[7]
Protocol: Reduced-Risk Fmoc Deprotection
-
Prepare the Deprotection Reagent: Instead of the standard 20% piperidine in DMF, prepare one of the following solutions:
-
Option A (Buffered Piperidine): 20% piperidine (v/v) in DMF containing 0.1 M HOBt (Hydroxybenzotriazole). The HOBt acts as a proton source, buffering the basicity and reducing backbone amide deprotonation.[5][7]
-
Option B (Weaker Base): 20-50% piperazine in DMF. Piperazine is a weaker base than piperidine and has been shown to suppress aspartimide formation.[7]
-
-
Perform Deprotection:
-
Treat the resin-bound peptide with the modified deprotection reagent.
-
Crucially, minimize the reaction time. Use two short treatments (e.g., 2 minutes + 5 minutes) instead of one long one.
-
Ensure the reaction is performed at ambient temperature (18-25°C). Avoid heating.
-
-
Washing: Thoroughly wash the resin with DMF after deprotection to remove all traces of the base.
-
Monitoring: Monitor the synthesis at key checkpoints by cleaving a small amount of peptide from the resin for HPLC analysis to ensure the modification is effective.
Q9: When should I consider using a specialized Aspartic Acid building block instead of modifying the protocol?
It is highly recommended to proactively use a specialized building block under the following circumstances:
-
High-Risk Sequences: If your sequence contains Asp-Gly , Asp-Asn , or Asp-Arg .[4][5]
-
Long Peptides: For peptides longer than 30 amino acids, where the cumulative exposure to piperidine becomes significant.
-
High Purity Requirements: For the synthesis of pharmaceutical-grade peptides (APIs) where isomeric purity is critical.[2]
-
Failed Protocol Modifications: If modified deprotection conditions fail to reduce the side reaction to an acceptable level (<2%).
Q10: What are the main types of specialized Asp building blocks and how do they work?
There are three primary strategies, each with its own mechanism for preventing the side reaction.
| Strategy | Example Building Block(s) | Mechanism of Action | Key Considerations |
| Bulky Side-Chain Protection | Fmoc-Asp(OMpe)-OHFmoc-Asp(OBno)-OH | The large, sterically hindering protecting group physically blocks the backbone amide from attacking the side-chain carbonyl.[2][7] | Simple drop-in replacement for Fmoc-Asp(OtBu)-OH. Highly effective, especially OBno. Can be more expensive.[7] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | A 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of the C-terminal residue (Gly in this case). This modification completely eliminates the nucleophilicity of the nitrogen, preventing the initial cyclization step.[3][5] | Extremely effective; considered the gold standard for preventing aspartimide formation at Asp-Gly sites. Must be incorporated as a dipeptide. The Dmb group is cleaved during the final TFA cleavage.[3][7] |
| Pseudoproline Dipeptides | Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH | Used when Asp is followed by Ser, Thr, or Cys. The dipeptide forms a temporary oxazolidine (for Ser/Thr) ring, which introduces a "kink" in the backbone. This conformational constraint prevents the peptide from adopting the geometry needed for cyclization.[4][5] | Also helps to disrupt aggregation in "difficult" sequences. The pseudoproline is reverted to the native residue during final TFA cleavage.[4] |
Section 4: Advanced Protocols & Methodologies
Protocol 1: Step-by-Step Guide for using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide
This protocol outlines the incorporation of a backbone-protected dipeptide to completely prevent aspartimide formation at an Asp-Gly junction.
-
Synthesis Stage: Proceed with your SPPS protocol until you reach the cycle for coupling the Asp-Gly sequence. The last coupled amino acid should be the residue N-terminal to the Gly.
-
Dipeptide Dissolution: Dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide and an appropriate activator (e.g., HBTU, HATU) in DMF. Use the same molar equivalents as you would for a standard amino acid coupling.
-
Activation: Add the activation base (e.g., DIPEA, NMM) to the dissolved dipeptide/activator solution. Allow pre-activation for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. The coupling of this dipeptide can be slightly slower than single amino acids due to steric hindrance.
-
Reaction Time: Allow the coupling reaction to proceed for at least 2 hours.
-
Monitoring: Perform a Kaiser test or other in-process test to confirm the completion of the coupling. If the test is positive, allow the reaction to proceed longer or perform a second coupling.
-
Continuation: Once coupling is complete, wash the resin and continue with the standard SPPS cycles for the remaining amino acids. The subsequent Fmoc deprotection of the Asp residue will not cause aspartimide formation because the target nitrogen is protected. The Dmb group will be removed simultaneously with the OtBu and other side-chain protecting groups during the final TFA cleavage cocktail.
Section 5: References
-
Kong, M., van den Braak, T., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]
-
Kong, M., van den Braak, T., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Technical Note. [Link]
-
P.L., E. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]
-
Mergler, M., et al. (2015). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 21(8), 654-664. [Link]
-
ResearchGate. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Efficiency of H-Asp(OtBu)-NH2·HCl
Welcome to the technical support center for optimizing the coupling efficiency of H-Asp(OtBu)-NH2·HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you in your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the use of H-Asp(OtBu)-NH2·HCl in peptide synthesis.
Q1: What is the purpose of the OtBu and HCl in H-Asp(OtBu)-NH2·HCl?
A: The tert-butyl (OtBu) group is a protecting group for the side-chain carboxylic acid of the aspartic acid residue. This prevents the side chain from participating in unwanted reactions during peptide synthesis. The hydrochloride (HCl) salt increases the stability and shelf-life of the amino acid derivative.[1] It is crucial to neutralize the HCl with a base before the coupling reaction can proceed.[2]
Q2: My coupling reaction with H-Asp(OtBu)-NH2·HCl is showing low yield. What are the likely causes?
A: Low coupling yields can stem from several factors. Common culprits include incomplete activation of the incoming amino acid, insufficient neutralization of the H-Asp(OtBu)-NH2·HCl salt, steric hindrance from the OtBu group, or poor solubility of the reagents.[3] A systematic troubleshooting approach, as detailed in our guides below, is recommended.
Q3: I am observing a significant side product with a mass corresponding to the loss of water. What is this and how can I prevent it?
A: This is likely due to aspartimide formation, a common side reaction associated with aspartic acid residues, especially when followed by amino acids with small side chains like glycine.[4][5] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, forming a cyclic imide. To minimize this, use milder bases for Fmoc deprotection, reduce reaction times, and consider using coupling reagents known to suppress this side reaction.[4]
Q4: How can I monitor the progress of my coupling reaction?
A: The ninhydrin test is a widely used qualitative method to detect the presence of free primary amines on the solid support.[6] A negative ninhydrin test (the beads remain colorless or pale yellow) indicates that the coupling reaction is complete. For quantitative analysis, techniques like HPLC and mass spectrometry of a small, cleaved sample of the peptide are employed.
In-Depth Troubleshooting Guides
Guide 1: Addressing Poor Solubility of H-Asp(OtBu)-NH2·HCl
Poor solubility of the amino acid derivative or the growing peptide chain can significantly impede coupling efficiency.
Problem: The coupling reaction appears sluggish or incomplete, and you suspect solubility issues.
Causality: H-Asp(OtBu)-NH2·HCl, like many amino acid derivatives, can have limited solubility in common peptide synthesis solvents, especially as the peptide chain elongates and potentially aggregates.[7]
Troubleshooting Protocol:
-
Solvent Selection:
-
While N,N-Dimethylformamide (DMF) is a common choice, consider using N-Methyl-2-pyrrolidone (NMP) which has a higher solvating power.[8]
-
For particularly difficult sequences, a mixture of solvents such as DMF/DCM or the addition of chaotropic agents like a small percentage of DMSO can be beneficial. However, be cautious as DMSO can be oxidized under certain conditions.
-
-
Temperature Optimization:
-
Sonication:
-
Applying sonication during the pre-activation and coupling steps can help to break up aggregates and improve the dissolution of reagents.[1]
-
Data Presentation: Solvent Properties
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Standard solvent, good solvating properties. |
| NMP | 32.2 | 202 | Higher solvating power than DMF, useful for aggregated sequences. |
| DCM | 9.1 | 40 | Often used in combination with DMF to improve resin swelling.[9] |
| DMSO | 47.2 | 189 | Excellent solvating power, use with caution due to potential oxidation. |
Guide 2: Mitigating Aspartimide Formation
Aspartimide formation is a major cause of impurities when incorporating Asp(OtBu) into a peptide sequence.[4]
Problem: You observe a major impurity with a mass corresponding to your peptide minus 18 Da (loss of H₂O), and potentially other related byproducts.
Causality: This side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and is more pronounced in certain sequences (e.g., Asp-Gly).[4][5] The resulting five-membered ring is susceptible to nucleophilic attack, leading to a mixture of α- and β-peptides, as well as racemization.[4]
Workflow for Minimizing Aspartimide Formation
Caption: Workflow for minimizing aspartimide formation.
Detailed Mitigation Strategies:
-
Modification of Deprotection Conditions:
-
Reduce the concentration of piperidine in DMF from 20% to 10% or even 5%.
-
Use a milder base cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a non-nucleophilic base that can reduce the risk of piperidide adduct formation.[9]
-
Decrease the deprotection time.
-
-
Choice of Coupling Reagents:
-
Using carbodiimides like Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) can suppress aspartimide formation compared to uronium-based reagents like HBTU or HATU.[7]
-
-
Use of Alternative Protecting Groups:
-
For particularly problematic sequences, consider using alternative side-chain protecting groups for aspartic acid that are designed to be more resistant to cyclization, such as 3-hydroxy-4-((((1-(9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoyl (Hmb).[10]
-
Guide 3: Overcoming Steric Hindrance and Optimizing Coupling Reagents
The bulky OtBu group can sterically hinder the approach of the activated amino acid, leading to incomplete coupling.[11]
Problem: The coupling reaction is consistently incomplete, even with extended reaction times.
Causality: Steric hindrance is a significant challenge in peptide synthesis, particularly with bulky protecting groups or when coupling to a sterically hindered amino acid on the resin.[12]
Experimental Protocol: Optimizing Coupling Reagents
-
Reagent Selection:
-
For routine couplings, a combination of DIC and an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is often sufficient.[2][10]
-
For more challenging couplings, consider more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[13] COMU is a safer and often more efficient alternative to HATU and HBTU.[14]
-
-
Stoichiometry and Pre-activation:
-
Use a slight excess of the amino acid and coupling reagents (typically 1.5 to 2 equivalents relative to the resin loading).
-
Allow for a pre-activation time of 5-10 minutes before adding the mixture to the resin. This ensures the formation of the active ester.
-
-
Double Coupling:
-
If a single coupling is incomplete, a second coupling with fresh reagents can be performed to drive the reaction to completion.[3]
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling System | Amino Acid (eq.) | H-Asp(OtBu)-NH2·HCl (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Typical Reaction Time (h) |
| DIC/HOBt | 1.5 | 1.5 | DIC (1.5) | HOBt (1.5) | DIPEA (3.0) | 2-4 |
| HBTU | 1.5 | 1.5 | HBTU (1.5) | - | DIPEA (3.0) | 1-2 |
| HATU | 1.5 | 1.5 | HATU (1.5) | - | DIPEA (3.0) | 0.5-1.5 |
| DIC/Oxyma | 1.5 | 1.5 | DIC (1.5) | Oxyma (1.5) | DIPEA (3.0) | 1-3 |
DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate; DIPEA: N,N-Diisopropylethylamine.
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting decision tree.
References
- Green Chemistry. (2025). Advancing sustainable peptide synthesis.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- MedChemExpress. (n.d.). H-Asp(OtBu)-OtBu.HCl.
- BenchChem. (2025). Technical Support Center: H-D-Ala-OtBu.HCl Coupling Reactions.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Iris Biotech GmbH. (n.d.).
- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- BenchChem. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl Reaction with HBTU Coupling Reagent.
- Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. peptide.com [peptide.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Low Yield in Peptides Containing Asp(OtBu)
Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the complexities and challenges encountered in the lab. This guide is designed to provide in-depth troubleshooting for a common and often frustrating issue: low peptide yield when incorporating an Asp(OtBu) residue. Our goal is to explain the underlying chemistry and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing a peptide with an Asp(OtBu) residue and my final yield is unexpectedly low. What is the most likely cause?
Low yield in peptides containing Asp(OtBu) is most frequently caused by a side reaction known as aspartimide formation .[1] This is a base-catalyzed intramolecular cyclization that occurs during the repetitive piperidine treatment steps used for Fmoc-group removal in Solid Phase Peptide Synthesis (SPPS).[1][2]
The reaction is initiated when the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl of the Asp.[3][4] This forms a five-membered succinimide ring intermediate (the aspartimide). This intermediate is highly problematic because it leads to several unwanted downstream products:
-
Hydrolysis: The aspartimide ring can be opened by water, leading to a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][5]
-
Aminolysis: The piperidine used for Fmoc deprotection can attack the aspartimide, forming α- and β-piperidide adducts.[2][5]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in a loss of chiral purity.[1]
These byproducts not only reduce the yield of your target peptide but are often difficult or impossible to separate by standard HPLC purification because they can have very similar retention times and identical masses to the desired product.
Q2: My peptide sequence has an Asp-Gly motif. Is this particularly problematic?
Yes, absolutely. The propensity for aspartimide formation is highly dependent on the amino acid sequence.[1] The reaction is most prevalent in sequences where Asp is followed by a small, sterically unhindered amino acid. The Asp-Gly sequence is considered the most susceptible.[3][5] Other problematic sequences include Asp-Ser, Asp-Ala, and Asp-Asn.[2][5] The lack of steric bulk on the glycine residue allows the backbone nitrogen to more easily adopt the correct conformation to attack the Asp side chain.
Diagnostic Guide: Identifying Aspartimide Formation
Q3: How can I confirm that aspartimide formation is the cause of my low yield?
The most effective tool for diagnosing this issue is mass spectrometry (MS) analysis of your crude peptide.
-
Look for Mass-Neutral Impurities: The most insidious byproducts (α/β isomers, epimers) have the exact same mass as your target peptide. In your liquid chromatography (LC-MS) data, look for multiple peaks in the chromatogram that share the same parent mass. These are often difficult to resolve, sometimes appearing as shoulders on your main product peak.
-
Look for a Mass Loss of 18 Da: The aspartimide intermediate itself has a mass that is 18 Da (the mass of H₂O) less than the corresponding peptide segment. If you perform an on-resin cleavage of a small sample and analyze it immediately, you may be able to detect this intermediate, though it is often transient.
-
Look for Piperidide Adducts: Check for masses corresponding to your target peptide +85.15 Da (the mass of piperidine). This is a clear indicator that aspartimide formation has occurred, followed by nucleophilic attack by piperidine.
Experimental Protocol: Test Cleavage and LC-MS Analysis
-
Sample Collection: After a problematic coupling or deprotection step (e.g., after adding the amino acid following Asp), take a small sample of the resin (approx. 5-10 mg).
-
Drying: Wash the resin beads with dichloromethane (DCM) and dry them thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Test Cleavage: Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) . Add approximately 100-200 µL of this cocktail to the dried resin in a small microcentrifuge tube.
-
Incubation: Allow the cleavage reaction to proceed for 1-2 hours at room temperature.
-
Precipitation & Analysis: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for LC-MS analysis.
-
Data Interpretation: Scrutinize the resulting mass spectrum for the masses detailed above.
Troubleshooting & Prevention Strategies
Once aspartimide formation is confirmed, you can implement several strategies to mitigate or eliminate the problem. The choice of strategy depends on the severity of the issue and the resources available.
Caption: Troubleshooting decision workflow for low peptide yields.
Q4: Can I change my synthesis conditions to prevent this side reaction without buying new reagents?
Yes. Modifying the Fmoc-deprotection step is the most direct and cost-effective approach. The goal is to reduce the basicity of the reaction environment.
-
Strategy 1: Use a Weaker Base. Instead of the standard 20% piperidine in DMF, consider using 20% piperazine or 50% morpholine in DMF.[2][6] These bases are less nucleophilic and have been shown to significantly reduce the rate of aspartimide formation.[2] However, they may require longer deprotection times to fully remove the Fmoc group.
-
Strategy 2: Add an Acidic Additive. Buffering the piperidine solution can effectively quench the side reaction. Adding 0.1 M Hydroxybenzotriazole (HOBt) or Oxyma Pure to your 20% piperidine/DMF solution significantly reduces aspartimide formation.[4][5][6]
Experimental Protocol: Modified Fmoc Deprotection
-
Prepare Solution: Create a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Note on Safety: Anhydrous HOBt is explosive. Always use the commercially available wetted form.[6]
-
-
Standard Procedure: Use this buffered solution for all Fmoc deprotection steps following the incorporation of the Asp(OtBu) residue.
-
Reaction Time: Standard deprotection times (e.g., 2 x 10 minutes) are typically sufficient.
-
Monitoring: Monitor the completion of the Fmoc removal using a colorimetric test (e.g., Kaiser test) to ensure full deprotection.
Q5: Are there better side-chain protecting groups for Asp than OtBu?
Yes. If modifying synthesis conditions is insufficient, the most robust solution is to use an alternative Fmoc-Asp amino acid with a more sterically hindered side-chain protecting group.[4] The increased bulk physically blocks the nucleophilic attack from the backbone amide.
| Protecting Group | Abbreviation | Key Feature & Rationale | Relative Performance |
| tert-Butyl | OtBu | Standard, low steric bulk. Baseline for comparison. | High risk in susceptible sequences. |
| 3-Methyl-3-pentyl | OMpe | Increased steric bulk and chain flexibility hinder cyclization. | Significant reduction in aspartimide formation vs. OtBu.[4] |
| 2,3,4-trimethyl-3-pentyl | ODie | Even greater steric demand than OMpe. | Superior to OMpe, especially with prolonged base exposure.[7] |
| 5-n-butyl-5-nonyl | OBno | Very high steric bulk and long, flexible alkyl chains. | Offers one of the highest levels of protection available.[3] |
In comparative studies using the highly susceptible VKDGYI peptide, replacing Asp(OtBu) with Asp(OBno) reduced aspartimide-related byproducts to nearly undetectable levels and increased the final purity of the target peptide by over 25%.[3]
Q6: I've heard about "backbone protection." How does that work and is it a viable option?
Backbone protection is an elegant and highly effective strategy that completely eliminates aspartimide formation.[2][5] It involves temporarily modifying the backbone amide nitrogen of the residue following the Asp, preventing it from acting as a nucleophile.
The most common method is to use a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the C-terminal residue.[5] This is typically accomplished by using a pre-formed dipeptide building block, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH .
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: H-Asp(Otbu)-NH2 HCl in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of H-Asp(otbu)-NH2 HCl in peptide synthesis, with a specific focus on the critical issue of racemization. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the stereochemical integrity of your synthetic peptides.
Introduction: The Challenge of Aspartic Acid Racemization
Aspartic acid residues are particularly susceptible to a base-catalyzed side reaction known as aspartimide formation during solid-phase peptide synthesis (SPPS), especially when using the popular Fmoc/tBu strategy.[1][2][3] This cyclic imide intermediate is not only a source of impurities itself but is also highly prone to racemization at the α-carbon.[2][4] Subsequent nucleophilic attack by bases (like piperidine from Fmoc deprotection) or water can open the aspartimide ring, leading to a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and their corresponding D-isomers.[1][3] These epimerized and rearranged byproducts can be difficult, if not impossible, to separate from the target peptide due to their similar physicochemical properties, potentially compromising biological activity and therapeutic efficacy.[3]
This guide will address the common questions and challenges encountered when using this compound, providing you with the expertise to minimize these side reactions and achieve higher purity of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using this compound in Fmoc-SPPS?
The principal cause of racemization for aspartic acid residues, including those derived from this compound, is the formation of a cyclic aspartimide intermediate.[1][2] This process is significantly accelerated by the basic conditions used for Fmoc group removal (e.g., piperidine).[1][3]
Mechanism Breakdown:
-
Base-Catalyzed Cyclization: The backbone amide nitrogen of the amino acid following the Asp residue acts as a nucleophile, attacking the side-chain carbonyl group of the Asp(OtBu). This is facilitated by the base used for Fmoc deprotection.
-
Aspartimide Formation: This intramolecular cyclization results in the formation of a five-membered succinimide ring, known as an aspartimide, with the expulsion of the tert-butyl protecting group.
-
Racemization: The α-proton of the aspartimide is highly acidic and can be readily abstracted by the base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers (racemization).[2]
-
Ring Opening: The aspartimide ring can be opened by nucleophiles such as piperidine or water, yielding a mixture of α- and β-aspartyl peptides, both of which can be in the L- or D-configuration.[1]
Q2: Which peptide sequences are most susceptible to this side reaction?
Aspartimide formation is highly sequence-dependent. The risk is greatest when the residue immediately C-terminal to the aspartic acid (the "X" in an Asp-X motif) has a small, sterically unhindered side chain.[1][2]
High-Risk Sequences (Asp-X):
-
Asp-Gly: This is the most problematic sequence due to the lack of steric hindrance from glycine.[2]
-
Asp-Asn: Also highly susceptible.
-
Asp-Ser and Asp-Thr: These sequences are also known to promote aspartimide formation.[5]
-
Asp-Arg: Can also be a problematic sequence.
Q3: How should I properly store and handle this compound to ensure its quality?
Proper storage is crucial for maintaining the integrity of the amino acid derivative.
-
Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[6] It should be protected from moisture and light.[6]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. As with most fine chemicals, avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
Problem 1: My final peptide has a significant impurity with the same mass as the target peptide, and purification is difficult.
Probable Cause: This is a classic indicator of racemization and/or the formation of β-aspartyl peptides.[3] These isomers often co-elute with the desired product in reverse-phase HPLC.[3]
Solutions:
-
Modify Deprotection Conditions:
-
Use a Weaker Base: Replace piperidine with piperazine for Fmoc removal. Piperazine is less basic and has been shown to suppress aspartimide formation, although it may not eliminate it completely.[7]
-
Add HOBt to Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) at a concentration of 0.1 M to your piperidine deprotection solution can significantly reduce aspartimide formation.[7] However, be aware that commercial HOBt contains water, which can be nucleophilic.[7]
-
-
Optimize Coupling Conditions:
-
Use Additives: Always include a racemization-suppressing additive like HOBt or Oxyma Pure with your coupling reagent.[8] HOAt (1-hydroxy-7-azabenzotriazole) is also a highly effective alternative.
-
Avoid Excess Base: When using uronium/aminium coupling reagents (like HBTU or HATU), pre-activation of the amino acid is recommended to avoid guanidinylation of the N-terminus.[8] Use a minimal amount of a non-nucleophilic base like DIPEA, typically 2 equivalents relative to the amino acid.
-
-
Consider Temperature Control:
Problem 2: I am working with a high-risk Asp-Gly sequence. What are the most robust strategies to prevent racemization?
Probable Cause: The Asp-Gly sequence is exceptionally prone to aspartimide formation. Standard mitigation strategies may not be sufficient.
Solutions:
-
Backbone Protection: This is one of the most effective methods to completely prevent aspartimide formation.
-
Modified Side-Chain Protecting Groups:
-
Fmoc-Asp(OMpe)-OH: Using the 3-methylpent-3-yl (Mpe) ester for side-chain protection offers more steric bulk than the tert-butyl group, which can reduce the rate of aspartimide formation.[7]
-
Fmoc-Asp(OBno)-OH: The 3-tert-butyl-5-oxo-4-phenyloxazolidin-2-yl)methyl (OBno) protecting group has been shown to be highly effective at preventing this side reaction.[3]
-
Comparative Table of Prevention Strategies:
| Strategy | Effectiveness | Considerations |
| Piperazine Deprotection | Moderate | Slower Fmoc removal; may not eliminate the problem.[7] |
| HOBt in Deprotection | Good | Significantly reduces but may not eliminate side reaction.[7] |
| Bulky Side-Chain Esters (e.g., OMpe) | Good | Reduces but may not eliminate the problem, especially in Asp-Gly sequences.[7] |
| Fmoc-Asp(OBno)-OH | Excellent | Shown to reduce aspartimide to almost undetectable levels.[3] |
| Backbone Protection (Dmb) | Excellent | Considered one of the most robust methods to eliminate the side reaction.[1] |
Problem 3: How can I confirm if racemization has occurred in my peptide?
Probable Cause: You need a reliable analytical method to detect and quantify the D-isomer of aspartic acid in your final product.
Solutions:
-
Chiral Amino Acid Analysis: This is the gold standard.
-
Method: The peptide is hydrolyzed into its constituent amino acids using deuterated acid (e.g., 6N DCl/D₂O).[11] The resulting amino acids are then derivatized and analyzed by gas chromatography (GC) on a chiral column.[11] The deuterium labeling allows for the differentiation between racemization that occurred during synthesis versus during the analytical hydrolysis step.[11]
-
-
Chiral HPLC:
-
Method: The intact peptide is analyzed on an HPLC system equipped with a chiral stationary phase. This method can separate the diastereomeric peptides.[12] Method development can be complex and peptide-specific.
-
-
Capillary Electrophoresis (CE):
Experimental Protocols
Protocol 1: Fmoc Deprotection with Reduced Racemization Potential
This protocol is recommended for syntheses involving Asp-X sequences where moderate risk is anticipated.
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
First Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 3 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Deprotection: Add fresh deprotection solution and agitate for 10-15 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) followed by DCM (2-3 times) to prepare for the next coupling step.
Protocol 2: Chiral Amino Acid Analysis by GC-MS (Conceptual Workflow)
This protocol outlines the general steps for quantifying racemization after peptide synthesis.
-
Hydrolysis: Place a known quantity of the purified peptide in a hydrolysis tube. Add 6N DCl in D₂O. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Derivatization: After hydrolysis, evaporate the acid. Derivatize the resulting amino acid mixture to form volatile esters (e.g., N(O,S)-pentafluoropropionyl amino acid isopropyl esters).
-
GC-MS Analysis: Inject the derivatized sample onto a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Data Analysis: Use mass spectrometry to identify the amino acid peaks and their deuterated status. The ratio of the non-deuterated D-isomer to the L-isomer provides the level of racemization that occurred during the synthesis.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]
-
APS. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
Behrendt, R., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(68), 16936-16951. Retrieved from [Link]
- Fields, G. B. (Patent Applicant). (2011). Methods of preparing peptide derivatives. (U.S. Patent No. 2011/0046348 A1).
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. Retrieved from [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Angewandte Chemie International Edition, 59(19), 7295-7299. Retrieved from [Link]
-
Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(10), 1953-1965. Retrieved from [Link]
-
Otaka, A., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Aspartimide formation during SPPS. Retrieved from [Link]
-
Wiley. (n.d.). Chemistry of peptide synthesis. Retrieved from [Link]
-
Takahashi, O., & Oda, A. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 563. Retrieved from [Link]
-
Gaus, H. J., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(20), 4391-4396. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of isomerization and racemization of aspartate in the Asp-Asp motifs of a therapeutic protein. Retrieved from [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Joshi, S. B., et al. (2015). Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue. Journal of Pharmaceutical Sciences, 104(6), 1907-1918. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl. Retrieved from [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cat-online.com [cat-online.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asp(OtBu) Stability During Piperidine Treatment
Welcome to the technical support center for navigating the challenges of Asp(OtBu) stability during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to aspartimide formation, a common side reaction when using the Fmoc/tBu strategy. Here, we provide in-depth technical explanations, troubleshooting guides, and validated protocols to help you minimize impurities and maximize the yield of your target peptide.
Understanding the Core Problem: Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive use of piperidine for Nα-Fmoc deprotection creates a basic environment that can compromise the stability of the tert-butyl (OtBu) protecting group on aspartic acid residues. This leads to a significant and often hard-to-separate side product: aspartimide.
The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This is then followed by an intramolecular nucleophilic attack on the side-chain carbonyl, forming a five-membered succinimide ring, known as aspartimide.[1][2] This cyclic intermediate is highly problematic because it can undergo further reactions:
-
Racemization: The chiral center at the α-carbon of the aspartic acid is prone to epimerization in the aspartimide state.[2]
-
Chain Hydrolysis: The aspartimide ring can be opened by residual water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[1][2]
-
Piperidide Adduct Formation: The nucleophilic piperidine can attack the aspartimide ring, forming α- and β-piperidide adducts.[1][2]
These side products often have similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult and sometimes impossible.[2]
The Mechanism of Aspartimide Formation and Subsequent Reactions
Below is a diagram illustrating the base-catalyzed formation of aspartimide and the resulting side products.
Caption: Base-catalyzed aspartimide formation pathway.
Frequently Asked Questions (FAQs)
Q1: Which peptide sequences are most susceptible to aspartimide formation?
A1: Aspartimide formation is highly sequence-dependent. The residue immediately C-terminal to the aspartic acid plays a crucial role.[3] Sequences where the next amino acid (Xaa) in an Asp-Xaa motif is small and unhindered are most problematic. The most susceptible sequences include:
The Asp-Gly sequence is notoriously difficult due to the lack of steric hindrance from the glycine residue, allowing for easier cyclization.[3]
Q2: Besides the peptide sequence, what other factors influence the rate of aspartimide formation?
A2: Several experimental conditions can exacerbate aspartimide formation:
-
Temperature: Elevated temperatures significantly accelerate the rate of aspartimide formation.[1][3] For example, one study showed that in the synthesis of a model peptide, aspartimide formation increased from 9.2% at room temperature to over 70% at 45°C when using piperidine.[1]
-
Base and Deprotection Time: The choice of base and the duration of exposure are critical. Stronger bases like DBU promote aspartimide formation more than piperidine.[1] Prolonged or repeated exposure to piperidine during the synthesis of long peptides also increases the cumulative risk.[3]
-
Solvent: The polarity of the solvent has a notable effect, with higher polarity solvents leading to more aspartimide formation.[1]
-
Water Content: The presence of small amounts of water can increase the instability of the Asp(OtBu) residue.[1][3]
Q3: How can I detect aspartimide-related impurities in my crude peptide?
A3: Detecting these impurities requires careful analytical work, as they can be easily missed.
-
HPLC Analysis: Aspartimide and its byproducts may appear as distinct peaks in the HPLC chromatogram, often close to the main product peak. The aspartimide itself typically elutes slightly later than the target peptide.[3] The β-aspartyl peptide is notoriously difficult to separate from the α-aspartyl peptide as they often co-elute.[2]
-
Mass Spectrometry (MS): This is a critical tool.
-
The aspartimide intermediate will have a mass corresponding to the loss of t-butanol (-74 Da) from the protected peptide, or the loss of water (-18 Da) from the deprotected peptide.
-
The α- and β-aspartyl peptides will have the same mass as the target peptide, making them indistinguishable by MS alone.
-
Piperidide adducts will show a mass increase of +84 Da (C₅H₁₀N) compared to the α- and β-aspartyl peptides.
-
Troubleshooting Guide
If you suspect aspartimide formation is compromising your peptide synthesis, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for aspartimide-related issues.
Mitigation Strategies & Protocols
Here are several field-proven strategies to minimize or eliminate aspartimide formation.
Strategy 1: Modification of Deprotection Conditions
This is often the simplest and most cost-effective approach. The goal is to reduce the basicity of the deprotection solution without compromising the efficiency of Fmoc removal.
-
Protocol 1.1: Acid Additive in Deprotection Cocktail
The addition of a weak acid to the piperidine solution can buffer the basicity, thereby suppressing the initial deprotonation of the backbone amide.[1][2]
Step-by-Step Methodology:
-
Prepare a stock solution of 20% (v/v) piperidine in high-purity DMF.
-
For deprotection steps involving aspartimide-prone sequences, use a freshly prepared deprotection solution of 20% piperidine with 0.1 M HOBt in DMF.[5]
-
Proceed with your standard deprotection time (e.g., 2 x 10 minutes). Do not extend the deprotection time unnecessarily.
-
Strategy 2: Use of Sterically Hindered Aspartate Protecting Groups
Replacing the standard OtBu group with a bulkier ester can sterically shield the side-chain carbonyl from intramolecular attack.[2] This is a highly effective, albeit more expensive, strategy.
-
Comparative Data on Protecting Group Efficacy
| Protecting Group | Asp-Xaa | % Aspartimide Formation (Extended Piperidine Treatment) | % D-Asp | Source |
| Asp(OtBu) | Asp-Gly | 10.4 | 5.2 | |
| Asp(OMpe) | Asp-Gly | 4.3 | 2.1 | |
| Asp(OBno) | Asp-Gly | 1.0 | 0.5 | |
| Asp(OtBu) | Asp-Asn | 3.5 | 1.8 | |
| Asp(OBno) | Asp-Asn | 0.1 | 0.1 |
OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl
-
Protocol 2.1: Synthesis using Fmoc-Asp(OBno)-OH
Fmoc-Asp(OBno)-OH has shown exceptional performance in suppressing aspartimide formation, even in the most challenging Asp-Gly sequences.
Step-by-Step Methodology:
-
Substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH in your synthesis protocol.
-
Use standard coupling conditions (e.g., HBTU/DIPEA or DIC/Oxyma). The bulkier side chain does not significantly impede coupling efficiency.
-
Utilize standard 20% piperidine in DMF for Fmoc deprotection.
-
The OBno group is cleaved under standard TFA cleavage conditions.
-
Strategy 3: Backbone Protection
For extremely sensitive sequences, protecting the backbone amide nitrogen itself can completely prevent the initial deprotonation required for cyclization. The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose, especially in Asp-Gly sequences.[2]
-
Protocol 3.1: Incorporating an Fmoc-Asp(OtBu)-DmbGly-OH Dipeptide
This approach introduces a pre-formed dipeptide where the glycine nitrogen is protected.
Step-by-Step Methodology:
-
In your peptide sequence planning, identify all Asp-Gly motifs.
-
Instead of coupling Fmoc-Gly-OH followed by Fmoc-Asp(OtBu)-OH, incorporate the commercially available dipeptide Fmoc-Asp(OtBu)-DmbGly-OH.
-
Use standard coupling and deprotection cycles for the remainder of the synthesis.
-
The Dmb group is labile to TFA and will be removed during the final cleavage from the resin.[2]
-
Summary and Recommendations
Aspartimide formation is a persistent challenge in Fmoc SPPS, but it can be effectively managed.
-
For moderately sensitive sequences: Modifying the deprotection cocktail with an acidic additive like HOBt or formic acid is a good first step.
-
For highly sensitive sequences (especially Asp-Gly): The use of sterically demanding side-chain protecting groups like Asp(OBno) is highly recommended for achieving high purity and yield.
-
For critical syntheses where purity is paramount: Employing backbone protection via dipeptide building blocks like Fmoc-Asp(OtBu)-DmbGly-OH offers the most robust solution.[2][5]
By understanding the underlying mechanism and proactively selecting the appropriate strategy, you can significantly improve the outcome of your peptide synthesis campaigns.
References
-
Nelissen, J. M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]
-
Palasek, S., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION: Measures to Tackle an Undesired Side Reaction. Iris Biotech. [Link]
-
Samant, V. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. [Link]
- Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science.
-
Häring, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3194. [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]
-
AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. AAPPTEC. [Link]
-
Piras, L., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry. [Link]
-
Fields, G. B. (Ed.). (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Peptides with Multiple Asp(OtBu) Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet significant hurdle in peptide chemistry: the poor solubility of peptides containing multiple tert-butyl protected aspartic acid residues (Asp(OtBu)). Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges in your experimental work.
The Challenge: Why Do Peptides Rich in Asp(OtBu) Exhibit Poor Solubility?
Peptides featuring numerous Asp(OtBu) residues are notoriously difficult to dissolve in both aqueous and common organic solvents. This difficulty stems from a combination of factors that promote aggregation and resistance to solvation.
The tert-butyl (tBu) protecting group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] While it effectively masks the carboxylic acid side chain of aspartic acid during synthesis, its chemical nature presents a significant challenge post-synthesis. The tBu group is bulky and highly non-polar (hydrophobic). When multiple Asp(OtBu) residues are present in a peptide sequence, the cumulative effect of these hydrophobic side chains can dominate the peptide's overall physicochemical properties.[2][3]
This increased hydrophobicity drives the peptide chains to self-associate in solution to minimize their contact with polar solvents, a phenomenon known as hydrophobic collapse. This self-association often leads to the formation of stable secondary structures, such as β-sheets, which are characteristic of peptide aggregation.[2] These aggregates can range from small, soluble oligomers to large, insoluble precipitates, rendering the peptide unusable for most applications.[4]
Furthermore, the bulky nature of the tBu groups can sterically hinder the solvent's access to the peptide backbone, further impeding solvation.[5][6] This combination of hydrophobicity-driven aggregation and steric hindrance makes peptides with multiple Asp(OtBu) residues a formidable challenge for even experienced researchers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide with several Asp(OtBu) residues won't dissolve in water or standard buffers. What is the first step I should take?
A1: Initial Assessment and Solvent Screening
Before attempting to dissolve the entire batch of your valuable peptide, it is crucial to perform a systematic solvent screening on a small aliquot.[7] This will save you from potentially losing your entire sample to irreversible precipitation.
Underlying Principle: The solubility of a peptide is fundamentally governed by its amino acid composition and the nature of the solvent. For highly hydrophobic peptides, such as those rich in Asp(OtBu), aqueous solutions are often ineffective. A logical progression is to start with less polar organic solvents and move to more potent solvent systems if necessary.
Recommended Protocol: Small-Scale Solubility Test
-
Aliquot: Carefully weigh out a small amount of your lyophilized peptide (e.g., 1 mg).
-
Initial Solvent: Begin with a common, relatively polar organic solvent like acetonitrile (ACN) or dimethylformamide (DMF). Add a small volume (e.g., 50 µL) to the peptide.
-
Mechanical Agitation: Gently vortex or sonicate the sample for a few minutes.[7] Sonication can help break up small aggregates.
-
Observation: Visually inspect the solution. If it is clear, your peptide is soluble in that solvent. If it remains a suspension or a solid, proceed to the next step.
-
Stronger Solvents: If the peptide did not dissolve, test a stronger, more polar aprotic solvent like dimethyl sulfoxide (DMSO).[7][8]
-
Acidification: For some peptides, adding a small amount of acid can help to protonate any free carboxyl groups and disrupt intermolecular interactions. You can try adding a small volume of 10% acetic acid.[8]
-
Documentation: Carefully record which solvents and conditions resulted in the dissolution of your peptide.
Q2: I managed to dissolve my Asp(OtBu)-rich peptide in 100% DMSO, but it precipitates when I dilute it with my aqueous experimental buffer. What should I do?
A2: The "Solvent-First" Dilution Method and the Use of Co-solvents
This is a classic sign of a highly hydrophobic peptide. The drastic change in solvent polarity upon dilution into an aqueous buffer causes the peptide to crash out of solution. The key is to introduce the aqueous phase gradually.
Underlying Principle: By first completely dissolving the peptide in a strong organic solvent, you ensure it is in a monomeric state. The subsequent slow addition of the aqueous buffer allows the peptide molecules to be gradually surrounded by the new solvent environment, reducing the likelihood of rapid aggregation.
Recommended Protocol: Gradual Dilution
-
Initial Dissolution: Dissolve the peptide in the minimal required volume of a strong organic solvent like DMSO or DMF.[7] Ensure the solution is completely clear.
-
Vortexing: Vigorously vortex the peptide solution.
-
Slow Addition: While vortexing, add the aqueous buffer drop by drop. This gradual introduction of the aqueous phase is critical.
-
Monitor for Turbidity: If the solution becomes cloudy, you have reached the solubility limit for that particular peptide concentration and solvent/buffer ratio.
-
Lyophilization and Re-attempt: If significant precipitation occurs, you may need to lyophilize the peptide to remove the solvent and re-attempt the dissolution at a lower final concentration.[7]
Q3: I've tried all the common organic solvents (DMSO, DMF, ACN) and my peptide with multiple Asp(OtBu) residues still won't dissolve. Are there any more aggressive options?
A3: Advanced Strategies for "Difficult Sequences"
For extremely recalcitrant peptides, often termed "difficult sequences," more advanced techniques are required.[2] These methods aim to disrupt the strong intermolecular forces that hold the peptide aggregates together.
1. Chaotropic Agents:
-
Mechanism: Chaotropic agents, such as guanidine hydrochloride (Gdn-HCl) or urea, are powerful protein denaturants.[9][10] They work by disrupting the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives peptide aggregation.[9] This allows the peptide to become more readily solvated.
-
Protocol:
-
Prepare a stock solution of 6 M Gdn-HCl or 8 M urea in your desired buffer.
-
Attempt to dissolve a small aliquot of your peptide in this solution.
-
Sonication may be required to aid dissolution.
-
Caution: These agents can interfere with many biological assays. Ensure they are compatible with your downstream applications or can be removed by a method like dialysis or buffer exchange.
-
2. Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP):
-
Mechanism: These fluorinated alcohols are known to promote the formation of α-helical structures in peptides. By inducing a defined secondary structure, they can disrupt the intermolecular β-sheet formation that often leads to aggregation.
-
Protocol:
-
Prepare solutions of varying concentrations of TFE or HFIP in water or buffer (e.g., 20%, 50%, 80%).
-
Test the solubility of your peptide in these solutions, starting with the lowest concentration.
-
Caution: These solvents are volatile and can be aggressive towards certain plastics. They will also denature proteins and interfere with most biological assays.
-
3. "Magic Mixture":
-
Mechanism: For very hydrophobic peptides, a combination of solvents can be more effective than a single solvent. A so-called "magic mixture" of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio has been used successfully for the synthesis of difficult sequences and can be adapted for dissolution.[2]
-
Protocol:
-
Prepare the 1:1:1 mixture of DCM:DMF:NMP.
-
Attempt to dissolve a small amount of your peptide in this mixture.
-
Caution: This is a very aggressive solvent system and is generally not compatible with biological assays. Its primary use would be for analytical purposes like HPLC where the solvent is subsequently removed.
-
Summary of Troubleshooting Strategies
The following table summarizes the recommended troubleshooting steps for dissolving peptides with multiple Asp(OtBu) residues, progressing from the simplest to the most aggressive methods.
| Strategy | Solvent/Reagent | Mechanism of Action | Best For | Considerations |
| Initial Screening | Water, Buffers, ACN, DMF, DMSO | Solvation based on polarity matching | All peptides as a first step | Start with the least polar solvent that is compatible with the final application. |
| Acidification | 10% Acetic Acid, 0.1% TFA | Increases net positive charge, disrupting electrostatic interactions | Peptides with free carboxyl groups | Can alter peptide conformation and activity. |
| Gradual Dilution | Strong organic solvent (e.g., DMSO) followed by slow addition of aqueous buffer | Prevents rapid aggregation upon changing solvent polarity | Peptides that are soluble in organic solvents but precipitate on aqueous dilution | The final concentration of the organic solvent must be compatible with the assay. |
| Chaotropic Agents | 6 M Gdn-HCl, 8 M Urea | Disrupts water's hydrogen bond network, weakening the hydrophobic effect | Highly aggregated peptides | Can denature proteins and interfere with biological assays. |
| Structure-Inducing Solvents | TFE, HFIP | Promotes α-helical structures, disrupting β-sheet aggregation | Peptides prone to β-sheet formation | Not compatible with most biological systems. |
Visualizing the Troubleshooting Workflow
The decision-making process for solubilizing a challenging peptide can be visualized as a step-wise progression.
Caption: A workflow for troubleshooting the solubility of peptides rich in Asp(OtBu).
Concluding Remarks
The solubility of peptides with multiple Asp(OtBu) residues is a significant, but not insurmountable, challenge. By understanding the underlying chemical principles of hydrophobicity and aggregation, and by employing a systematic and logical troubleshooting approach, researchers can successfully bring these "difficult sequences" into solution for their experiments. Always remember to start with the mildest conditions possible and to test on a small scale before committing your entire sample.
References
-
Bitan, G., et al. (2003). "Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein." Protein and Peptide Letters, 10(4), 343-349. Available at: [Link]
-
Pepscan. "Peptide Solubilization." Available at: [Link]
-
Grassi, L., et al. (2020). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Bioengineering and Biotechnology, 8, 196. Available at: [Link]
-
GenScript. "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations." Available at: [Link]
-
ResearchGate. "Which strategies do you use for difficult sequences in solid phase synthesis?" Available at: [Link]
-
AAPPTec. "Technical Support Information Bulletin 1207: Standard Removal of t-Bu Protecting Group." Available at: [Link]
-
Kubica, K., et al. (2024). "Challenges in Peptide Solubilization: Amyloids Case Study." Topics in Current Chemistry, 382(1), 23. Available at: [Link]
-
Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Available at: [Link]
-
Sarrut, M., et al. (2023). "Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids." Communications Biology, 6(1), 1162. Available at: [Link]
-
Law, F., et al. (2014). "Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography." Journal of Chromatography A, 1345, 124-133. Available at: [Link]
-
Sarma, R., et al. (2018). "Peptide Solubility Limits: Backbone and Side-Chain Interactions." The Journal of Physical Chemistry B, 122(13), 3528-3539. Available at: [Link]
-
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS—part III." Journal of Peptide Science, 9(1), 36-46. Available at: [Link]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Available at: [Link]
-
Batatinha, H. A., et al. (2005). "Effective interactions between chaotropic agents and proteins." Proteins: Structure, Function, and Bioinformatics, 61(3), 617-624. Available at: [Link]
-
AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Available at: [Link]
-
López, J., & Albericio, F. (2021). "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Medicinal Chemistry, 12(9), 1436-1451. Available at: [Link]
-
Mergler, M., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS." Journal of Peptide Science, 21(6), 450-458. Available at: [Link]
-
Scribd. "Peptide Solubility Guidelines: Tech Tip." Available at: [Link]
-
ChemRxiv. "Amino Acid Composition drives Peptide Aggregation." Available at: [Link]
-
Kim, D., et al. (2022). "Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations." ACS Omega, 7(40), 35837-35845. Available at: [Link]
-
Razavi, M., et al. (2015). "A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin." Journal of Proteome Research, 14(11), 4856-4865. Available at: [Link]
-
ResearchGate. "Sequence-based prediction of the solubility of peptides containing non-natural amino acids." Available at: [Link]
-
Wang, W., et al. (2019). "Factors affecting the physical stability (aggregation) of peptide therapeutics." International Journal of Pharmaceutics, 562, 114-127. Available at: [Link]
-
Isidro-Llobet, A., et al. (2020). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, 24(9), 1736-1743. Available at: [Link]
-
AAPPTec. "Technical Bulletins & General Procedures." Available at: [Link]
-
Taylor & Francis. "Chaotropic agents – Knowledge and References." Available at: [Link]
-
AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. jpt.com [jpt.com]
- 9. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: H-Asp(Otbu)-NH2 HCl Purification
Welcome to the technical support center for the purification of H-Asp(Otbu)-NH2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document offers field-proven insights and scientifically grounded protocols to address common challenges encountered during the purification of this critical amino acid derivative.
Introduction: The Challenge of Purifying this compound
This compound, or L-Aspartic acid α-amide β-tert-butyl ester hydrochloride, is a valuable building block in peptide synthesis. The presence of a primary amide, a free amine hydrochloride, and a bulky tert-butyl ester protecting group gives this molecule a unique polarity and reactivity profile that can present significant purification challenges. Key difficulties include co-purification of closely related impurities, potential for side reactions during synthesis and workup, and achieving high crystallinity for effective purification.
This guide provides a structured approach to troubleshooting these challenges, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Troubleshooting Guide - Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has a low yield after recrystallization. What are the likely causes and how can I improve it?
Answer:
Low recovery from recrystallization is a common issue and can stem from several factors. The key is to establish a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Probable Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent even at low temperatures, preventing precipitation. Conversely, if the compound "oils out" instead of crystallizing, the solvent is likely too poor.
-
Insufficient Concentration: The initial solution may not have been saturated or near-saturated at the higher temperature, leading to a low driving force for crystallization upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, poorly formed crystals or an oil, which can trap impurities and be difficult to filter.
-
Impurity Interference: High levels of impurities can inhibit crystal lattice formation, leading to lower yields of the desired product.
Solutions and Experimental Protocol:
A systematic approach to selecting a recrystallization solvent is crucial. Given the polar nature of this compound, polar solvents are a good starting point.[1]
Table 1: Recommended Solvent Systems for Recrystallization of this compound
| Solvent System | Rationale & Comments |
| Ethanol/Water | A classic choice for polar compounds. The ethanol solubilizes the organic backbone, while water acts as an anti-solvent. A 1:1 ratio is a good starting point, similar to what is used for the related H-Asp(OtBu)-OtBu.HCl. |
| Isopropanol (IPA)/Water | Similar to ethanol/water but can offer different solubility characteristics. |
| Acetonitrile | A good polar, aprotic solvent that can be effective for recrystallizing amides.[1] |
| Methanol/Diethyl Ether | Methanol is a very good solvent for polar compounds. Diethyl ether can be used as an anti-solvent to induce crystallization. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent from Table 1.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent. If the solution is colored, a small amount of activated carbon can be added, and the solution hot-filtered.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Workflow for Optimizing Recrystallization:
Sources
Mitigating side reactions in Asp-Gly sequences
A Guide to Mitigating Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for mitigating side reactions associated with Asp-Gly sequences during solid-phase peptide synthesis (SPPS). Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to enhance the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that occur at Asp-Gly sequences during Fmoc-SPPS?
A1: The most significant side reaction at Asp-Gly sequences during Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of an aspartimide intermediate.[1][2] This occurs when the backbone amide nitrogen of the glycine residue attacks the side-chain carbonyl of the preceding aspartic acid, forming a five-membered succinimide ring. This reaction is particularly prevalent with the Asp-Gly motif due to the minimal steric hindrance of the glycine residue.[3] The aspartimide itself is a problematic impurity, but it is also a gateway to further, more detrimental side products.[1]
The aspartimide ring is susceptible to nucleophilic attack, primarily by the piperidine used for Fmoc deprotection or by water. This can lead to two major issues:
-
Formation of β-peptides: Ring opening can occur at either carbonyl of the aspartimide, leading to the formation of both the desired α-aspartyl peptide and an isomeric β-aspartyl (isoaspartate) peptide.[1][4] The β-peptide is a significant impurity that is often difficult to separate chromatographically from the target peptide due to similar physicochemical properties.
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, which can result in the formation of D-aspartyl and D-isoaspartyl peptides, further complicating the purification process.[1][4]
Q2: What is the underlying chemical mechanism of aspartimide formation?
A2: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[4] During the Fmoc deprotection step in SPPS, the use of a base, typically piperidine, removes the Fmoc protecting group from the N-terminus of the growing peptide chain. However, this basic environment can also lead to the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartate residue.[4] In the case of an Asp-Gly sequence, the deprotonated nitrogen of the glycine acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the Asp side-chain ester, forming a five-membered ring intermediate. This is followed by the elimination of the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu), resulting in the stable aspartimide ring. The reaction is favored due to the formation of a thermodynamically stable five-membered ring.
Caption: Mechanism of Aspartimide Formation and Subsequent Hydrolysis.
Q3: Which factors influence the rate of aspartimide formation?
A3: Several factors can influence the extent of aspartimide formation during SPPS:
-
Sequence Dependence: The amino acid following the aspartate residue plays a crucial role.[3] Glycine is the most problematic due to its lack of steric hindrance, allowing for easy approach of the backbone amide to the side chain. Other residues like Alanine, Serine, and Asparagine are also known to promote this side reaction, albeit to a lesser extent than Glycine.[2]
-
Base Strength and Concentration: Stronger bases and higher concentrations of base in the Fmoc deprotection solution increase the rate of aspartimide formation.[1] Piperidine, the standard base for Fmoc removal, is a significant contributor.[1]
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including aspartimide formation.[3]
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate, with higher polarity solvents generally leading to more aspartimide formation.[3]
-
Asp Side-Chain Protecting Group: The nature of the protecting group on the aspartate side chain has a significant impact. Less sterically bulky protecting groups, like the commonly used tert-butyl (OtBu), offer less protection against the intramolecular attack.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Appearance of a significant side-product with the same mass as the target peptide in HPLC/MS analysis. | Formation of isoaspartate (β-peptide) via an aspartimide intermediate. | 1. Use a sterically hindered Asp protecting group: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. 2. Modify Fmoc deprotection conditions: Use a weaker base like piperazine or add an acidic additive like HOBt to the piperidine solution.[5] | 1. Bulkier protecting groups physically obstruct the nucleophilic attack of the backbone amide on the side-chain carbonyl, thus preventing cyclization.[5] 2. Weaker bases reduce the concentration of the deprotonated backbone amide, slowing the rate of aspartimide formation. Acidic additives neutralize a portion of the base, achieving a similar effect.[2][5] |
| Low yield of the desired peptide and multiple hard-to-separate impurities. | A cascade of side reactions originating from aspartimide formation, including the formation of piperidide adducts, and racemized α- and β-peptides.[1][4] | 1. Employ backbone protection: Use Fmoc-Asp(OR')-Gly(Hmb)-OH dipeptide cassette. 2. Optimize cleavage and purification: Use a cleavage cocktail with appropriate scavengers and optimize the HPLC gradient for better separation. | 1. The 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine backbone nitrogen prevents its deprotonation, thereby completely inhibiting the initial step of aspartimide formation. 2. While not preventing the side reaction, optimized downstream processing can help in isolating the desired product from the complex mixture of by-products. |
| Confirmation of isoaspartate presence is required. | Standard HPLC-MS may not definitively distinguish between α- and β-aspartyl peptides. | Utilize advanced analytical techniques: Perform peptide mapping followed by tandem mass spectrometry (MS/MS) with Electron Transfer Dissociation (ETD).[6][7][8] | ETD fragmentation of peptides containing an isoaspartate residue generates characteristic fragment ions (c+57 and z-57) that are not observed for the native aspartate, allowing for unambiguous identification and localization of the modification.[6] |
Protocols
Protocol 1: Synthesis of an Asp-Gly Containing Peptide using a Sterically Hindered Protecting Group
Objective: To minimize aspartimide formation by using Fmoc-Asp(OMpe)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-Asp(OMpe)-OH
-
Coupling reagents (e.g., HBTU, DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform the first Fmoc deprotection of the resin.
-
Couple the first Fmoc-amino acid using your standard coupling protocol (e.g., HBTU/DIEA in DMF).
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in your sequence.
-
When you reach the Asp residue, use Fmoc-Asp(OMpe)-OH for the coupling step.
-
Continue with the synthesis of the remaining peptide sequence.
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the target peptide.
Protocol 2: Analytical Characterization of Aspartimide-Related Impurities by LC-MS/MS
Objective: To identify and characterize α- and β-aspartyl peptides in a synthetic sample.
Materials:
-
Crude or purified peptide sample
-
LC-MS/MS system equipped with both CID and ETD fragmentation capabilities
-
Appropriate HPLC column for peptide separation (e.g., C18)
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
Procedure:
-
Dissolve the peptide sample in the initial mobile phase concentration.
-
Inject the sample onto the LC-MS/MS system.
-
Develop a suitable gradient to separate the peptide and its potential isomers.
-
Acquire MS1 data to identify the precursor ion masses corresponding to the target peptide.
-
Set up data-dependent acquisition (DDA) to trigger MS/MS fragmentation for the precursor ion of interest.
-
Perform both CID and ETD fragmentation on the precursor ion.
-
CID Analysis: Analyze the b- and y-ion series to confirm the peptide sequence. Note that CID is generally not effective at distinguishing between Asp and isoAsp.[6]
-
ETD Analysis: Look for the presence of diagnostic fragment ions for isoaspartate (c+57 and z-57). The presence of these ions confirms the existence of the β-peptide impurity.[6]
-
Quantify the relative abundance of the α- and β-isomers by integrating the peak areas of their respective extracted ion chromatograms.
Caption: Workflow for Analytical Characterization of Aspartimide-Related Impurities.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
ResearchGate. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
-
Not just another WordPress site. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. [Link]
-
Valliere-Douglass, J. F., Wallace, A., & Balland, A. (2008). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Journal of Chromatography B, 872(1-2), 103–111. [Link]
-
Huo, L., & Link, A. J. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. Biochemistry, 62(5), 896–903. [Link]
-
Valliere-Douglass, J. F., Wallace, A., & Balland, A. (2008). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Journal of Chromatography B, 872(1-2), 103–111. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Huo, L., & Link, A. J. (2023). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. Biochemistry, 62(5), 896–903. [Link]
-
Erckes, V., Rendueles, L. C., Misiek, A., & Steuer, C. (2023). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Analytical Methods, 15(3), 253–260. [Link]
-
ResearchGate. (2023). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
-
ResearchGate. (1982). I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions. [Link]
-
Sargaeva, N. P., Lin, C., & O'Connor, P. B. (2012). Identification of Aspartic and Isoaspartic Acid Residues in Amyloid β Peptides, Including Aβ1-42, Using Electron-Ion Reactions. Analytical Chemistry, 84(15), 6506–6512. [Link]
-
Sun, Y., & Li, Y. (2016). Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods. Journal of the American Society for Mass Spectrometry, 27(9), 1545–1554. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Pira, A., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3489. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01025J [pubs.rsc.org]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Asp(OtBu)-NH2 HCl Coupling Reactions
Welcome to the technical support center for peptide synthesis, with a specialized focus on the nuances of H-Asp(OtBu)-NH2 HCl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature effects on this critical step in peptide synthesis. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Hurdles
This section addresses specific issues you may encounter during the coupling of this compound, with a focus on temperature-related causes and solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms: Your analytical data (e.g., HPLC, LC-MS) shows a significant amount of unreacted starting material or deletion sequences where the H-Asp(OtBu)-NH2 residue was intended to be incorporated. A positive Kaiser test after the coupling step also indicates free amines.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: Amide bond formation is a kinetic process. If the reaction temperature is too low, the activation energy barrier may not be sufficiently overcome, leading to a sluggish or incomplete reaction. This is particularly true for sterically hindered couplings.
-
Solution: Gradually increase the reaction temperature. For many standard coupling reactions, room temperature (20-25°C) is a good starting point. If the coupling is slow, consider raising the temperature to 30-40°C. In difficult cases, temperatures up to 50°C or even higher with microwave synthesizers have been shown to be effective.[1][2] However, be mindful of the potential for side reactions at elevated temperatures.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation.[3] This can physically block the N-terminal amine, preventing the incoming activated amino acid from coupling.
-
Poor Activation of the Carboxylic Acid: The incoming amino acid must be effectively activated by the coupling reagent.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Pre-activation of the carboxylic acid for 10-15 minutes before adding it to the amine component can sometimes improve yields.[4] Also, verify the stoichiometry of your coupling reagents.
-
Problem 2: Presence of an Unexpected Side Product with a Mass of +18 Da
Symptoms: Your mass spectrometry data reveals a significant peak corresponding to the mass of your desired peptide plus 18 Da, suggesting the hydrolysis of the C-terminal amide of the H-Asp(OtBu)-NH2 residue back to a carboxylic acid.
Potential Causes & Solutions:
-
Excessive Temperature and/or Prolonged Reaction Time: While elevated temperatures can enhance coupling rates, they can also accelerate the degradation of sensitive functional groups. The tert-butyl ester protecting group on the aspartic acid side chain is susceptible to hydrolysis under harsh conditions, although the C-terminal amide is generally more stable. However, at very high temperatures, hydrolysis can occur.
-
Solution: Optimize the temperature and reaction time. Aim for the lowest temperature and shortest time that still afford complete coupling. Monitor the reaction progress closely using a method like a Kaiser test to avoid unnecessarily long reaction times.
-
Problem 3: Formation of Aspartimide-Related Impurities
Symptoms: You observe impurity peaks in your HPLC chromatogram, and mass spectrometry suggests the presence of byproducts such as piperidide adducts or species resulting from the opening of a succinimide ring.
Potential Causes & Solutions:
-
Elevated Temperatures During Deprotection and/or Coupling: Aspartic acid residues, particularly when followed by small amino acids like glycine, are prone to forming a five-membered succinimide ring, known as an aspartimide.[5][6] This side reaction is significantly accelerated by elevated temperatures and the presence of a base.[5][6]
-
Solution:
-
Temperature Control: If aspartimide formation is a concern, it is crucial to maintain lower temperatures during both the Fmoc-deprotection and coupling steps for the amino acid following the H-Asp(OtBu)-NH2 residue.
-
Base Selection: Use a weaker or more sterically hindered base during coupling to minimize the risk of aspartimide formation.
-
Optimized Protocols: Shortened reaction times at elevated temperatures, as seen in microwave-assisted peptide synthesis, can sometimes mitigate this side reaction by completing the desired coupling before significant aspartimide formation can occur.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound coupling reactions?
A1: There is no single "optimal" temperature, as it depends on several factors, including the coupling reagents used, the solvent, and the specific peptide sequence. A general guideline is to start at room temperature (20-25°C). For difficult couplings, the temperature can be increased incrementally. It's a balance between reaction rate and the potential for side reactions.[1][2]
| Coupling Reagent Combination | Typical Starting Temperature | Notes |
| DIC/HOBt | 0°C to Room Temperature | A classic combination; starting at a lower temperature can help minimize racemization.[7][8] |
| HBTU/HATU/HCTU with a Base | Room Temperature | These are highly efficient coupling reagents, and reactions are often complete within a short time at room temperature.[8] |
| EDC/HOBt | 0°C to Room Temperature | EDC is water-soluble, making it useful in aqueous-based couplings, but its stability is limited. Low temperatures are recommended to minimize side reactions like N-acylurea formation.[7] |
Q2: Can I use microwave synthesis for coupling this compound?
A2: Yes, microwave-assisted peptide synthesis (MAPS) can be very effective. The use of high temperatures (e.g., 90°C) for short durations (e.g., 2-5 minutes) can significantly accelerate the coupling reaction.[9][10] This can be particularly advantageous for difficult sequences. Interestingly, some studies have shown that for certain amino acids like Cysteine, coupling at 90°C without a base can proceed with less epimerization than at room temperature with a base.[9] However, careful optimization is required to avoid side reactions, especially aspartimide formation.[6]
Q3: How does temperature affect the stability of the this compound reagent itself?
A3: this compound, like other amino acid derivatives, is generally stable at room temperature for short periods. For long-term storage, it is recommended to keep it in a cool and dry place, often at 2-8°C or frozen.[11] The tert-butyl ester protecting group is sensitive to acidic conditions, and this degradation can be accelerated at elevated temperatures.[4] When dissolved in a reaction mixture, its stability will also depend on the other components present.
Q4: What are the main side reactions I should be aware of when heating coupling reactions involving this compound?
A4: The primary concerns with elevated temperatures are:
-
Aspartimide formation: This is a major risk for aspartic acid residues and is promoted by heat and base.[5][6]
-
Racemization/Epimerization: Higher temperatures can increase the rate of racemization of the activated amino acid.[8][9]
-
Degradation of Coupling Reagents: Some coupling reagents are thermally labile and can decompose at higher temperatures, reducing their effectiveness.[12][13]
-
Formation of N-acylurea: With carbodiimide reagents like EDC, elevated temperatures can promote the rearrangement of the active O-acylisourea intermediate to an unreactive N-acylurea.[7][14]
Experimental Protocols
Protocol 1: Standard Room Temperature Coupling of Fmoc-AA-OH to this compound
This protocol describes a general procedure for coupling an N-Fmoc protected amino acid to this compound in solution phase.
Materials:
-
N-Fmoc protected amino acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Pre-activation of Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the carboxylic acid solution to 0°C using an ice bath.
-
Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture.
-
Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the active ester.[4]
-
Coupling Reaction: Add the neutralized H-Asp(OtBu)-NH2 solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
Protocol 2: Temperature Optimization Study for a Difficult Coupling
This protocol outlines a method to determine the optimal temperature for a challenging coupling reaction involving this compound.
Procedure:
-
Set up three identical small-scale coupling reactions as described in Protocol 1.
-
Run each reaction at a different temperature:
-
Reaction A: 25°C (Room Temperature)
-
Reaction B: 40°C
-
Reaction C: 55°C
-
-
Monitor all three reactions simultaneously by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC or LC-MS.
-
Compare the rate of product formation and the emergence of any impurities across the different temperatures.
-
The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable amount of time with the minimal formation of side products.
Visualizing the Workflow
Troubleshooting Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling efficiency.
Aspartimide Formation Pathway
Caption: Simplified pathway of aspartimide formation as a side reaction.
References
- Collins, J. M., & Vanier, G. S. (2017). Coupling method for peptide synthesis at elevated temperatures. U.S.
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Nowak, P., et al. (2019). High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative. Journal of Agricultural and Food Chemistry, 67(40), 11235-11244. [Link]
-
ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]
-
Gyros Protein Technologies. (n.d.). Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. [Link]
-
Scribd. (n.d.). Thermal Stability of Peptide Coupling Agents_OPRD_2018. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids. [Link]
-
ResearchGate. (n.d.). How many equivalents of HOBt must use in peptide coupling using EDC?[Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- Google Patents. (n.d.).
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
-
ResearchGate. (n.d.). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. [Link]
-
National Institutes of Health. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
Semantic Scholar. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]
-
Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5 L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride. [Link]
Sources
- 1. csbio.com [csbio.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 10. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. ruifuchem.com [ruifuchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry of Peptides Containing Asp(OtBu) Residues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc/tBu chemistry, the tert-butyl (tBu) group stands as a cornerstone for side-chain protection.[1] Its application to aspartic acid, yielding Asp(OtBu), is pivotal for preventing undesirable side reactions during peptide elongation.[2][3] However, the very stability that makes it a valuable tool in synthesis presents a unique set of challenges and considerations during mass spectrometric analysis. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of peptides containing Asp(OtBu) residues, grounded in experimental evidence and established fragmentation principles.
The Dichotomy of the Asp(OtBu) Residue: Stability in Synthesis, Lability in Analysis
The tert-butyl group is classified as an acid-labile protecting group, typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[4][5] Its primary role is to mask the reactive carboxylic acid side chain of aspartic acid, thereby preventing side reactions such as aspartimide formation, which can compromise the integrity and purity of the final peptide product.[2]
However, this inherent acid lability becomes a focal point of concern within the mass spectrometer. The energetic conditions of ionization and fragmentation can lead to the premature or unexpected loss of the OtBu group, complicating spectral interpretation and potentially leading to misidentification or incomplete characterization of the peptide.
A key artifact in the mass spectrometry of Asp(OtBu)-containing peptides is the neutral loss of isobutylene (C4H8), corresponding to a mass difference of 56.1 Da.[4] This occurs through the cleavage of the tBu group, leaving a free aspartic acid residue. This neutral loss can be observed in both the MS1 spectrum (in-source decay) and the MS/MS spectrum, depending on the lability of the group under specific instrumental conditions.
Navigating the Analytical Landscape: Ionization and Fragmentation Techniques
The choice of ionization source and fragmentation method is paramount in obtaining high-quality, informative mass spectra for peptides containing labile modifications like Asp(OtBu).
Ionization: A Tale of Two Sources - ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prevalent ionization techniques in proteomics and peptide analysis.[6][7][8] Their fundamental differences in the ionization process have significant implications for the analysis of protected peptides.
-
ESI: A "soft" ionization technique that typically generates multiply charged ions from solution.[7] This can be advantageous for sequencing as it brings higher mass peptides into the detectable m/z range of many mass analyzers. However, the conditions within the ESI source, particularly the heated capillary, can sometimes provide enough thermal energy to induce in-source decay of labile protecting groups.[9][10]
-
MALDI: This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to desorption and ionization.[11] While also considered a soft ionization method, the choice of matrix is critical. Acidic matrices, commonly used for peptides, can cause partial cleavage of acid-labile side-chain protecting groups like OtBu.[11] Utilizing "neutral" matrices can mitigate this unwanted deprotection.[11]
Comparative Insights:
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Ionization from solution | Laser-induced desorption from a solid matrix |
| Typical Charge State | Multiply charged ions | Predominantly singly charged ions |
| Risk of OtBu Loss | Can occur due to thermal stress in the source | Highly dependent on matrix acidity; acidic matrices can cause significant loss[11] |
| Best Suited For | LC-MS workflows, complex mixtures | High-throughput screening, analysis of simpler mixtures |
Deciphering the Fragments: A Comparative Guide to MS/MS Techniques
Tandem mass spectrometry (MS/MS) is essential for obtaining peptide sequence information.[12] The method of fragmentation dictates the types of ions observed and the overall quality of the resulting spectrum.[13][14]
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are the most common fragmentation techniques, involving the collision of precursor ions with an inert gas to induce fragmentation.[15][16]
-
Mechanism: These methods primarily cleave the peptide backbone at the amide bonds, generating b- and y-type fragment ions.[17][18]
-
Impact on Asp(OtBu): A significant challenge with CID and HCD is the prominent neutral loss of isobutylene (56.1 Da) from the Asp(OtBu) side chain. This can be a dominant fragmentation pathway, sometimes suppressing the backbone fragmentation required for sequence elucidation. The resulting fragment ions will correspond to those of a peptide containing a native aspartic acid residue.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[19]
-
Mechanism: ETD preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[15]
-
Impact on Asp(OtBu): A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups.[19][20] When analyzing Asp(OtBu)-containing peptides, ETD can often provide backbone fragmentation without the significant neutral loss of the OtBu group. This allows for the direct localization of the protected residue within the peptide sequence.
Experimental Data Synopsis:
| Fragmentation Method | Primary Fragment Ions | Preservation of OtBu Group | Key Application |
| CID/HCD | b- and y-ions | Prone to neutral loss of isobutylene (56.1 Da) | Standard peptide sequencing |
| ETD | c- and z-ions | Generally preserves the OtBu group[19][20] | Analysis of labile modifications, localization of protected residues |
Visualizing the Workflow and Fragmentation
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the performance of different MS techniques for an Asp(OtBu)-containing peptide.
Caption: Workflow for MS analysis of Asp(OtBu) peptides.
Fragmentation Pathways of an Asp(OtBu) Peptide
This diagram illustrates the competing fragmentation pathways for a peptide containing an Asp(OtBu) residue when subjected to CID/HCD versus ETD.
Caption: Competing fragmentation pathways for Asp(OtBu) peptides.
Experimental Protocols
Protocol 1: Sample Preparation for LC-ESI-MS/MS
Objective: To prepare a protected peptide sample for analysis by LC-ESI-MS/MS.
Materials:
-
Crude or purified peptide containing Asp(OtBu).
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
HPLC system with a C18 reverse-phase column.
-
Mass spectrometer equipped with ESI source and CID/HCD/ETD capabilities.
Procedure:
-
Dissolve the peptide sample in an appropriate solvent, typically a mixture of Solvent A and a small amount of organic solvent if needed for solubility, to a final concentration of approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate amount (e.g., 1-5 µL) onto the LC-MS system.
-
Perform chromatographic separation using a suitable gradient of Solvent A and Solvent B.
-
Acquire MS1 scans followed by data-dependent MS2 scans using CID, HCD, and ETD in separate runs or using a decision-tree method if available.
Protocol 2: MALDI-TOF MS Analysis
Objective: To analyze a protected peptide sample by MALDI-TOF MS, minimizing in-source decay.
Materials:
-
Peptide sample containing Asp(OtBu).
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) as an acidic matrix for comparison, and 2,4,6-trihydroxyacetophenone (THAP) as a more neutral option).
-
Matrix solvent (e.g., 50% acetonitrile, 0.1% TFA for DHB; acetone for THAP).
-
MALDI target plate.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Prepare a saturated solution of the chosen matrix in the appropriate solvent.
-
Dissolve the peptide sample to a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
On the MALDI target, spot 1 µL of the peptide solution and let it air dry slightly.
-
Immediately add 1 µL of the matrix solution on top of the peptide spot and allow the mixture to co-crystallize (dried-droplet method).
-
Acquire mass spectra in positive ion mode.
-
If using a TOF/TOF instrument, perform MS/MS analysis on the parent ion of interest.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the comparative analysis of CID and ETD, the presence of the intact Asp(OtBu) in the ETD fragments and its absence (with the corresponding mass shift) in the CID fragments provides a clear and internally consistent validation of the fragmentation behavior. Similarly, comparing spectra from acidic and neutral MALDI matrices will directly demonstrate the impact of the matrix on the stability of the protecting group.
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing Asp(OtBu) residues requires a nuanced approach that acknowledges the lability of this protecting group.
-
For confirmation of molecular weight, both ESI and MALDI can be effective, but care must be taken to minimize in-source decay. For MALDI, the use of neutral matrices is highly recommended.[11]
-
For peptide sequencing and localization of the Asp(OtBu) residue, ETD is unequivocally the superior fragmentation method. Its ability to preserve the protecting group provides unambiguous sequence information that can be challenging to obtain with CID or HCD due to the dominant neutral loss pathway.
-
When ETD is not available, careful analysis of CID/HCD data is still possible. The presence of a prominent neutral loss of 56.1 Da from the precursor ion is a strong indicator of an OtBu-protected residue. The resulting b- and y-ions will correspond to the deprotected peptide sequence.
By understanding the interplay between the chemical nature of the Asp(OtBu) residue and the energetic landscape of the mass spectrometer, researchers can select the optimal analytical strategy to confidently characterize their synthetic peptides.
References
-
New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF - ResearchGate. Available at: [Link]
-
BroadE: Fundamentals of peptide and protein mass spectrometry - YouTube. Available at: [Link]
-
(a) Cys thiol protection with the tert-butyl (tBu) protecting group and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Fragmentation in mass spectrometry - YouTube. Available at: [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y - UAB. Available at: [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - NIH. Available at: [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed. Available at: [Link]
-
HCD and ETD spectra of modified peptides. Molecular ions are marked... - ResearchGate. Available at: [Link]
-
Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC - NIH. Available at: [Link]
-
A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry - MDPI. Available at: [Link]
-
In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. Available at: [Link]
-
A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC - NIH. Available at: [Link]
-
New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed. Available at: [Link]
-
Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra - ResearchGate. Available at: [Link]
-
MALDI versus ESI – the impact of the ion source on peptide identification - ResearchGate. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. Available at: [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - CDC Stacks. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC - NIH. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. Available at: [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications - Walsh Medical Media. Available at: [Link]
-
Collision-induced dissociation (CID) of peptides and proteins - PubMed - NIH. Available at: [Link]
-
Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN - NIH. Available at: [Link]
-
Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC - NIH. Available at: [Link]
-
MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC - NIH. Available at: [Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed Central. Available at: [Link]
-
Mascot help: Peptide fragmentation. Available at: [Link]
-
Identifying fragments using a Neutral Loss spectrum - ACD/Labs. Available at: [Link]
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed. Available at: [Link]
-
2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Apoptosis - Wikipedia. Available at: [Link]
-
Opposite ETD/HCD fragmentation characteristics of proteolytic K/R(X)n and (X)nK/R peptides provide benefits for peptide sequencing in proteomics and phosphoproteomics - ResearchGate. Available at: [Link]
-
What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? | ResearchGate. Available at: [Link]
-
Sci-Hub. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed Central. Available at: [Link]
-
Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PubMed Central. Available at: [Link]
-
Interpreting Mass Spectrometry Output - Waters Corporation. Available at: [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification.. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uab.edu [uab.edu]
- 18. mdpi.com [mdpi.com]
- 19. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Fmoc-Asp(OtBu)-OH vs. Boc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. This guide provides an in-depth comparison of two cornerstone aspartic acid derivatives: Fmoc-Asp(OtBu)-OH and Boc-Asp(OtBu)-OH. We will delve into the fundamental strategic differences, the persistent challenge of aspartimide formation, and provide actionable, data-driven insights to guide your selection process.
The Strategic Divide: Fmoc/tBu vs. Boc/Bzl Orthogonality
The core difference between using Fmoc-Asp(OtBu)-OH and Boc-Asp(OtBu)-OH lies in the overarching SPPS strategy employed. These strategies are built on the principle of orthogonality , where protecting groups for the Nα-terminus and amino acid side chains are removed under distinct, non-interfering chemical conditions[1][2].
-
Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS.[3]
-
Nα-Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with a 20% solution of piperidine in DMF.
-
Side-Chain Protection: Acid-labile groups, such as the tert-Butyl (tBu) ether on the aspartic acid side chain (OtBu), are used. These are stable to the repeated piperidine treatments but are cleaved simultaneously with the peptide from the resin using a strong acid, commonly trifluoroacetic acid (TFA).
-
-
Boc/Bzl Strategy: This classical approach, pioneered by Merrifield, relies on graded acid lability.
-
Nα-Protection: The tert-Butoxycarbonyl (Boc) group is removed with a moderately strong acid, like 25-50% TFA in DCM.
-
Side-Chain Protection: More robust acid-labile groups, such as benzyl (Bzl) ethers, are used. The OtBu group on aspartic acid in this context is cleaved during the final, harsh deprotection step, typically involving hydrofluoric acid (HF).
-
The choice between these two fundamentally different workflows is the first and most critical determinant in selecting your aspartic acid building block.
The Core Challenge: Aspartimide Formation
The primary side reaction plaguing syntheses involving aspartic acid is the formation of a cyclic aspartimide intermediate. This issue is particularly pronounced in the Fmoc/tBu strategy.
Mechanism: The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This deprotonated nitrogen then performs a nucleophilic attack on the side-chain carbonyl carbon of the Asp residue, forming a five-membered succinimide ring and eliminating the tert-butyl protecting group. This process is base-catalyzed, making the repeated piperidine deprotection steps in Fmoc-SPPS a major trigger.[4][5]
This aspartimide intermediate is highly problematic because it can undergo:
-
Racemization: The α-carbon of the aspartimide is prone to epimerization.[5]
-
Ring-Opening: The ring can be opened by nucleophiles (like piperidine or water) at either the α- or β-carbonyl. This leads to a mixture of the desired α-linked peptide, the unnatural β-linked peptide, and their respective D-isomers, which are often difficult or impossible to separate from the target product via HPLC.[5]
Sequence Dependence: Aspartimide formation is highly sequence-dependent. The risk is greatest when the residue C-terminal to Asp is small and unhindered, such as in Asp-Gly , Asp-Asn, Asp-Arg, and Asp-Ser sequences.[3][5]
Head-to-Head Performance Comparison
| Feature | Fmoc-Asp(OtBu)-OH | Boc-Asp(OtBu)-OH | Causality & Field Insights |
| Primary Strategy | Fmoc/tBu | Boc/Bzl | The choice is dictated by the lab's standard workflow and the requirements of the target peptide. |
| Aspartimide Risk | High | Low (during synthesis) | The repeated base exposure (piperidine) in every Fmoc deprotection cycle is the primary driver of aspartimide formation. Boc-SPPS avoids this, though some acid-catalyzed formation can occur during the final harsh cleavage.[4] |
| Cleavage Conditions | Mild (TFA-based cocktails) | Harsh (HF) | The need for specialized, hazardous HF apparatus for Boc/Bzl SPPS is a significant logistical barrier for many labs. |
| Purity of Crude | Variable; often lower for Asp-containing peptides | Generally higher with respect to aspartimide byproducts. | The crude product from an Fmoc synthesis of a problematic sequence can be a complex mixture of isomers, complicating purification. |
| Versatility | High; compatible with a vast array of orthogonal side-chain protections for complex modifications.[2][6] | Lower; the harsh final cleavage limits the types of modifications and linkers that can be used. | |
| Automation Friendliness | Excellent; the standard for modern automated synthesizers. | Less common in modern automated platforms due to reagent corrosivity. |
Experimental Data Simulation
To illustrate the impact, consider the synthesis of a model peptide containing a high-risk "Asp-Gly" motif. The data below simulates typical outcomes.
Table 1: Purity of Crude Model Peptide (VKDGYI) after Synthesis
| Synthesis Strategy | Target Peptide (%) | Aspartimide-Related Impurities (%) |
| Fmoc-SPPS using Fmoc-Asp(OtBu)-OH | 65% | 35% |
| Boc-SPPS using Boc-Asp(OBzl)-OH | 92% | 8% |
| Fmoc-SPPS using Fmoc-Asp(OBno)-OH * | 95% | 5% |
*Data based on comparative tests with sterically hindered protecting groups designed to mitigate aspartimide formation.
This data highlights the significant challenge posed by Fmoc-Asp(OtBu)-OH in susceptible sequences. While Boc-SPPS offers a cleaner synthesis in this specific context, it comes with the major drawback of requiring HF cleavage. The development of modified Asp(OR)-OH derivatives for Fmoc-SPPS, such as those with bulkier protecting groups, aims to bridge this performance gap.[5]
Experimental Protocols: A Practical Guide
The following protocols outline the critical steps for incorporating an aspartic acid residue using both strategies.
Protocol 1: Coupling Cycle for Fmoc-Asp(OtBu)-OH in Automated SPPS
This protocol assumes a standard 0.1 mmol scale synthesis on a rink amide resin.
Methodology:
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine after the previous deprotection step.
-
Coupling:
-
Prepare a solution of Fmoc-Asp(OtBu)-OH (4 equivalents relative to resin loading), a coupling agent like HBTU (3.9 eq), and an activator like HOBt or Oxyma (4 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8 eq), to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the resin vessel and allow it to react for 45-60 minutes.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3 cycles) to remove excess reagents.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in NMP for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in NMP for 7-10 minutes to ensure complete Fmoc removal.
-
-
Final Washing: Drain the deprotection solution and wash the resin extensively with NMP (5-7 cycles) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling.
Protocol 2: Manual Coupling Cycle for Boc-Asp(OtBu)-OH
This protocol assumes a manual synthesis setup for a 0.5 mmol scale on Merrifield resin.
Methodology:
-
Resin Preparation: Start with the peptide-resin after the previous neutralization step, suspended in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1 minute.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes (2 cycles).
-
Wash with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Asp(OtBu)-OH (3 eq) and HBTU/HOBt (2.9/3 eq) in DMF. Add DIPEA (6 eq).
-
Add the activated solution to the drained, neutralized resin. Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Mitigation Strategies & Expert Recommendations
Given that Fmoc-SPPS is the dominant methodology, significant effort has been invested in overcoming the aspartimide challenge associated with Fmoc-Asp(OtBu)-OH.
When to Choose Fmoc-Asp(OtBu)-OH:
-
For routine peptide synthesis not containing high-risk sequences (e.g., Asp-Gly, Asp-Ser).
-
When synthesizing complex peptides requiring multiple, orthogonal protecting groups for side-chain modifications.
-
When access to HF cleavage apparatus is not available.
Strategies to Minimize Aspartimide Formation with Fmoc Chemistry:
-
Use Sterically Hindered Protecting Groups: For high-risk sequences, replacing Fmoc-Asp(OtBu)-OH with derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can significantly reduce cyclization by physically blocking the nucleophilic attack.[7]
-
Modify Deprotection Conditions: Adding an acid additive like 0.1 M HOBt to the piperidine deprotection solution can reduce aspartimide formation, although this is less common now due to the explosive nature of anhydrous HOBt.[8] Using a weaker base like piperazine has also shown some success.[8]
-
Incorporate Backbone Protection: For extremely difficult sequences, using dipeptide building blocks with a backbone protecting group, such as a 2,4-dimethoxybenzyl (Dmb) group on the Gly residue in an Asp-Gly motif (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH), can completely eliminate the side reaction by preventing the initial deprotonation.[9]
When to Choose Boc-Asp(OtBu)-OH (or Boc-Asp(OBzl)-OH):
-
When synthesizing peptides with known difficult Asp-Xxx sequences where the highest possible purity of the crude product is paramount.
-
For large-scale synthesis where the cost and complexity of purification need to be minimized.
-
When an HF cleavage apparatus and the necessary safety protocols are well-established in your facility.
Conclusion
The choice between Fmoc-Asp(OtBu)-OH and Boc-Asp(OtBu)-OH is not merely a preference but a strategic decision based on the peptide sequence, the required purity, available equipment, and the overall synthetic plan.
-
Fmoc-Asp(OtBu)-OH remains the versatile workhorse for the majority of applications within the flexible and widely adopted Fmoc/tBu framework. However, for sequences prone to aspartimide formation, its use necessitates careful consideration and often the implementation of mitigation strategies, such as switching to a derivative with a bulkier side-chain protecting group.
-
Boc-Asp(OtBu)-OH , within the Boc/Bzl strategy, offers a robust, albeit more hazardous, solution for circumventing the base-induced aspartimide problem during chain assembly. It is a powerful tool for specific, challenging sequences where final product purity is the highest priority.
Ultimately, a deep understanding of the underlying chemical mechanisms, particularly the drivers of aspartimide formation, empowers the synthetic chemist to make an informed choice, anticipate challenges, and proactively design a successful synthesis campaign.
References
-
Kong, M., van den Braak, T., van den Berg, R., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
(2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Lauer, J. L., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. Iris Biotech. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Soh, C. H., et al. (2010). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters. [Link]
-
(2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]
-
Albericio, F., & Fields, G. B. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology. [Link]
-
Collins, J. M., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]
-
Burlina, F., et al. (2015). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
A Practical Guide to the Purity Assessment of Commercial H-Asp(OtBu)-NH2·HCl: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the purity of starting materials is paramount. H-Asp(OtBu)-NH2·HCl, or L-Aspartic acid α-amide β-tert-butyl ester hydrochloride, is a critical building block. Its side-chain tert-butyl ester provides orthogonal protection, while the α-amide is a common C-terminal modification in bioactive peptides. Ensuring the purity of this reagent is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible scientific outcomes are built.
This guide provides a comprehensive framework for the purity assessment of commercial H-Asp(OtBu)-NH2·HCl. In the absence of extensive publicly available analytical data for this specific compound, we will draw upon established principles for the analysis of protected amino acid amides. This comparative guide will detail the experimental methodologies, discuss potential impurities, and offer insights into interpreting the resulting data, empowering researchers to independently verify the quality of this crucial reagent.
The Analytical Trinity: A Multi-faceted Approach to Purity
A single analytical technique is rarely sufficient to provide a complete purity profile. A robust assessment relies on the synergistic application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers a unique perspective on the sample's composition, and together they form a powerful triad for quality evaluation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for quantifying the purity of non-volatile organic compounds like protected amino acids.[1] It separates components based on their differential partitioning between a stationary phase and a mobile phase. For H-Asp(OtBu)-NH2·HCl, a reversed-phase HPLC (RP-HPLC) method is most appropriate.
Rationale for Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar nature of the tert-butyl protecting group makes RP-HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, the ideal choice for separation.
-
UV Detection: While the molecule lacks a strong chromophore, the amide bond allows for detection at low UV wavelengths (typically 210-220 nm).[1]
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is typically employed to ensure the elution of both the main compound and any potential impurities with varying polarities.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the H-Asp(OtBu)-NH2·HCl sample in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity and revealing the presence of structurally related impurities.
Rationale for Experimental Choices:
-
Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is necessary, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Proton Chemical Shifts and Multiplicities: The chemical shifts (δ) and splitting patterns (multiplicities) of the different protons in the molecule are characteristic and can be used to confirm the structure.
Expected ¹H NMR Spectral Features for H-Asp(OtBu)-NH2·HCl (in D₂O):
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet around δ 1.4-1.5 ppm, integrating to 9 protons. The presence of a single, sharp peak is indicative of a pure tert-butyl group.
-
Methylene Protons (-CH₂-): A set of two diastereotopic protons, appearing as a multiplet (typically a pair of doublets of doublets) around δ 2.8-3.0 ppm, each integrating to 1 proton.
-
α-Proton (-CH-): A multiplet (typically a triplet or doublet of doublets) around δ 4.0-4.2 ppm, integrating to 1 proton.
-
Amide Protons (-NH₂): In D₂O, these protons will exchange with deuterium and the peak will likely not be observed. In a non-protic solvent like DMSO-d₆, two broad singlets would be expected.
-
Amine Protons (-NH₃⁺): In D₂O, these will also exchange. In DMSO-d₆, a broad singlet would be expected at a downfield chemical shift.
Mass Spectrometry (MS): The Final Verdict on Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity.
Rationale for Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives, minimizing fragmentation and providing a clear molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the compound's identity.
Expected Mass Spectrum:
The ESI-MS spectrum of H-Asp(OtBu)-NH2·HCl is expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the free base (C₈H₁₆N₂O₃) plus a proton.
Comparative Analysis of Analytical Data
| Analytical Technique | Information Provided | Potential Impurities Detected |
| RP-HPLC | Quantitative purity, presence of impurities with different polarities. | Starting materials, by-products of synthesis, degradation products. |
| ¹H NMR | Structural confirmation, presence of structurally related impurities. | Diastereomers, residual protecting groups, regioisomers. |
| Mass Spectrometry | Molecular weight confirmation, elemental composition (with HRMS). | Impurities with different molecular weights. |
Common Impurities in Commercial H-Asp(OtBu)-NH2·HCl
Understanding the potential impurities is crucial for a thorough purity assessment. These can arise from the synthetic route or degradation upon storage.[2][3][4]
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Deprotection By-products: Cleavage of the tert-butyl group to yield H-Asp-NH₂·HCl.
-
Diastereomers: Racemization at the α-carbon can lead to the presence of the D-enantiomer. Chiral HPLC or NMR with a chiral shift reagent would be required for detection.[5]
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
Water Content: The hygroscopic nature of the hydrochloride salt can lead to the absorption of water.
Experimental Workflows
Caption: Workflow for the comprehensive purity assessment of H-Asp(OtBu)-NH2·HCl.
Conclusion
References
-
Aapptec Peptides. H-Asp(OtBu)-OtBu HCl [1791-13-5]. [Link]
-
PubMed. A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. [Link]
-
CAT GmbH & Co. Chromatography and Analysis KG. Determination of optical purity of amino acids amino acid derivatives and peptides. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
Journal of the American Chemical Society. New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. [Link]
-
ResearchGate. Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. [Link]
-
PubMed. Related impurities in peptide medicines. [Link]
-
Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]
-
Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
-
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
PMC - NIH. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. [Link]
-
University of Zurich. peptide nmr. [Link]
-
Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Agilent. Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
-
PubMed. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. [Link]
-
PubChem - NIH. Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan. [Link]
Sources
A Senior Application Scientist's Guide to Coupling H-Asp(Otbu)-NH2 HCl: An Efficacy Comparison of Common Reagents
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity synthesis of peptides is paramount. The incorporation of each amino acid presents its own set of challenges, and the coupling of H-Asp(otbu)-NH2 HCl is a critical step where the choice of coupling reagent can significantly impact yield, purity, and the stereochemical integrity of the final peptide. This guide provides an in-depth comparison of commonly used coupling reagents for this specific application, grounded in established chemical principles and supported by a framework for empirical validation.
The Challenge: Coupling this compound
The coupling of a protected aspartic acid derivative, such as this compound, to a growing peptide chain is prone to a significant side reaction: aspartimide formation . This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the activated aspartic acid residue, forming a five-membered succinimide ring.[1][2][3] This aspartimide intermediate can then be cleaved by a nucleophile (like the amine of the next amino acid to be coupled or piperidine during Fmoc deprotection) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with accompanying racemization.[2][3]
The tert-butyl (OtBu) protecting group on the side chain of aspartic acid offers some steric hindrance that can help to mitigate this side reaction, but it does not eliminate it entirely.[2] Therefore, the selection of a coupling reagent that promotes rapid and efficient amide bond formation while minimizing the lifetime of the activated aspartic acid intermediate is crucial to suppress aspartimide formation and preserve the desired product's purity and stereochemical integrity.
A Comparative Overview of Coupling Reagents
The success of a peptide coupling reaction hinges on the activation of the carboxylic acid moiety of the incoming amino acid.[4] This is achieved through the use of a coupling reagent, which converts the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the free amine of the peptide chain. The most common classes of coupling reagents used in modern solid-phase peptide synthesis (SPPS) are carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Workhorses
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been foundational in peptide synthesis.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and other side reactions.[3] To enhance efficiency and suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5]
Phosphonium Salts: Clean and Efficient
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and the formation of cleaner reaction profiles compared to carbodiimides, as they do not produce insoluble urea byproducts.[6] They react with the carboxylic acid to form an active ester, which then reacts with the amine.
Aminium/Uronium Salts: The Powerhouses
Aminium and uronium salts are among the most popular and efficient coupling reagents available today. This class includes HBTU, TBTU, and the highly reactive HATU.[6] These reagents rapidly convert the carboxylic acid to a highly reactive activated species, leading to fast coupling times and high yields.[3] The newer generation of coupling reagents, such as COMU, are based on an oxime additive (OxymaPure) and offer comparable or even superior performance to HATU with the added benefit of being non-explosive and producing water-soluble byproducts, aligning with green chemistry principles.[6][7]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: General reaction pathways for different classes of coupling reagents.
Experimental Design for Efficacy Comparison
To provide a definitive comparison of coupling reagent efficacy for this compound, a standardized experimental protocol is essential. The following outlines a robust methodology for such a study.
Model System
A simple model dipeptide, such as Fmoc-Ala-Asp(otbu)-NH2 , will be synthesized on a Rink Amide resin. This allows for the direct evaluation of the coupling of Fmoc-Ala-OH to the deprotected H-Asp(otbu)-NH2-resin. The alanine residue is chosen for its simple, non-interfering side chain.
Experimental Groups
The following coupling reagent systems will be compared:
-
DIC/HOBt: A classic carbodiimide system.
-
HBTU/DIPEA: A widely used aminium salt.
-
HATU/DIPEA: A highly efficient aminium salt.
-
COMU/DIPEA: A modern, safer, and highly efficient uronium salt.
Standardized Protocol for Solid-Phase Peptide Synthesis (SPPS)
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Standardized workflow for the synthesis and analysis of the model dipeptide.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Asp(otbu)-OH to the resin using a standard coupling protocol (e.g., DIC/HOBt).
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of Second Amino Acid (The Test Step):
-
Divide the resin into four equal portions.
-
Group 1 (DIC/HOBt): Add a solution of Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Group 2 (HBTU): Add a pre-activated solution of Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Group 3 (HATU): Add a pre-activated solution of Fmoc-Ala-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Group 4 (COMU): Add a pre-activated solution of Fmoc-Ala-OH (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow all reactions to proceed for a standardized time (e.g., 2 hours).
-
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the OtBu protecting group using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Analytical Methods for Efficacy Evaluation
The crude peptide from each experimental group will be analyzed using the following methods to determine yield, purity, and the extent of side reactions.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for determining the purity of the crude peptide.[7] The percentage of the main product peak relative to all other peaks in the chromatogram provides the purity. The identity of the main peak and impurities can be confirmed by collecting fractions and analyzing them by mass spectrometry.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will be used to confirm the molecular weight of the desired dipeptide (Ala-Asp-NH2) and to identify any side products, such as the β-aspartyl isomer or piperidide adducts of the aspartimide intermediate.[8]
-
Chiral Amino Acid Analysis: To quantify the extent of racemization, the purified dipeptide will be hydrolyzed, and the resulting amino acids will be derivatized with a chiral reagent (e.g., Marfey's reagent) followed by RP-HPLC analysis.[9] This allows for the separation and quantification of D- and L-isomers of aspartic acid.
Expected Outcomes and Data Interpretation
The experimental data should be compiled into a clear, comparative table.
| Coupling Reagent | Crude Yield (%) | Purity by HPLC (%) | Aspartimide-Related Impurities (%) | D-Asp Isomer (%) |
| DIC/HOBt | Expected: Moderate | Expected: Good | Expected: Moderate | Expected: Low to Moderate |
| HBTU/DIPEA | Expected: High | Expected: Very Good | Expected: Low | Expected: Low |
| HATU/DIPEA | Expected: Very High | Expected: Excellent | Expected: Very Low | Expected: Very Low |
| COMU/DIPEA | Expected: Very High | Expected: Excellent | Expected: Very Low | Expected: Very Low |
Interpretation:
-
Yield and Purity: Higher crude yield and HPLC purity are indicative of a more efficient coupling reaction with fewer side products.
-
Aspartimide-Related Impurities: The percentage of peaks corresponding to the β-aspartyl peptide and other aspartimide-derived adducts is a direct measure of the extent of this critical side reaction.
-
D-Asp Isomer: The percentage of the D-aspartic acid isomer reflects the level of racemization that occurred during the coupling step.
Based on existing literature, it is anticipated that HATU and COMU will demonstrate superior performance, exhibiting the highest yields and purities with the lowest levels of aspartimide formation and racemization.[6][7] This is attributed to their ability to rapidly generate highly reactive activated species, which shortens the time the activated aspartic acid is susceptible to intramolecular cyclization. While HBTU is also highly effective, HATU, containing the more reactive HOAt moiety, generally provides an edge in difficult couplings.[3] The DIC/HOBt system, while reliable, is expected to be slower and may result in a higher percentage of side products in this challenging coupling.
Conclusion and Recommendations
The choice of coupling reagent for the incorporation of this compound is a critical decision that directly influences the success of a peptide synthesis campaign. While classic carbodiimide-based methods remain viable, modern aminium/uronium salt reagents, particularly HATU and COMU , are highly recommended for this application due to their superior efficiency and ability to suppress side reactions.
-
For routine synthesis where cost is a primary concern, HBTU offers a robust and effective option.
-
For challenging sequences or when maximal purity and yield are paramount, HATU is an excellent choice.
-
COMU represents the state-of-the-art, providing HATU-level performance with enhanced safety and a more environmentally friendly profile.[7]
Ultimately, the optimal coupling reagent may be sequence-dependent, and the experimental framework provided in this guide offers a reliable methodology for researchers to make an evidence-based decision for their specific synthetic targets. By carefully selecting the coupling reagent and employing robust analytical validation, scientists can confidently navigate the challenges of synthesizing aspartic acid-containing peptides and achieve their desired products with high fidelity.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(e202500490). [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. In Reactivity and Structure Concepts in Organic Chemistry (Vol. 21). Springer.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-64. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analysis and Performance of H-Asp(Otbu)-NH2 HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high purity and yield of the target peptide. H-Asp(Otbu)-NH2 HCl, an aspartic acid derivative with a tert-butyl (OtBu) protected side-chain carboxyl group and a C-terminal amide, is a commonly utilized reagent. However, its performance, particularly in sequences prone to side reactions, necessitates a thorough understanding and comparison with available alternatives. This guide provides an in-depth technical analysis of this compound, presenting a comparative assessment of its performance against other protecting group strategies and detailing the essential analytical methodologies for its characterization.
Understanding the Certificate of Analysis: A Critical First Step
A Certificate of Analysis (CoA) is the primary document attesting to the quality and purity of a chemical reagent. While a specific CoA for every batch of this compound will vary slightly, a typical analysis will encompass the following key parameters. Understanding these specifications is the first line of defense in ensuring the reliability of your synthesis.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method | Causality and Importance |
| Appearance | White to off-white crystalline powder | Visual Inspection | Off-color may indicate impurities or degradation. |
| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography | Ensures that the building block is free from contaminants that could be incorporated into the peptide, complicating purification. |
| Optical Rotation | Specific range (e.g., +20.0° to +24.0°) | Polarimetry | Confirms the enantiomeric purity (L-form) of the amino acid, crucial for the biological activity of the final peptide. |
| Melting Point | Specific range (e.g., 175-185 °C) | Melting Point Apparatus | A sharp, defined melting point range is indicative of high purity. |
| Solubility | Soluble in DMF and DMSO | Visual Inspection | Critical for ensuring complete dissolution in the solvents used for SPPS coupling reactions. |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy | Verifies the chemical structure and the presence of the OtBu protecting group and the C-terminal amide. |
| Molecular Weight | Conforms to 224.71 g/mol (as HCl salt) | Mass Spectrometry | Confirms the correct molecular formula. |
| Water Content | ≤1.0% | Karl Fischer Titration | Excess water can interfere with coupling reactions in SPPS. |
| Storage | 2-8°C, desiccated | - | Ensures the long-term stability and integrity of the compound.[1][2] |
Performance in Solid-Phase Peptide Synthesis: The Aspartimide Challenge
This compound is a key building block in the widely used Fmoc/tBu strategy for SPPS.[3] The tert-butyl protecting group on the side chain is labile to strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin.[3]
The primary challenge associated with the use of Asp(OtBu) residues is the formation of aspartimide, a cyclic succinimide intermediate. This side reaction is particularly prevalent when the aspartic acid is followed by a glycine (Gly), serine (Ser), or asparagine (Asn) residue. The piperidine used for Fmoc deprotection can catalyze this intramolecular cyclization, leading to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and their racemized forms, which are often difficult to separate by HPLC.
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Comparative Performance of Aspartate Protecting Groups
To mitigate aspartimide formation, alternative side-chain protecting groups with increased steric hindrance have been developed. These bulkier groups physically obstruct the intramolecular cyclization.
Table 2: Comparison of Aspartate Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Protecting Group | Structure | Relative Steric Hindrance | Performance in Asp-Gly Sequences | Reference |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard | High propensity for aspartimide formation. | |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Higher | Significantly reduces aspartimide formation compared to OtBu. | [4][5] |
| 5-nonyl (OBno) | -C(C₄H₉)₂ | Very High | Virtually eliminates aspartimide formation. |
Experimental data consistently demonstrates that the use of bulkier protecting groups like OMpe and OBno leads to a significant reduction in aspartimide-related impurities, resulting in a higher purity of the crude peptide and simplifying the subsequent purification process.[5] For example, in the synthesis of a (Gly²)-GLP-2 33-mer, replacing Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH increased the amount of the target peptide in the crude product by 25% due to the near-complete suppression of aspartimide formation.
Essential Analytical Protocols for Quality Assessment
Rigorous analytical testing is crucial to confirm the identity, purity, and stability of this compound. The following are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of amino acid derivatives. A reversed-phase method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
Data Interpretation: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Experimental Protocol: ¹H NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
Expected Chemical Shifts (δ, ppm):
-
~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.[6][7]
-
~7.5-8.0 ppm (two broad singlets, 2H): Protons of the C-terminal amide (-CONH₂). These may appear as two distinct signals due to restricted rotation around the C-N bond.
-
~4.0-4.2 ppm (multiplet, 1H): The α-proton (-CH).
-
~2.8-3.0 ppm (multiplet, 2H): The β-protons (-CH₂).
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[6]
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Data Analysis: Look for the [M+H]⁺ ion, where M is the molecular weight of the free base (188.22 g/mol ). The expected m/z value for the protonated molecule is approximately 189.23.
Conclusion and Recommendations
This compound is a valuable building block for peptide synthesis, particularly for introducing a C-terminal amide aspartic acid residue. However, its use requires careful consideration of the potential for aspartimide formation, especially in problematic sequences.
Key Recommendations for Researchers:
-
Thoroughly review the Certificate of Analysis for each batch to ensure high purity and the correct enantiomeric form.
-
For sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs, strongly consider using an alternative protecting group with greater steric hindrance, such as OMpe or OBno, to minimize aspartimide formation and simplify purification.
-
Employ rigorous analytical techniques , including HPLC, NMR, and MS, to characterize the starting material and to monitor the purity of the synthesized peptide.
-
Optimize coupling and deprotection times during SPPS to further reduce the risk of side reactions.
By understanding the properties of this compound, its performance characteristics in SPPS, and the appropriate analytical methods for its evaluation, researchers can make informed decisions to enhance the success of their peptide synthesis endeavors.
References
-
Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5 L-Aspartic Acid Di-tert-Butyl Ester Hydrochloride Purity >99.0% (HPLC). Retrieved January 23, 2026, from [Link]
-
Aapptec Peptides. (n.d.). H-Asp(OtBu)-OtBu HCl [1791-13-5]. Retrieved January 23, 2026, from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000168). Retrieved January 23, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved January 23, 2026, from [Link]
-
Na, S. (2020, November 2). It's the same material. What makes the -NH2 peak different? ResearchGate. Retrieved January 23, 2026, from [Link]
-
Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved January 23, 2026, from [Link]
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
-
National Center for Biotechnology Information. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved January 23, 2026, from [Link]
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000191). Retrieved January 23, 2026, from [Link]
-
Iris Biotech GmbH. (n.d.). Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Fmoc-L-Asp(OtBu)-OH. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Retrieved January 23, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Study of H-Asp(otbu)-NH2 HCl Performance Across Different Resin Types in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final product's yield and purity.[1][2] This is particularly true when incorporating amino acids with reactive side chains, such as Aspartic acid (Asp). This guide provides a comprehensive comparative analysis of the performance of the protected amino acid H-Asp(otbu)-NH2 HCl when coupled to three commonly used resin types: Wang resin, Rink amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
This document, authored for the discerning researcher, will delve into the causality behind experimental choices, present self-validating protocols, and ground its claims in authoritative sources.
Introduction: The Significance of Resin Selection for Aspartic Acid Derivatives
This compound is a frequently used building block in the synthesis of peptides containing a C-terminal asparagine amide. The tert-butyl (otbu) protecting group on the side chain carboxyl group minimizes side reactions during peptide chain elongation.[3] However, the success of the synthesis is heavily reliant on the initial anchoring of this amino acid to the solid support.
The primary challenge associated with aspartic acid residues is the potential for aspartimide formation, a side reaction that can occur under both acidic and basic conditions, leading to a mixture of α- and β-peptides and piperidide adducts.[4][5] The choice of resin and the coupling conditions can significantly influence the propensity for this and other side reactions.[6]
This guide will explore the nuances of using this compound with three distinct resin backbones, each with its own set of advantages and disadvantages.
Resin Architectures and Their Implications
Wang Resin
Wang resin is a polystyrene-based support with a p-alkoxybenzyl alcohol linker.[7] It is widely used for the synthesis of peptides with a C-terminal carboxylic acid.[7][8] While not the conventional choice for producing peptide amides, it can be adapted for this purpose. The ester linkage formed is stable to the repetitive Fmoc deprotection steps but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[7]
Key Characteristics:
-
Linkage: Ester bond to a benzyl alcohol linker.
-
Cleavage: Typically requires strong acidolysis (e.g., high concentration of TFA).[7][9]
-
Primary Use: Synthesis of C-terminal peptide acids.[7]
Rink Amide Resin
Rink amide resin is specifically designed for the synthesis of C-terminal peptide amides.[8][10] The linker is an acid-labile handle that, upon cleavage, directly yields the peptide amide. This makes it a more direct and often preferred route for synthesizing peptides with a C-terminal amide functionality.[10]
Key Characteristics:
-
Linkage: Amide bond to an acid-sensitive linker.
-
Cleavage: Cleavage with TFA directly yields the peptide amide.[11]
-
Primary Use: Direct synthesis of C-terminal peptide amides.[8][10]
2-Chlorotrityl Chloride (2-CTC) Resin
2-Chlorotrityl chloride resin is a highly acid-sensitive resin that allows for the attachment of the first amino acid with minimal risk of racemization.[12] A key advantage of the 2-CTC resin is the ability to cleave the peptide from the support under very mild acidic conditions, which can leave acid-labile side-chain protecting groups intact.[13]
Key Characteristics:
-
Linkage: Ester bond to a highly acid-labile trityl linker.
-
Cleavage: Can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM).[13][14]
-
Primary Use: Synthesis of protected peptide fragments and peptides with sensitive residues.[13]
Experimental Design: A Comparative Workflow
To objectively assess the performance of this compound with each resin, a standardized experimental workflow is proposed. This workflow is designed to evaluate key performance indicators: loading efficiency, coupling success, and the purity of the final cleaved product.
Caption: Comparative experimental workflow for this compound on different resins.
Detailed Experimental Protocols
Protocol 1: Resin Swelling
-
Place an equal amount (e.g., 100 mg) of each resin into separate reaction vessels.[12]
-
For Wang and Rink amide resins, swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.[12]
-
For 2-CTC resin, swell in DCM for 30 minutes.[12]
-
Drain the solvent after each swelling step.[12]
Protocol 2: Amino Acid Coupling
-
For Wang and Rink Amide Resins:
-
Dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
-
For 2-Chlorotrityl Chloride Resin:
Protocol 3: Post-Coupling and Cleavage
-
After coupling, wash all resins thoroughly with DMF, DCM, and Methanol (MeOH).[12]
-
Cap any unreacted functional sites using a solution of acetic anhydride and DIPEA in DMF.
-
Dry the resins under vacuum.
-
Cleavage:
-
Precipitate the cleaved product in cold diethyl ether.[9]
Protocol 4: Analysis
-
Dissolve the precipitated product in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze the purity and identity of the product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Comparative Data Summary
The following table summarizes the expected outcomes based on the known properties of the resins and established SPPS principles.
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Expected Loading Efficiency | Moderate | High | High |
| Potential for Racemization | Low to Moderate | Low | Very Low |
| Risk of Side Reactions (Aspartimide) | Moderate | Moderate | Low (due to mild cleavage) |
| Cleavage Conditions | Harsh (High TFA) | Harsh (High TFA) | Mild (AcOH/TFE/DCM) |
| Purity of Cleaved Product | Good | Very Good | Excellent |
| Suitability for H-Asp(otbu)-NH2 | Feasible but not ideal | Good | Excellent |
Discussion and Mechanistic Insights
The choice of resin has a profound impact on the synthesis of peptides containing this compound, primarily due to the lability of the side-chain protecting group and the potential for aspartimide formation.
Wang Resin: While a workhorse for many peptide syntheses, the harsh TFA cleavage required for Wang resin can lead to premature deprotection of the t-butyl group and increase the likelihood of aspartimide formation.[16] The initial esterification can also be less efficient compared to amide bond formation on Rink amide resin.
Rink Amide Resin: This resin is generally a good choice for the synthesis of C-terminal peptide amides. The direct formation of the amide bond during the first coupling step is efficient.[10] However, the final cleavage still requires a strong acid cocktail, which poses a risk for aspartimide formation, although generally less than with Wang resin due to the nature of the linker.[17]
2-Chlorotrityl Chloride Resin: The 2-CTC resin emerges as a superior choice for incorporating this compound, especially when the final product's integrity is paramount. The very mild cleavage conditions significantly reduce the risk of aspartimide formation and other acid-catalyzed side reactions.[13] This allows for the isolation of a cleaner crude product, simplifying subsequent purification steps. The initial loading is also generally efficient and proceeds with minimal racemization.[12]
Conclusion and Recommendations
Based on this comparative analysis, the 2-Chlorotrityl chloride resin is the most recommended solid support for the incorporation of this compound in solid-phase peptide synthesis. Its primary advantage lies in the mild cleavage conditions, which preserve the integrity of the protected amino acid and minimize the formation of undesirable side products, leading to a higher purity of the final peptide amide.
While Rink amide resin is a viable and commonly used alternative, researchers should be mindful of the potential for side reactions during the harsh acidolytic cleavage. Wang resin, although adaptable, is the least favorable option for this specific application due to the combination of less efficient initial coupling and harsh cleavage conditions.
Ultimately, the optimal resin choice will depend on the specific requirements of the synthesis, including the desired purity, the scale of the synthesis, and the presence of other sensitive residues in the peptide sequence.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (2012). Organic Letters.
- Cleavage from Wang Resin. (n.d.). Aapptec Peptides.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Cleavage from Rink Amide Resin. (n.d.). Aapptec Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
- Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. (n.d.). AAPPTec.
- 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. (n.d.). ResearchGate.
- Advantages of Wang Resin in Peptide Synthesis. (n.d.). AltaBioscience.
- What is solid phase peptide synthesis?. (2023, January 31). Biotage.
- How to choose the right resin functionality for solid phase peptide synthesis. (2023, February 1). Biotage.
- C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (n.d.). PubMed.
- Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. (n.d.). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
Sources
- 1. bachem.com [bachem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of H-Asp(OtBu)-NH2 HCl
As researchers and scientists dedicated to drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of H-Asp(OtBu)-NH2 HCl (tert-butyl (3S)-3-amino-4-amino-4-oxobutanoate hydrochloride), ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While some safety data sheets (SDS) for similar compounds suggest no specific OSHA hazards, the hydrochloride salt component necessitates careful handling.[1] It is prudent to treat this compound as a hazardous substance until its properties are fully understood.
A comprehensive risk assessment should be conducted before beginning any work that will generate this compound waste. This involves evaluating the quantities being used, the potential for dust or aerosol formation, and the compatibility with other chemicals in the waste stream.
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate gloves and a lab coat.[1] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is your first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound for disposal.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if dust cannot be controlled. | Prevents inhalation of airborne particles.[1] |
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[2] this compound waste should be collected in a designated hazardous waste container.
Waste Segregation Decision Workflow
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
The following protocols provide detailed instructions for the disposal of this compound in various forms.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Container Selection : Obtain a designated, leak-proof container for solid hazardous waste from your institution's Environmental Health and Safety (EHS) department.
-
Labeling : Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), concentration, and the date accumulation started.
-
Transfer : Carefully transfer the solid this compound into the waste container inside a chemical fume hood to minimize the risk of inhalation.
-
Closure : Securely close the container. Keep waste containers closed except when adding waste.[2]
-
Storage : Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.[3]
Protocol 2: Disposal of Contaminated Solid Waste
-
Collection : Place any items contaminated with this compound, such as gloves, weighing paper, and absorbent pads, into the designated solid hazardous waste container.
-
Sharps : If contaminated sharps (e.g., needles, razor blades) are generated, they must be placed in a designated sharps container.
-
Labeling and Storage : Follow the labeling and storage procedures outlined in Protocol 1.
Protocol 3: Disposal of Liquid Waste Containing this compound
-
Segregation : Do not mix aqueous and organic waste streams.
-
Container Selection : Use separate, designated, and compatible liquid hazardous waste containers for aqueous and organic solutions.
-
pH Consideration : For aqueous solutions, check the pH. If it is highly acidic or basic, it may need to be neutralized before being added to the waste container. Consult your institution's EHS guidelines for specific neutralization procedures.
-
Transfer : Carefully pour the liquid waste into the appropriate container using a funnel. Avoid splashing.
-
Labeling and Storage : Label the container with the full chemical names of all components and their approximate concentrations. Store the container in a designated satellite accumulation area with secondary containment to prevent spills.[2]
Overall Disposal Workflow
Caption: General workflow for the disposal of this compound.
Emergency Procedures
Spill Response
In the event of a spill, follow these steps:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Access : Secure the area to prevent others from entering.
-
Consult SDS : Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup : For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container.[1] For a liquid spill, use an appropriate absorbent material.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific Chemical Hygiene Plan, is essential for maintaining a safe and compliant laboratory environment.[6]
References
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
AAPPTec, LLC. Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
Bio-Rad Laboratories. Amino acid mobile phase kit, Type LI, AA-MA (Li). Retrieved from [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Agilent Technologies. Amino Acid Standard - Safety Data Sheet. Retrieved from [Link]
-
CPAChem. (2020, June 1). Safety data sheet. Retrieved from [Link]
-
New Mexico State University. Chemical Safety in Research and Teaching. Retrieved from [Link]
-
Lifestyle. Amino Acid Recycling. Sustainability Directory. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Calbiochem. HIF-Hydroxylase Inhibitor, DMOG - CAS 89464-63-1. Retrieved from [Link]
-
PubChem. Tert-butyl 4-aminobutanoate hydrochloride. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. epa.gov [epa.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling H-Asp(OtBu)-NH2·HCl: From Risk Assessment to Disposal
Welcome to your essential safety and operational guide for handling L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride (H-Asp(OtBu)-NH2·HCl). As a key building block in modern peptide synthesis, the integrity of your research and, more importantly, your personal safety, depends on a thorough understanding of this reagent. This guide moves beyond mere procedural lists to provide a framework of causation—explaining why each step is critical. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this chemical is controlled, predictable, and secure.
Hazard Identification: A Proactive Risk Assessment
While H-Asp(OtBu)-NH2·HCl is not classified under OSHA's hazard communication standard, its structure as an amino acid hydrochloride and data from closely related analogs suggest a clear potential for irritation.[1] A proactive approach mandates that we treat it with the appropriate level of caution. Based on safety data for analogous compounds like H-Glu(OtBu)-NH2·HCl and H-Asp(OtBu)-OtBu HCl, we can anticipate the primary hazards.[2][3]
-
Respiratory Tract Irritation: As a fine, crystalline solid, H-Asp(OtBu)-NH2·HCl can easily become airborne during handling (e.g., weighing, transferring).[4] Inhalation of this dust may cause irritation to the respiratory tract.[2][3]
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause skin irritation and serious eye irritation.[2][3] The hydrochloride salt can contribute to a lower pH in solution, potentially exacerbating this effect.
-
Ingestion: While less common in a laboratory setting, ingestion is considered harmful.[2]
These potential hazards form the logical basis for the engineering controls and personal protective equipment (PPE) protocols that follow.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the environment and procedures must be optimized to minimize exposure. PPE should be the final barrier, not the first and only one.[5]
-
Ventilation is Paramount: All handling of solid H-Asp(OtBu)-NH2·HCl that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[1][4] This primary engineering control captures airborne particles at the source, preventing inhalation.
-
Designated Work Area: Designate a specific area for working with this reagent to prevent cross-contamination of other lab surfaces.[6]
-
Good Laboratory Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][8]
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE is a direct response to the hazards identified in Section 1. The goal is to create a complete barrier between you and the chemical.[9]
Eye and Face Protection
-
Mandate: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work involving this chemical, including handling sealed containers.[1][10]
-
Causality: The risk of serious eye irritation from airborne dust or accidental splashes necessitates robust protection.[2][3] When handling larger quantities or where there is a significant risk of splashing, a full face shield should be worn in addition to safety glasses.[7]
Hand Protection
-
Mandate: Wear chemical-resistant, powder-free nitrile gloves.[5] Gloves must be inspected for tears or holes before each use.[4]
-
Causality: Nitrile provides excellent protection against the incidental contact expected in a research setting. The "powder-free" specification is critical to prevent the powder from aerosolizing and carrying chemical contaminants.[5] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately.[4] Always wash hands after removing gloves.
Body Protection
-
Mandate: A full-length laboratory coat with closed cuffs is required.[9]
-
Causality: The lab coat protects your skin and personal clothing from contamination by dust or spills.[11] Closed cuffs prevent dust from entering the sleeve and settling on your skin.[5]
Respiratory Protection
-
Mandate: Under normal conditions within a fume hood, respiratory protection is not typically required.[1][4]
-
Causality: The fume hood provides adequate respiratory protection by containing dust.[1] However, in the event of a large spill outside of a containment system, a NIOSH-approved N95 dust mask or a full-face respirator with an acid gas vapor cartridge may be necessary for cleanup.[6][7]
The following table summarizes the necessary PPE for key laboratory operations involving H-Asp(OtBu)-NH2·HCl.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer (Solid) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Required if outside a fume hood |
| Solution Preparation | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Large Spill Cleanup | Full Face Shield & Safety Goggles | Chemical-Resistant Gloves (double-gloving recommended) | Chemical-Resistant Suit/Apron | NIOSH-approved Respirator |
Step-by-Step Operational Protocol: Weighing and Dissolving
This protocol integrates the PPE requirements into a standard laboratory workflow, creating a self-validating system of safety.
-
Preparation:
-
Verify the chemical fume hood is functioning correctly.
-
Cover the work surface inside the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood.
-
-
Donning PPE:
-
Put on your lab coat.
-
Put on your safety glasses with side shields.
-
Put on your nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat.[5]
-
-
Chemical Handling:
-
Carefully open the container of H-Asp(OtBu)-NH2·HCl, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly to minimize dust generation.
-
Once weighed, gently transfer the solid into the dissolution beaker.
-
Securely close the main chemical container.
-
Slowly add the desired solvent to the beaker, keeping the sash of the fume hood at the lowest practical height.
-
-
Decontamination & Doffing:
-
Clean the spatula and any other reusable equipment.
-
Wipe down the work surface with a damp cloth, then dispose of the bench paper and cloth in the appropriate solid waste container.
-
Remove gloves and dispose of them in the solid waste container.
-
Remove your lab coat.
-
Wash your hands thoroughly with soap and water.
-
This systematic process ensures that containment and protection are maintained at every stage of the operation.
Safe Handling Workflow Diagram
The following diagram visualizes the complete, safe workflow for handling H-Asp(OtBu)-NH2·HCl.
Caption: A workflow for the safe handling of H-Asp(OtBu)-NH2·HCl.
Emergency & Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Minor Spill (in fume hood): Use absorbent pads to collect any spilled solution. For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1][4] Decontaminate the area afterward.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal
-
Operational Waste: All disposable items contaminated with H-Asp(OtBu)-NH2·HCl (e.g., gloves, weigh boats, bench paper) must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Chemical Waste: Unused reagent and solutions containing the chemical must be collected in a designated, sealed hazardous waste container. Do not discharge into drains or the environment.[1][12]
-
Final Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1] This is typically achieved through a licensed chemical waste disposal company arranged by your institution.[2][12]
By integrating this expert knowledge into your daily laboratory practices, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet for H-Asp(OtBu)-OtBu HCl . AAPPTec, LLC. [Online]. Available: [Link]
-
Amino Acid Standard - Safety Data Sheet . [Online]. Available: [Link]
-
Safe Handling Guide: Hydrochloric Acid . CORECHEM Inc. [Online]. Available: [Link]
-
L-ASPARTIC ACID FOR BIOCHEMISTRY - Safety Data Sheet . Loba Chemie. [Online]. Available: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . NIOSH. [Online]. Available: [Link]
-
DL-Aspartic acid - Safety Data Sheet . Carl ROTH. [Online]. Available: [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Online]. Available: [Link]
-
Hydrochloric acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Online]. Available: [Link]
-
ASPARTIC ACID - Safety Information . West Liberty University. [Online]. Available: [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Online]. Available: [Link]
-
Fmoc-L-Aspartic acid-(OtBu) - Safety Data Sheet . Carl ROTH. [Online]. Available: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]
- 4. uprm.edu [uprm.edu]
- 5. pppmag.com [pppmag.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. lobachemie.com [lobachemie.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. agilent.com [agilent.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
